molecular formula C10H13FeN2O8 B093623 Ferric-EDTA CAS No. 17099-81-9

Ferric-EDTA

Cat. No.: B093623
CAS No.: 17099-81-9
M. Wt: 345.06 g/mol
InChI Key: UOMQUZPKALKDCA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferric-EDTA, or iron(III) ethylenediaminetetraacetic acid sodium salt, is a coordination complex known for its high affinity for ferric ions (Fe³⁺), forming a stable, water-soluble complex that prevents iron precipitation at neutral pH . This characteristic is crucial for its primary research and industrial applications. In agricultural and plant science research, this compound is extensively used as a micronutrient source in hydroponic systems and nutrient solutions, such as the Hoagland solution, to study and counteract iron chlorosis in plants . Its stability ensures bioavailable iron is delivered to plants under experimental conditions. In environmental science, the complex plays a role in wet scrubbing processes for gas denitrification, where it binds nitric oxide (NO), and research focuses on the regeneration of the absorption solution . Furthermore, in biochemistry and molecular biology, EDTA is a classic chelating agent used to deactivate metal-dependent enzymes by sequestering metal ions, which is essential for studying enzyme mechanisms or preserving biological samples . The compound is a yellow solid, soluble in water, and its mechanism of action involves the hexadentate ligand EDTA wrapping around the iron center, binding via four carboxylate oxygen atoms and two amine nitrogen atoms . Researchers value this compound for providing a soluble and stable source of ferric iron in controlled experimental systems. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMQUZPKALKDCA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FeN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15275-07-7 (Parent)
Record name Ethylenediaminetetraacetic acid, Fe(III) chelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017099819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0066163
Record name Fe(III)-EDTA complex (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17099-81-9
Record name Ferric-EDTA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17099-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenediaminetetraacetic acid, Fe(III) chelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017099819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, hydrogen (1:1), (OC-6-21)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fe(III)-EDTA complex (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']ferrate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Ferric-EDTA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of Ferric-EDTA (Fe-EDTA), a stable iron chelate crucial for various applications in research, drug development, and agriculture. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction to this compound

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it can form six bonds with a single metal ion.[1] This property makes it an excellent chelating agent, capable of forming stable, water-soluble complexes with metal ions like iron. The resulting this compound complex prevents the precipitation of ferric ions, particularly in neutral or slightly alkaline solutions, thereby maintaining iron bioavailability.[2] This characteristic is vital in cell culture media, hydroponic nutrient solutions, and as a therapeutic agent for iron deficiency.[3] The stability of the Fe-EDTA complex is, however, pH-dependent, generally being stable up to a pH of about 6.5.[4][5]

Synthesis Protocols

Several methods exist for the laboratory synthesis of this compound, primarily differing in the choice of iron source and reaction conditions. Below are detailed protocols for common synthesis routes.

2.1. Experimental Protocol 1: From Ferric Chloride and Disodium EDTA

This method involves the direct reaction of ferric chloride with the disodium salt of EDTA.

Methodology:

  • Preparation of EDTA Solution: Dissolve 3.72 g of disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O) in 20 mL of distilled water. Gentle heating may be applied to facilitate dissolution.[6]

  • Preparation of Ferric Chloride Solution: In a separate beaker, dissolve 2.70 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in 20 mL of distilled water.[6]

  • Reaction: Slowly add the ferric chloride solution to the EDTA solution while stirring continuously.

  • pH Adjustment: Adjust the pH of the resulting solution to approximately 8 with a sodium hydroxide (NaOH) solution.[6]

  • Heating and Precipitation: Heat the mixture to 100°C for about 2 hours.[6] Upon cooling, the this compound complex will precipitate.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash it with cold deionized water, followed by a wash with ethanol.[1] The resulting yellow powder is then dried.[1]

2.2. Experimental Protocol 2: From Ferrous Sulfate and Disodium EDTA

This protocol utilizes ferrous sulfate, which is subsequently oxidized to the ferric state during the reaction.

Methodology:

  • Preparation of Reagents: Dissolve 33.2 g of the disodium salt of EDTA and 29.4 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in separate volumes of deionized water.[7]

  • Mixing: Mix the EDTA and ferrous sulfate solutions.

  • Addition of Base and Oxidation: Add 89.2 mL of 1 N sodium hydroxide (NaOH) solution to the mixture and leave it overnight in a dark place to allow for oxidation of the ferrous ions to ferric ions by atmospheric oxygen.[7]

  • Final Volume Adjustment: The following day, adjust the final volume to 1 L with deionized water.[7]

2.3. Experimental Protocol 3: From Ferric Hydroxide and EDTA

This method employs freshly prepared ferric hydroxide.

Methodology:

  • Preparation of Ferric Hydroxide: Dissolve 10.8 g of ferric chloride in deionized water and add it to a solution of 4.8 g of NaOH in 100 mL of deionized water with vigorous stirring to precipitate ferric hydroxide.[6] Filter and wash the precipitate.[6]

  • Preparation of EDTA Solution: Dissolve 16.4 g of disodium EDTA in 200 mL of deionized water, heated to 60-70°C.[6]

  • Reaction: Add the EDTA solution to the ferric hydroxide precipitate in a round-bottom flask.[6]

  • pH and Temperature Adjustment: Adjust the pH to 8 and heat the mixture at 100°C for 2 hours.[6]

  • Isolation: After the reaction, the solution is filtered and the this compound can be obtained by evaporation or lyophilization.[8]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the described synthesis protocols.

ParameterProtocol 1 (from FeCl₃)Protocol 2 (from FeSO₄)Protocol 3 (from Fe(OH)₃)
Reagents
Iron SourceFerric Chloride Hexahydrate (FeCl₃·6H₂O)Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)Ferric Hydroxide (Fe(OH)₃)
EDTA SourceDisodium EDTA Dihydrate (Na₂H₂EDTA·2H₂O)Disodium EDTADisodium EDTA
BaseSodium Hydroxide (NaOH)Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH)
Quantities (for ~1L of 106 mM Solution)
Iron Source (g)~28.4 g29.4 g(from 28.4g FeCl₃)
EDTA Source (g)~39.4 g33.2 g~43.7 g
NaOH (g)to pH 8~3.57 g (in 89.2 mL of 1N)to pH 8
Reaction Conditions
Temperature (°C)100Room Temperature100
Reaction Time2 hoursOvernight2 hours
Final pH~8Not specified~8

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Ferric_EDTA_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation Iron_Source Iron Salt Solution (e.g., FeCl₃, FeSO₄) Mixing Mixing & Stirring Iron_Source->Mixing EDTA_Source EDTA Solution (e.g., Na₂H₂EDTA) EDTA_Source->Mixing pH_Adjustment pH Adjustment (add NaOH) Mixing->pH_Adjustment Heating Heating (if required) pH_Adjustment->Heating Precipitation Precipitation/ Crystallization Heating->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: General workflow for the synthesis of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated area or a fume hood.

  • Ferric chloride is corrosive and can cause serious eye damage.[9]

  • Disodium EDTA can be a respiratory irritant.[9]

  • Sodium hydroxide is corrosive and can cause severe skin burns and eye damage.[1]

  • Ethanol is flammable.[1]

References

Unraveling the Mechanism of Ferric-EDTA in Plant Iron Nutrition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron (Fe) is an indispensable micronutrient for plant growth and development, playing a critical role in cellular processes such as photosynthesis, respiration, and DNA synthesis. However, its bioavailability in soil is often limited, particularly in alkaline and calcareous conditions, where it predominantly exists as insoluble ferric (Fe³⁺) oxides. To overcome this challenge, synthetic chelates like Ferric-Ethylenediaminetetraacetic acid (Fe-EDTA) are widely employed in agriculture and horticulture to enhance iron solubility and availability to plants. This technical guide provides an in-depth exploration of the mechanism of action of Ferric-EDTA in plant iron uptake, focusing on the well-characterized "Strategy I" iron acquisition system in dicotyledonous plants.

The "Strategy I" Iron Uptake Pathway

Dicotyledonous and non-graminaceous monocotyledonous plants utilize a reduction-based strategy, known as Strategy I, to acquire iron from the soil. This process involves a series of coordinated steps at the root epidermis to mobilize, reduce, and transport iron into the plant.

The core of Strategy I involves three key proteins:

  • AHA2 (Arabidopsis H+-ATPase 2): A plasma membrane-localized proton pump that acidifies the rhizosphere by actively extruding protons (H⁺) into the soil.[1][2][3] This decrease in pH increases the solubility of ferric iron chelates.

  • FRO2 (Ferric Reduction Oxidase 2): An integral membrane enzyme that reduces the soluble ferric iron (Fe³⁺) from the Fe-EDTA complex to the more soluble ferrous iron (Fe²⁺).[1][4][5][6] This reduction is a critical and often rate-limiting step in iron uptake.[1]

  • IRT1 (Iron-Regulated Transporter 1): A high-affinity transporter protein that specifically takes up the resulting ferrous iron (Fe²⁺) across the plasma membrane of root epidermal cells.[1][6][7][8]

The coordinated action of these three proteins ensures the efficient acquisition of iron from chelates like Fe-EDTA.

Signaling and Regulation of Iron Uptake

The expression and activity of the core Strategy I components are tightly regulated by the plant's iron status. Under iron-deficient conditions, a complex signaling network is activated, leading to the upregulation of AHA2, FRO2, and IRT1 gene expression.[9][10][11] This response is mediated by a cascade of transcription factors, with FIT (FER-like iron deficiency-induced transcription factor) playing a central role in Arabidopsis.[11]

Interestingly, the presence of iron is also required to initiate the iron deficiency response, suggesting a dual regulatory mechanism involving both local (root iron pools) and systemic (shoot-derived signals) pathways.[9][12] This intricate regulation ensures that the plant can efficiently acquire iron when needed while avoiding the toxic effects of iron overload.

Data Presentation

Stability of Iron Chelates at Different pH Levels

The effectiveness of iron chelates is highly dependent on the pH of the growth medium. Fe-EDTA is most stable in acidic to slightly acidic conditions and loses its ability to keep iron in solution as the pH increases.

ChelateEffective pH RangeNotes
Fe-EDTA4.0 - 6.5At pH 6.5, approximately 50% of the iron can precipitate.[13] Its effectiveness significantly decreases in alkaline soils.[13]
Fe-DTPA4.0 - 7.5Offers a broader effective pH range than Fe-EDTA.
Fe-EDDHA4.0 - 9.0The most stable iron chelate, particularly effective in high pH and calcareous soils.[13][14][15]
Comparative Efficacy of Iron Chelates on Plant Growth

Studies have demonstrated the differential effects of various iron chelates on plant health and growth, particularly in pH-sensitive species.

Plant SpeciespH RangeChelate Treatment (1 mg·L⁻¹ Fe)Chlorosis Rating (Visual)Dry Mass
Calibrachoa6.0 - 6.5Fe-EDTA, Fe-DTPA, Fe-EDDHANo significant differenceAll chelates were effective in preventing chlorosis.
7.0 - 7.2Fe-EDDHALess chloroticFe-EDDHA was more effective than Fe-EDTA and Fe-DTPA.
7.6 - 7.8Fe-EDDHA > Fe-DTPA > Fe-EDTAFe-EDDHA most effectiveDry mass decreased with increasing pH, but the decrease was less pronounced with Fe-EDDHA.
SoybeanAll pH rangesFe-EDDHA > Fe-EDTA-Fe-EDDHA consistently resulted in greater dry mass than Fe-EDTA across all tested pH levels.[14]
Iron Concentration in Plant Tissues with Fe-EDTA Application

The application of Fe-EDTA can significantly increase the iron concentration in plant tissues, contributing to improved growth and yield.

CropTreatmentIron Concentration in Grains (mg kg⁻¹)Increase over Control
WheatControl (No Fe-EDTA)--
Soil application of Fe-EDTA-1.9 to 4.3 times
Soil + Foliar application of Fe-EDTA86.54 ± 5.57Significant increase
Foliar application of Fe-EDTA--

Data adapted from a study on bread wheat, highlighting the significant impact of Fe-EDTA fortification on grain iron content.[16]

Experimental Protocols

Ferric Chelate Reductase (FRO2) Activity Assay

This spectrophotometric assay quantifies the root's ability to reduce Fe³⁺ to Fe²⁺.

Materials:

  • Arabidopsis thaliana seedlings (or other dicot plants) grown under iron-sufficient and iron-deficient conditions.

  • Assay solution: 0.1 mM Fe(III)-EDTA and 0.3 mM Ferrozine in a suitable buffer.

  • Spectrophotometer.

Procedure:

  • Grow seedlings on a basal medium (e.g., 1/4 Murashige and Skoog salts, 50 µM Fe-EDTA, 0.5% sucrose, 1.5% agar).

  • To induce iron deficiency, transfer 7-day-old seedlings to a medium without Fe-EDTA but containing 300 µM ferrozine for 3 days.[1]

  • Excise the roots of the plants and record their fresh weight.

  • Submerge a known weight of roots (e.g., 100 mg) in the assay solution.[17]

  • Incubate the samples in the dark at room temperature for a defined period (e.g., 30 minutes to 5 hours).[1][17]

  • The reduction of Fe³⁺ to Fe²⁺ by the root's ferric reductase activity will lead to the formation of a purple-colored Fe²⁺-ferrozine complex.[1]

  • Measure the absorbance of the solution at 562 nm using a spectrophotometer.[4]

  • The concentration of the Fe²⁺-ferrozine complex is directly proportional to the ferric reductase activity.

Gene Expression Analysis of FRO2 and IRT1

This protocol outlines the steps to quantify the transcript levels of the key iron uptake genes.

Materials:

  • Plant root tissue.

  • RNA extraction kit.

  • Reagents for reverse transcription and quantitative real-time PCR (qRT-PCR) or Northern blotting.

Procedure:

  • Grow plants under iron-sufficient and iron-deficient conditions.

  • Harvest root tissue at desired time points.

  • Extract total RNA from the root samples using a suitable method or commercial kit.

  • For qRT-PCR:

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Perform qRT-PCR using gene-specific primers for FRO2, IRT1, and a reference gene.

    • Analyze the relative gene expression levels.

  • For Northern Blotting:

    • Separate total RNA by gel electrophoresis and transfer to a membrane.

    • Hybridize the membrane with labeled probes specific for FRO2 and IRT1.[7][9][10]

    • Detect and quantify the hybridization signals.

Measurement of Chlorophyll Content

Iron deficiency leads to chlorosis (yellowing of leaves) due to its role in chlorophyll synthesis.

Materials:

  • Fresh leaf tissue.

  • 80% acetone or 95% ethanol.[18]

  • Spectrophotometer.

Procedure:

  • Collect a known weight of fresh leaf tissue (e.g., 0.5 g).[18]

  • Grind the tissue in the solvent (acetone or ethanol) until a homogenous suspension is obtained.

  • Centrifuge the suspension and collect the supernatant.

  • Measure the absorbance of the supernatant at specific wavelengths (e.g., 665 nm, 649 nm, and 470 nm for ethanol).[18]

  • Calculate the chlorophyll concentration using established equations (e.g., Arnon's equations).

Root Proton Extrusion Assay

This assay measures the acidification of the rhizosphere by plant roots.

Materials:

  • Agar medium containing a pH indicator dye (e.g., bromocresol purple).

  • Seedlings grown under iron-sufficient and iron-deficient conditions.

Procedure:

  • Prepare agar plates with a low buffering capacity and containing a pH indicator.

  • Place seedlings on the agar surface so that their roots are in contact with the medium.

  • Incubate the plates and observe the color change of the indicator around the roots. A color change (e.g., from purple to yellow for bromocresol purple) indicates proton extrusion and acidification of the medium.

  • The extent and intensity of the color change can be qualitatively or semi-quantitatively assessed. More advanced techniques using pH-sensitive microelectrodes or imaging can provide quantitative data.[19][20]

Mandatory Visualization

Ferric_EDTA_Uptake_Pathway cluster_rhizosphere Rhizosphere cluster_root_epidermis Root Epidermal Cell cluster_cytosol Cytosol Fe(III)-EDTA Fe(III)-EDTA Fe(III) Fe(III) Fe(III)-EDTA->Fe(III) Dissociation (pH dependent) FRO2 FRO2 (Ferric Chelate Reductase) Fe(III)->FRO2 Substrate H+ H+ H+->Fe(III) Increases Solubility AHA2 AHA2 (H+-ATPase) AHA2->H+ Proton Extrusion Fe(II) Fe(II) FRO2->Fe(II) Reduction IRT1 IRT1 (Iron Transporter) Fe(II)_cytosol Fe(II) IRT1->Fe(II)_cytosol Transport Fe(II)->IRT1 Substrate

Caption: The "Strategy I" pathway for iron uptake from this compound in dicotyledonous plants.

Experimental_Workflow_FRO2_Activity cluster_plant_growth Plant Growth cluster_assay FRO2 Activity Assay cluster_data_analysis Data Analysis start Seed Sterilization & Germination growth_sufficient Growth on Fe-Sufficient Medium (e.g., +50 µM Fe-EDTA) start->growth_sufficient growth_deficient Transfer to Fe-Deficient Medium (e.g., -Fe-EDTA, +Ferrozine) growth_sufficient->growth_deficient Induce Fe Deficiency root_excision Root Excision & Weighing growth_deficient->root_excision incubation Incubation in Assay Solution (Fe(III)-EDTA + Ferrozine) root_excision->incubation measurement Spectrophotometric Measurement (Absorbance at 562 nm) incubation->measurement calculation Calculation of Ferric Reductase Activity measurement->calculation

Caption: Experimental workflow for the Ferric Chelate Reductase (FRO2) activity assay.

Conclusion

The uptake of iron from this compound in "Strategy I" plants is a sophisticated and highly regulated process. The coordinated action of rhizosphere acidification, ferric chelate reduction, and ferrous iron transport ensures an adequate supply of this essential nutrient. Understanding the molecular players and regulatory networks involved is crucial for developing strategies to improve crop iron nutrition, particularly in challenging soil conditions. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and manipulate this vital plant nutritional pathway.

References

An In-depth Technical Guide to the Chemical Structure and Coordination Chemistry of Ferric-EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and coordination chemistry of the ferric-EDTA complex. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where the chelation of iron is of critical importance.

Chemical Structure of this compound

The this compound complex, formally known as ethylenediaminetetraacetatoferrate(III), is a coordination compound where the central iron atom is in the +3 oxidation state. The ethylenediaminetetraacetic acid (EDTA) ligand is a hexadentate chelator, meaning it can form six bonds with the central metal ion.[1][2]

Coordination Geometry and Number: In the this compound complex, the iron(III) ion is typically coordinated by the four carboxylate oxygen atoms and the two amine nitrogen atoms of the EDTA ligand. This results in a coordination number of six and a generally octahedral geometry.[3] However, in aqueous solutions near neutral pH, a water molecule can also coordinate to the iron center, leading to a seven-coordinate complex, which is often the predominant species.[4] The geometry of this seven-coordinate complex can be described as a distorted capped trigonal prism or a pentagonal bipyramid. The inclusion of a water molecule is often ignored in many representations for simplicity.[4]

Bonding: The bonding between the ferric ion and the EDTA ligand is primarily coordinate covalent in nature. The lone pairs of electrons on the nitrogen and oxygen atoms of the fully deprotonated EDTA⁴⁻ ligand are donated to the empty orbitals of the Fe³⁺ ion. The strength and stability of these bonds are key to the effectiveness of EDTA as a chelating agent for iron.

Quantitative Structural Data

The precise bond lengths and angles within the this compound complex can vary depending on the crystalline form and the presence of other coordinating molecules like water. The following table provides representative structural data for a closely related Fe(III)-EDTA derivative, which offers insight into the typical bond parameters.

ParameterValueReference
Bond Lengths (Å)
Fe-N(1)2.0664(13)[5]
Fe-N(2)2.1975(13)[5]
Fe-N(3)2.2015(13)[5]
Fe-N(4)2.0628(13)[5]
Fe-O(1)1.9746(11)[5]
Fe-O(3)1.9692(11)[5]
Bond Angles (°)
N(1)-Fe-N(4)171.36(5)[5]
N(3)-Fe-O(3)153.0[5]
N(2)-Fe-O(1)153.0[5]

Coordination Chemistry of this compound

The coordination chemistry of this compound is characterized by its high stability and its pH-dependent speciation. These properties are fundamental to its applications in various fields, from agriculture to medicine.

Stability of the this compound Complex

The this compound complex is renowned for its high thermodynamic stability. The formation constant (Kf) for the [Fe(EDTA)]⁻ complex is very large, indicating a strong affinity of EDTA for Fe³⁺. This high stability is a consequence of the chelate effect, where the multidentate nature of the EDTA ligand leads to a more favorable entropy change upon complexation compared to monodentate ligands.

The stability of the this compound complex is, however, highly dependent on the pH of the solution. The conditional stability constant (K_cond) takes into account the protonation of the EDTA ligand at different pH values.

pH-Dependent Speciation and Stability

At low pH values, the carboxylate and amine groups of EDTA can become protonated, which reduces the effective concentration of the fully deprotonated EDTA⁴⁻ ligand available to bind to the ferric ion. This leads to a decrease in the stability of the complex. Conversely, at very high pH values (typically above 9), the formation of insoluble iron hydroxides can compete with the formation of the this compound complex, also leading to a decrease in its stability.[6] The this compound complex is most stable in the pH range of 2 to 10.

The following table summarizes the conditional stability constants (log K_cond) of the Fe(III)-EDTA complex at various pH values, illustrating this dependency.

pHlog K_condReference
2.0~15[7]
4.0~18.5[7]
6.0~21.5[7]
6.57.08[8]
8.0~23.5[7]
10.0~21.5[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the this compound complex.

Synthesis of Sodium this compound (Na[Fe(EDTA)]·3H₂O)

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure: [9][10]

  • Dissolve 0.4 g (0.01 mol) of NaOH in 10 cm³ of deionized water in a beaker.

  • To this solution, add 3.8 g (0.01 mol) of Na₂H₂EDTA·2H₂O.

  • Gently heat the mixture while stirring until all the solid has dissolved, resulting in a clear solution.

  • In a separate boiling tube, dissolve 2.5 g (0.009 mol) of FeCl₃·6H₂O in 5 cm³ of deionized water. Gentle warming may be required.

  • Pour the iron(III) chloride solution into the EDTA solution while swirling the beaker.

  • Gently heat the resulting yellow solution to evaporate some of the water. Continue heating until a yellow powder precipitates. This process may take approximately five minutes.

  • Allow the mixture to cool to room temperature.

  • Collect the yellow precipitate by suction filtration.

  • Wash the collected solid thoroughly with ice-cold deionized water to remove any unreacted iron(III) ions.

  • Further wash the product with two small portions of ethanol.

  • Dry the final product, Na[Fe(EDTA)]·3H₂O, on a watch glass in a fume hood at room temperature.

Spectrophotometric Determination of this compound

Principle: The this compound complex exhibits a characteristic absorption maximum in the ultraviolet region of the electromagnetic spectrum, typically around 258-260 nm.[11] The concentration of the complex in a solution can be determined by measuring its absorbance at this wavelength and applying the Beer-Lambert law.

Materials:

  • This compound solution of unknown concentration

  • Standard solutions of this compound of known concentrations

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure: [2][12]

  • Prepare a series of standard solutions of this compound with known concentrations.

  • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance for the this compound complex (around 260 nm).

  • Zero the spectrophotometer using a blank solution (e.g., deionized water).

  • Measure the absorbance of each of the standard solutions and the unknown solution.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the unknown this compound solution by interpolating its absorbance on the calibration curve.

Potentiometric Titration of Iron(III) with EDTA

Principle: The concentration of Fe³⁺ ions in a solution can be determined by titrating it with a standard solution of EDTA. The endpoint of the titration can be detected potentiometrically using a platinum indicator electrode, as the redox potential of the Fe(III)/Fe(II) couple changes significantly upon complexation with EDTA.[13][14]

Materials:

  • Solution containing Fe³⁺ ions

  • Standardized 0.1 M EDTA solution

  • Buffer solution (pH 2.0, prepared from citric acid, NaCl, and HCl)

  • Potentiometer with a platinum indicator electrode and a reference electrode (e.g., calomel)

  • Magnetic stirrer and stir bar

Procedure: [14][15]

  • Pipette a known volume of the sample solution containing Fe³⁺ into a beaker.

  • Add 10 mL of the pH 2.0 buffer solution and dilute to approximately 80 mL with deionized water.

  • If necessary, adjust the pH of the solution to 2.0 with a small amount of acid or base.

  • Immerse the platinum and reference electrodes in the solution and begin stirring.

  • Titrate the solution with the standardized 0.1 M EDTA solution, recording the potential after each addition of titrant.

  • Continue the titration past the equivalence point.

  • The equivalence point is determined from the inflection point of the titration curve (a plot of potential vs. volume of EDTA added).

  • Calculate the concentration of Fe³⁺ in the original sample based on the volume of EDTA required to reach the equivalence point.

Signaling Pathways and Logical Relationships

This compound plays a significant role in various chemical and biological processes. The following diagrams illustrate two key pathways where it is involved.

Fenton_Reaction FeIII_EDTA Fe(III)-EDTA FeII_EDTA Fe(II)-EDTA FeIII_EDTA->FeII_EDTA Reduction FeII_EDTA->FeIII_EDTA Oxidation OH_radical •OH (Hydroxyl Radical) FeII_EDTA->OH_radical + H₂O₂ H2O2 H₂O₂ Degradation_Products Degradation Products OH_radical->Degradation_Products Oxidizes Organic_Pollutant Organic Pollutant Organic_Pollutant->Degradation_Products Superoxide O₂⁻• (Superoxide) Superoxide->FeIII_EDTA Reduces

Caption: The Fenton reaction pathway involving this compound for the degradation of organic pollutants.

Plant_Iron_Uptake cluster_rhizosphere Rhizosphere (Soil) cluster_root Root Epidermal Cell FeIII_EDTA Fe(III)-EDTA FRO2 Ferric Chelate Reductase (FRO2) FeIII_EDTA->FRO2 Substrate FeII Fe(II) FRO2->FeII Reduces Fe(III) to Fe(II) IRT1 Iron-Regulated Transporter 1 (IRT1) FeII->IRT1 Transport into cell

References

Stability of the Ferric-EDTA Complex in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the Ferric-EDTA (Fe(III)-EDTA) complex in aqueous solutions at different pH levels. Understanding the stability of this complex is critical in various scientific and industrial applications, including drug development, nutrient solutions, and environmental remediation. This document details the quantitative stability data, experimental protocols for its determination, and the underlying chemical principles governing its behavior.

Introduction to the this compound Complex

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, capable of forming highly stable complexes with many metal ions, including ferric iron (Fe³⁺). The high stability of the Fe(III)-EDTA complex, with a formation constant (log K) of approximately 25.1, makes it a valuable tool for solubilizing and delivering iron in various formulations. However, the effective or conditional stability of this complex is highly dependent on the pH of the aqueous solution. This guide will explore the nuances of this pH dependency.

pH-Dependent Stability and Speciation

The stability of the Fe(III)-EDTA complex is significantly influenced by the solution's pH due to two primary factors: the protonation of the EDTA ligand at low pH and the hydrolysis of the ferric ion at high pH.

  • Acidic Conditions (Low pH): At low pH, the carboxylate and amine groups of the EDTA molecule become protonated. This protonation competes with the binding of the ferric ion, leading to a decrease in the conditional stability of the Fe(III)-EDTA complex. In strongly acidic solutions (pH < 2), the complex may dissociate significantly.

  • Alkaline Conditions (High pH): In alkaline solutions, hydroxide ions (OH⁻) compete with the EDTA ligand for coordination with the ferric ion. This results in the formation of mixed hydroxy complexes, such as [Fe(OH)EDTA]²⁻ and [Fe(OH)₂EDTA]³⁻. At very high pH values (typically above 9), the ferric ion can precipitate as ferric hydroxide (Fe(OH)₃), leading to the decomposition of the Fe(III)-EDTA complex.[1]

The interplay of these factors results in a bell-shaped curve for the conditional stability of the Fe(III)-EDTA complex as a function of pH, with maximum stability observed in the slightly acidic to neutral pH range.

Speciation of the this compound Complex

The dominant species of the Fe(III)-EDTA complex in an aqueous solution changes with pH. The following diagram illustrates the equilibrium between the different species.

FeEDTA_Speciation cluster_low_pH Low pH cluster_neutral_pH Neutral pH cluster_high_pH High pH H⁺ H⁺ OH⁻ OH⁻ [Fe(EDTA)(H₂O)]⁻ [Fe(EDTA)(H₂O)]⁻ [Fe(OH)EDTA]²⁻ [Fe(OH)EDTA]²⁻ [Fe(EDTA)(H₂O)]⁻->[Fe(OH)EDTA]²⁻ + OH⁻ [Fe(H-EDTA)(H₂O)] [Fe(H-EDTA)(H₂O)] [Fe(H-EDTA)(H₂O)]->[Fe(EDTA)(H₂O)]⁻ + H⁺

Fe(III)-EDTA Speciation as a function of pH.

Quantitative Stability Data

The stability of the Fe(III)-EDTA complex across a range of pH values is best represented by the conditional stability constant (log K'). The following table summarizes the approximate log K' values at various pH levels, compiled from graphical data. It is important to note that these values can be influenced by temperature and ionic strength.

pHlog K' (Conditional Stability Constant)Predominant Fe(III)-EDTA Species
2~13.5[Fe(H-EDTA)(H₂O)]
3~17.0[Fe(EDTA)(H₂O)]⁻
4~20.0[Fe(EDTA)(H₂O)]⁻
5~22.5[Fe(EDTA)(H₂O)]⁻
6~24.0[Fe(EDTA)(H₂O)]⁻
7~24.5[Fe(EDTA)(H₂O)]⁻
8~23.5[Fe(OH)EDTA]²⁻
9~21.0[Fe(OH)EDTA]²⁻
10~18.0[Fe(OH)₂EDTA]³⁻
11~14.5[Fe(OH)₂EDTA]³⁻
12~11.0Fe(OH)₃ (precipitation)

Note: These values are estimations based on graphical representations and may vary depending on experimental conditions.

Experimental Protocols for Stability Determination

The stability of the Fe(III)-EDTA complex can be determined using various analytical techniques. Below are detailed methodologies for two common methods: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. It involves monitoring the change in potential of an ion-selective electrode or a redox electrode during the titration of a metal ion with a chelating agent, or vice versa.

Potentiometric_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Standard Solutions (Fe³⁺, EDTA, Buffers) B Calibrate pH meter and Electrode A->B C Titrate Fe³⁺ solution with EDTA at constant pH and temperature B->C D Record potential (mV) or pH vs. volume of titrant added C->D E Plot titration curve (Potential/pH vs. Volume) D->E F Determine equivalence point E->F G Calculate conditional stability constant (K') F->G

Workflow for Potentiometric Titration.

Reagents and Equipment:

  • Standardized solution of FeCl₃ (e.g., 0.01 M)

  • Standardized solution of Na₂EDTA (e.g., 0.01 M)

  • Buffer solutions for various pH values (e.g., acetate, phosphate, borate)

  • Inert electrolyte to maintain constant ionic strength (e.g., 1 M KNO₃)

  • Potentiometer with a suitable indicator electrode (e.g., platinum electrode for redox titration) and a reference electrode (e.g., Ag/AgCl)

  • Thermostated reaction vessel and magnetic stirrer

  • Calibrated burette

Procedure:

  • Solution Preparation: Prepare a solution containing a known concentration of Fe³⁺ in the thermostated reaction vessel. Add the appropriate buffer to maintain the desired pH and the inert electrolyte to maintain constant ionic strength.

  • Electrode Setup: Immerse the calibrated indicator and reference electrodes into the solution.

  • Titration: Begin stirring the solution and record the initial potential. Add the standardized EDTA solution in small, known increments from the burette.

  • Data Collection: After each addition, allow the potential to stabilize and record the value along with the total volume of EDTA added. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the potential (in mV) versus the volume of EDTA added. The equivalence point can be determined from the inflection point of the titration curve (or by using the first or second derivative of the curve).

  • Calculation: The conditional stability constant (K') can be calculated from the titration data using specialized software or by applying relevant equations that relate the potential readings to the concentrations of the free metal ion and the complex at different points of the titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the stability constant by measuring the absorbance changes that occur upon complex formation. The Fe(III)-EDTA complex has a characteristic absorbance maximum that differs from that of the free ferric ion.

Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare series of solutions with varying [Fe³⁺] and [EDTA] at constant pH B Allow solutions to equilibrate A->B C Measure absorbance of each solution at the wavelength of maximum absorbance (λ_max) B->C D Use Job's method or mole-ratio method to determine stoichiometry C->D E Apply Beer-Lambert law and equilibrium equations to calculate K' D->E

Workflow for UV-Vis Spectrophotometry.

Reagents and Equipment:

  • Standardized stock solution of FeCl₃

  • Standardized stock solution of Na₂EDTA

  • Buffer solutions for various pH values

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Determine λ_max: Prepare a solution of the Fe(III)-EDTA complex and scan its absorbance across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).

  • Prepare Solutions: Prepare a series of solutions in volumetric flasks. In each flask, keep the concentration of Fe³⁺ constant while varying the molar ratio of EDTA to Fe³⁺ (e.g., from 0:1 to 3:1). Ensure each solution is buffered to the desired pH and has the same final volume.

  • Equilibration: Allow the solutions to stand for a sufficient time to ensure complexation equilibrium is reached.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max using a suitable blank (e.g., the buffer solution).

  • Data Analysis: Plot the absorbance versus the molar ratio of EDTA to Fe³⁺. The plot will typically show two linear portions. The intersection of these lines corresponds to the stoichiometry of the complex.

  • Calculation: The conditional stability constant (K') can be calculated from the absorbance data, particularly from the curved portion of the plot near the equivalence point, using equations that relate absorbance to the concentrations of the species in equilibrium.

Conclusion

The stability of the this compound complex is a critical parameter that is profoundly influenced by the pH of the aqueous medium. Maximum stability is observed in the slightly acidic to neutral pH range. At lower pH values, protonation of the EDTA ligand leads to dissociation of the complex, while at higher pH values, the formation of ferric hydroxide precipitates and destabilizes the complex. For researchers, scientists, and drug development professionals, a thorough understanding of these pH-dependent stability characteristics is essential for the effective formulation, application, and study of Fe(III)-EDTA in various systems. The experimental protocols outlined in this guide provide a robust framework for the quantitative determination of the stability of this important complex.

References

An In-depth Technical Guide to the Spectroscopic Properties of Ferric-EDTA for Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of the Ferric-EDTA (Fe(III)-EDTA) complex, a compound of significant interest in various chemical, biological, and pharmaceutical applications. This document details the theoretical background and practical aspects of utilizing key spectroscopic techniques for the characterization of this metal chelate.

Introduction to this compound

This compound is a coordination complex formed between a ferric ion (Fe³⁺) and the chelating agent ethylenediaminetetraacetic acid (EDTA). EDTA is a hexadentate ligand, meaning it can form six coordination bonds with a single metal ion, leading to a highly stable complex. In aqueous solutions around neutral pH, the predominant species is the [Fe(EDTA)(H₂O)]⁻ anion, where the iron atom is seven-coordinate. The high stability of the Fe(III)-EDTA complex makes it a valuable tool for solubilizing iron in various media, from agricultural applications to mitigating iron overload in biological systems.

The chelation of the ferric ion by EDTA is a critical aspect of its function. The EDTA molecule envelops the central iron ion, coordinating through its two nitrogen atoms and four carboxylate groups. This process is depicted in the signaling pathway below.

G cluster_reactants Reactants cluster_process Chelation Process cluster_product Product Fe3+ Ferric Ion (Fe³⁺) Coordination Coordination of Nitrogen and Carboxylate Groups Fe3+->Coordination EDTA EDTA (Ethylenediaminetetraacetic Acid) EDTA->Coordination FeEDTA This compound Complex [Fe(EDTA)]⁻ Coordination->FeEDTA

Figure 1: Chelation of Ferric Ion by EDTA.

Synthesis of this compound

The sodium salt of the this compound complex (Na[Fe(EDTA)]·3H₂O) is a common form used in laboratory settings. Several methods for its synthesis have been reported. Below are detailed protocols for two common approaches.

Experimental Protocols for Synthesis

Method 1: From Disodium EDTA and Ferric Chloride [1][2][3]

This method involves the direct reaction of disodium ethylenediaminetetraacetate with ferric chloride.

Materials:

  • Sodium hydroxide (NaOH)

  • Disodium dihydrogen ethylenediaminetetraacetate dihydrate (Na₂H₂EDTA·2H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve 0.4 g (0.01 mol) of NaOH in 10 cm³ of deionized water.

  • To this solution, add 3.8 g (0.01 mol) of Na₂H₂EDTA·2H₂O.

  • Gently heat the mixture until a clear solution is obtained.

  • In a separate container, dissolve 2.5 g (0.009 mol) of FeCl₃·6H₂O in 5 cm³ of deionized water.

  • Add the ferric chloride solution to the EDTA solution while swirling.

  • Gently boil the resulting solution to evaporate the water until a yellow powder precipitates.

  • Cool the mixture and collect the precipitate by suction filtration.

  • Wash the product thoroughly with ice-cold deionized water to remove any unreacted iron(III) ions.

  • Perform a final wash with ethanol and allow the product to air dry.

Method 2: Two-Step Synthesis via Ferric Hydroxide [1]

This method involves the preparation of ferric hydroxide as an intermediate.

Step 1: Preparation of Ferric Hydroxide

  • Dissolve 4.8 g of NaOH in 100 mL of deionized water.

  • Dissolve 10.8 g of FeCl₃ in deionized water and add it to the NaOH solution with vigorous stirring.

  • After the reaction is complete, filter the precipitate and wash it three times with deionized water to obtain pure ferric hydroxide.

Step 2: Formation of the this compound Complex

  • Dissolve 16.4 g of Na₂EDTA in 200 mL of deionized water, heating to 60-70°C to aid dissolution.

  • Add the Na₂EDTA solution to a round-bottom flask containing the prepared ferric hydroxide.

  • Adjust the pH of the mixture to 8 using a suitable base.

  • Heat the reaction mixture at 100°C for 2 hours.

  • Filter the hot solution and concentrate the filtrate under reduced pressure until it becomes viscous.

  • Cool the concentrated solution and add 95% ethanol while stirring until a solid forms.

  • Wash the solid product three times with ethanol, dry it, and grind it to a fine powder.

Spectroscopic Characterization Workflow

The characterization of the synthesized this compound complex typically follows a systematic workflow involving multiple spectroscopic techniques to confirm its identity, purity, and structural properties.

G start Start: Synthesized This compound Sample uv_vis UV-Vis Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence cd Circular Dichroism (CD) start->cd nmr NMR Spectroscopy start->nmr data_analysis Data Analysis and Structural Elucidation uv_vis->data_analysis fluorescence->data_analysis cd->data_analysis nmr->data_analysis end End: Characterized Complex data_analysis->end

Figure 2: General Workflow for Spectroscopic Characterization.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the characterization of this compound. The complex exhibits characteristic absorption bands in both the ultraviolet and visible regions of the electromagnetic spectrum, which are sensitive to pH and the coordination environment of the iron center.

Spectroscopic Properties

The UV-Vis spectrum of this compound is characterized by a strong absorption maximum in the UV region, primarily around 258 nm.[4][5][6][7] This absorption is attributed to a ligand-to-metal charge transfer (LMCT) transition. The intensity of this peak is proportional to the concentration of the complex, making it suitable for quantitative analysis. In acidic to neutral solutions, the complex appears as a yellow solution.[8] The absorbance is stable in an acidic medium but decreases rapidly below pH 0.5 and on the alkaline side.[9]

PropertyValueConditions
Absorption Maximum (λ_max) ~258 nmIn 0.1 N H₂SO₄[4][7]
~254 nmpH 2.7-3.0[6]
400-500 nm (sharp charge transfer band)Acidic medium (pH 2)[10]
450-600 nm (small absorption band, λ_max ~475 nm)Basic solution (in the presence of NH₃)[10]
Molar Absorptivity (ε) Not consistently reported, but the method is sensitive for quantitative analysis.
Stability Constant (log K) 25.1[6]
Experimental Protocol for UV-Vis Analysis[11]

Objective: To obtain the UV-Vis absorption spectrum of a this compound solution and determine its concentration.

Materials and Equipment:

  • Synthesized this compound complex

  • Deionized water or appropriate buffer solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a known mass of the this compound complex and dissolve it in a known volume of deionized water or buffer in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Working Standards: Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the same solvent used to prepare the samples (the "blank"). Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with a small amount of the first standard solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Repeat step 5 for all the standard solutions and the unknown sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of absorbance at λ_max versus the concentration of the standard solutions.

    • Determine the concentration of the unknown sample by measuring its absorbance at λ_max and using the calibration curve.

Fluorescence Spectroscopy

The intrinsic fluorescence of the this compound complex itself is not a prominent feature for its characterization. Due to the presence of the paramagnetic Fe(III) center, the complex is expected to be non-fluorescent or very weakly fluorescent due to efficient quenching of any potential excited states.

Spectroscopic Properties

Literature primarily describes this compound as a quencher of the fluorescence of other molecules.[11] This quenching effect can be utilized in competitive binding assays. For instance, the fluorescence of a fluorophore-metal complex can be quenched by the addition of EDTA, which preferentially binds to the metal ion, releasing the fluorophore.

General Experimental Protocol for Fluorescence Quenching Studies

Objective: To investigate the quenching effect of this compound on a fluorescent molecule.

Materials and Equipment:

  • Fluorophore of interest

  • This compound solution

  • Appropriate buffer solution

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a solution of the fluorophore in a suitable buffer.

  • Record the fluorescence emission spectrum of the fluorophore solution by exciting at its absorption maximum.

  • Add aliquots of a this compound solution of known concentration to the fluorophore solution.

  • After each addition, record the fluorescence emission spectrum.

  • Analyze the decrease in fluorescence intensity as a function of the this compound concentration to determine the quenching efficiency.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While EDTA itself is not chiral, upon complexation with a metal ion, the ligand can adopt a chiral conformation, which may give rise to a CD signal. However, specific CD studies on this compound are not widely reported in the literature, suggesting it may not be a primary technique for its routine characterization.

General Considerations

CD spectroscopy of metal complexes can provide information about the geometry of the coordination sphere and the conformation of the chelate rings. The d-d electronic transitions of the metal center can become CD-active in a chiral environment.

General Experimental Protocol for CD Analysis of a Metal Complex

Objective: To obtain the CD spectrum of a metal-ligand complex.

Materials and Equipment:

  • Synthesized this compound complex

  • Appropriate buffer solution (must be transparent in the wavelength range of interest)

  • CD spectrometer

  • Quartz cuvettes with a short path length (e.g., 1 mm)

Procedure:

  • Sample Preparation: Prepare a solution of the this compound complex in a suitable buffer. The concentration should be optimized to have an absorbance of approximately 0.5-1.0 at the wavelength of interest in the cuvette to be used.

  • Instrument Setup: Turn on the CD spectrometer and purge the system with nitrogen gas. Set the desired wavelength range, scanning speed, and other acquisition parameters.

  • Blank Measurement: Record the CD spectrum of the buffer solution in the same cuvette that will be used for the sample.

  • Sample Measurement: Record the CD spectrum of the this compound solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The characterization of this compound by NMR spectroscopy is challenging due to the paramagnetic nature of the high-spin Fe(III) center. Paramagnetic ions can cause significant broadening and shifting of NMR signals, making the interpretation of standard ¹H and ¹³C NMR spectra difficult.

Spectroscopic Properties

The primary effect of the paramagnetic Fe(III) ion on the NMR spectrum is a significant decrease in the relaxation times (T₁ and T₂) of nearby nuclei. This leads to very broad signals for the protons and carbons of the EDTA ligand, which may be difficult to distinguish from the baseline.[12] Consequently, detailed structural elucidation through scalar coupling analysis is generally not feasible.

However, the paramagnetic properties of this compound and its derivatives are exploited in the field of Magnetic Resonance Imaging (MRI), where they can act as contrast agents by altering the relaxation times of water protons.[3]

General Experimental Protocol for NMR of a Paramagnetic Complex

Objective: To obtain an NMR spectrum of a paramagnetic complex and observe the effects of the paramagnetic center.

Materials and Equipment:

  • Synthesized this compound complex

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the this compound complex in the deuterated solvent. The concentration should be carefully chosen, as higher concentrations can exacerbate the line broadening effects.

  • Instrument Setup: Place the NMR tube in the spectrometer. The acquisition parameters may need to be optimized for paramagnetic samples, for example, by using shorter acquisition times and relaxation delays.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Observe the spectrum for broad signals and compare it to the spectrum of the free EDTA ligand to appreciate the effect of the paramagnetic iron center.

Conclusion

The spectroscopic characterization of this compound relies on a combination of techniques, with UV-Vis spectroscopy being the most straightforward and widely used method for both qualitative and quantitative analysis. The paramagnetic nature of the Fe(III) center dominates its properties in other spectroscopic methods, making the complex largely non-fluorescent and challenging to analyze by standard NMR techniques. While circular dichroism could potentially provide structural information, it is not a commonly reported method for this particular complex. A thorough understanding of these spectroscopic properties is essential for researchers and professionals working with this compound in various scientific and industrial contexts.

References

The Redox Potential of the Ferric-EDTA/Ferrous-EDTA Couple: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ferric-EDTA/Ferrous-EDTA (Fe(III)-EDTA/Fe(II)-EDTA) redox couple is a crucial system in various chemical, biological, and environmental processes. Its utility spans from nutrient solutions in agriculture to its application in redox-flow batteries and as a model for biological iron chemistry.[1][2][3] This technical guide provides an in-depth analysis of the redox potential of this couple, summarizing key quantitative data, detailing experimental methodologies for its determination, and illustrating the fundamental principles governing its behavior.

Quantitative Data Summary

The redox potential of the Fe(III)-EDTA/Fe(II)-EDTA couple is significantly influenced by the solution's pH. This dependence arises from the protonation of the EDTA ligand and the formation of various hydroxo complexes of iron at different pH values. The stability of the Fe(III)-EDTA complex is greater than that of the Fe(II)-EDTA complex, which directly impacts the redox potential.[4]

Below is a summary of the reported half-wave potentials (E1/2) at various pH ranges, which provides a quantitative measure of the redox potential.

pH RangeHalf-Wave Potential (E1/2) vs. Ag/AgClObserved BehaviorReference
< 3.8Decreases by 130 mV per pH unitPotential is a function of EDTA concentration.[5]
3.8 - 6.8Constant at -110 mVNear Nernstian reversibility, indicating a stable redox couple.[5]
> 6.8Shifts to more negative values by 44 mV per pH unitAttributable to the hydrolysis of the Fe(III)-EDTA complex.[5]
4.5Approximately -150 mV[5]

Stability Constants:

The stability constants (log K) of the iron-EDTA complexes are fundamental to understanding the redox potential. A higher stability constant for the Fe(III)-EDTA complex compared to the Fe(II)-EDTA complex leads to a decrease in the redox potential of the iron couple.[4]

ComplexConditional Stability Constant (log Kcond)pHReference
Fe(III)-EDTA7.086.5[6]

Factors Influencing Redox Potential

The redox potential of the Fe(III)-EDTA/Fe(II)-EDTA couple is not static and is influenced by several key factors. Understanding these factors is critical for controlling and predicting the behavior of the system in various applications.

Factors_Influencing_Redox_Potential cluster_factors Influencing Factors cluster_mechanisms Mechanisms of Influence Redox_Potential Redox Potential of Fe(III)/Fe(II)-EDTA pH pH of Solution Redox_Potential->pH affects speciation Ligand_Concentration EDTA Concentration Redox_Potential->Ligand_Concentration shifts equilibrium Other_Ligands Presence of Other Ligands Redox_Potential->Other_Ligands competitive binding Temperature Temperature Redox_Potential->Temperature affects stability Protonation Protonation of EDTA pH->Protonation Hydrolysis Hydrolysis of Fe(III)-EDTA pH->Hydrolysis Complex_Stability Differential Complex Stability (Fe(III)-EDTA vs. Fe(II)-EDTA) Ligand_Concentration->Complex_Stability Other_Ligands->Complex_Stability

Caption: Factors influencing the redox potential of the Fe(III)-EDTA/Fe(II)-EDTA couple.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox properties of the Fe(III)-EDTA/Fe(II)-EDTA couple.[5] A typical experimental protocol is outlined below.

1. Preparation of Solutions:

  • Electrolyte Solution: Prepare a suitable supporting electrolyte solution (e.g., 0.1 M KCl or a buffer solution to maintain a constant pH).

  • Analyte Solution: Prepare a solution containing a known concentration of Fe(III)-EDTA or a mixture of Fe(III)-EDTA and Fe(II)-EDTA in the electrolyte solution. Solutions of Fe(III)-EDTA can be prepared by combining equimolar amounts of a ferric salt (e.g., FeCl3) and the disodium salt of EDTA (Na2H2EDTA).[7] The pH of the solution should be adjusted to the desired value using an appropriate acid or base.

2. Electrochemical Cell Setup:

  • A standard three-electrode system is employed, consisting of:

    • Working Electrode: A glassy carbon electrode (GCE), platinum electrode, or gold electrode is commonly used.[8][9]
    • Reference Electrode: An Ag/AgCl or Saturated Calomel Electrode (SCE) is typically used.
    • Auxiliary (Counter) Electrode: A platinum wire or graphite rod serves as the counter electrode.

3. Cyclic Voltammetry Measurement:

  • The electrochemical cell is filled with the analyte solution.

  • The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied (e.g., 10-100 mV/s) to investigate the kinetics of the redox process.[3]

  • The current response is measured as a function of the applied potential, resulting in a cyclic voltammogram.

4. Data Analysis:

  • The resulting voltammogram will show a cathodic peak corresponding to the reduction of Fe(III)-EDTA to Fe(II)-EDTA and an anodic peak for the reverse oxidation process.

  • The half-wave potential (E1/2), which is an approximation of the formal redox potential, is calculated as the average of the cathodic and anodic peak potentials (Epc and Epa, respectively): E1/2 = (Epc + Epa) / 2.

  • The separation between the peak potentials (ΔEp = |Epa - Epc|) provides information about the reversibility of the redox reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

Experimental_Workflow_CV cluster_prep Preparation cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Electrolyte Solution B Prepare Fe-EDTA Analyte Solution A->B C Adjust pH B->C D Assemble Three-Electrode Cell (Working, Reference, Auxiliary) C->D E Perform Cyclic Voltammetry Scan D->E F Record Cyclic Voltammogram E->F G Determine Peak Potentials (Epc, Epa) F->G H Calculate Half-Wave Potential (E1/2) G->H

Caption: Experimental workflow for determining the redox potential using cyclic voltammetry.

Conclusion

The redox potential of the this compound/Ferrous-EDTA couple is a complex parameter that is highly dependent on the solution conditions, particularly pH. This guide has provided a summary of the quantitative data available in the literature, a detailed protocol for its experimental determination using cyclic voltammetry, and a visual representation of the factors influencing its behavior. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these principles is essential for the effective application and manipulation of this important redox system.

References

The Photodegradation Pathway of Ferric-EDTA under UV Light: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The photodegradation of the ferric-EDTA complex ([Fe(III)-EDTA]⁻) under ultraviolet (UV) irradiation is a critical process in various scientific and industrial domains, including environmental remediation, nutrient delivery in cell culture, and as a component in photo-Fenton advanced oxidation processes. This technical guide provides a comprehensive overview of the core degradation pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. The process is initiated by a ligand-to-metal charge transfer (LMCT) upon UV absorption, leading to the reduction of Fe(III) to Fe(II) and the oxidative degradation of the EDTA ligand. The pathway is significantly influenced by environmental factors such as pH, the wavelength of irradiation, and the presence of molecular oxygen, which can lead to the generation of reactive oxygen species (ROS) and a photocatalytic cycle.

The Core Degradation Pathway

The photodegradation of [Fe(III)-EDTA]⁻ is initiated by the absorption of a photon (hν), which excites an electron from the EDTA ligand to the ferric center. This ligand-to-metal charge transfer (LMCT) is the primary photochemical event and results in the transient formation of a Fe(II) complex and an oxidized EDTA radical.

[FeIII(EDTA)]- + hν → [FeII(EDTA•)]-

The subsequent fate of this intermediate is highly dependent on the presence of oxygen.

Aerobic Degradation Pathway

In the presence of dissolved oxygen, a photocatalytic cycle is established, leading to the regeneration of Fe(III) and the continued degradation of the EDTA ligand. The primary steps are as follows:

  • Initial Photoreduction : As described above, UV light induces the reduction of Fe(III) to Fe(II) and the formation of an EDTA radical.

  • Reaction with Oxygen : The Fe(II)-EDTA complex can react with molecular oxygen to regenerate the Fe(III)-EDTA complex and produce a superoxide radical (O₂•⁻).[1]

  • Generation of Reactive Oxygen Species (ROS) : The superoxide radical can further react to produce other ROS, such as hydroxyl radicals (•OH), particularly in photo-Fenton-like systems, which are potent oxidizing agents that contribute to the degradation of the EDTA molecule and other organic compounds present.[1]

  • Stepwise Oxidation of EDTA : The EDTA radical and the parent EDTA molecule undergo a series of oxidative decarboxylation reactions. This involves the sequential loss of the carboxymethyl (-CH₂COOH) groups.[2]

  • Formation of Intermediates : The degradation proceeds through various carboxylated intermediates. Ethylenediaminetriacetic acid (ED3A) is a known primary intermediate formed under aerobic conditions.[1][2]

  • Final Degradation Products : Further oxidation of the intermediates leads to the formation of smaller organic molecules, including glyoxylic acid and formaldehyde, and ultimately to mineralization, producing carbon dioxide (CO₂), water, and inorganic nitrogen species.[3]

Anaerobic Degradation Pathway

In the absence of oxygen, the regeneration of Fe(III) is less efficient, and the overall degradation process is altered. The primary photoproduct, [FeII(EDTA•)]⁻, can undergo back-electron transfer, regenerating the parent complex, or undergo an internal electron transfer, leading to Fe(II) and oxidized EDTA products.[1] The quantum yield of degradation is typically lower under anaerobic conditions.

Ferric_EDTA_Aerobic_Degradation cluster_photochemical Photochemical Initiation cluster_catalytic_cycle Photocatalytic Cycle cluster_degradation_products EDTA Degradation Products FeIII_EDTA [Fe(III)-EDTA]⁻ FeII_EDTA_rad [Fe(II)-EDTA•]⁻ FeIII_EDTA->FeII_EDTA_rad cluster_photochemical cluster_photochemical UV_light UV Light (hν) UV_light->FeII_EDTA_rad LMCT FeII_EDTA [Fe(II)-EDTA]²⁻ FeII_EDTA_rad->FeII_EDTA Decarboxylation ED3A Ethylenediaminetriacetic acid (ED3A) FeII_EDTA_rad->ED3A Oxidative Decarboxylation cluster_catalytic_cycle cluster_catalytic_cycle cluster_degradation_products cluster_degradation_products O2 O₂ Superoxide O₂•⁻ O2:e->Superoxide:w FeII_EDTA->FeIII_EDTA Oxidation ROS Reactive Oxygen Species (e.g., •OH) Superoxide->ROS Further Reactions ROS->ED3A Oxidation Glyoxylic_acid Glyoxylic Acid ED3A->Glyoxylic_acid Formaldehyde Formaldehyde ED3A->Formaldehyde Mineralization CO₂ + H₂O + N species Glyoxylic_acid->Mineralization Formaldehyde->Mineralization

Aerobic photodegradation pathway of this compound.

Quantitative Data

The efficiency of this compound photodegradation is quantified by parameters such as the quantum yield (Φ), degradation rate constants (k), and percentage of degradation over time. These values are highly dependent on the experimental conditions.

Quantum Yields

The quantum yield is the number of moles of a substance reacted per mole of photons absorbed.

Wavelength (nm)pHTemperature (°C)Quantum Yield (Φ)Reference
3134-0.05[1]
313-250.082[4]
366-250.034[4]
405-250.018[4]
Degradation Rates and Constants

The degradation of this compound often follows pseudo-first-order or second-order kinetics depending on the specific experimental conditions.

Light SourceTemperature (°C)Rate Constant (k)Degradation (%)TimeReference
Light201012 M⁻¹day⁻¹205 days[5][6]
Light302050 M⁻¹day⁻¹565 days[5][6]
UV-C20-99.72 hours[7]
UV/EF25-89.9-[8]

Experimental Protocols

Preparation of [Fe(III)-EDTA]⁻ Stock Solution

A common method for preparing a [Fe(III)-EDTA]⁻ solution involves the reaction of a ferric salt with a disodium salt of EDTA.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare a solution of Na₂H₂EDTA·2H₂O in deionized water.

  • Separately, prepare a solution of FeCl₃·6H₂O in deionized water.

  • Slowly add the FeCl₃ solution to the EDTA solution while stirring.

  • Adjust the pH of the final solution to the desired value using NaOH or a suitable buffer. The complex is generally stable in the pH range of 4 to 9.

Solution_Preparation cluster_step1 Step 1: Dissolve EDTA cluster_step2 Step 2: Dissolve Ferric Salt cluster_step3 Step 3: Complex Formation cluster_step4 Step 4: pH Adjustment EDTA_solid Na₂H₂EDTA·2H₂O solid EDTA_solution EDTA Solution EDTA_solid->EDTA_solution DI_water1 Deionized Water DI_water1->EDTA_solution Mixing Mix Solutions with Stirring EDTA_solution->Mixing FeCl3_solid FeCl₃·6H₂O solid FeCl3_solution FeCl₃ Solution FeCl3_solid->FeCl3_solution DI_water2 Deionized Water DI_water2->FeCl3_solution FeCl3_solution->Mixing FeEDTA_solution [Fe(III)-EDTA]⁻ Solution Mixing->FeEDTA_solution pH_adjust Adjust pH (e.g., with NaOH) FeEDTA_solution->pH_adjust Final_solution Final [Fe(III)-EDTA]⁻ Solution pH_adjust->Final_solution

Workflow for preparing a [Fe(III)-EDTA]⁻ solution.
Photodegradation Experiment Setup

A typical experimental setup for studying the photodegradation of [Fe(III)-EDTA]⁻ involves a photoreactor equipped with a specific UV light source.

Apparatus:

  • Photoreactor (e.g., quartz tube or batch reactor with a UV-transparent window)

  • UV lamp (e.g., low-pressure mercury lamp for UV-C at 254 nm, or medium-pressure mercury lamp for a broader spectrum)

  • Magnetic stirrer

  • Water bath for temperature control

  • Quantum sensor or actinometer for light intensity measurement

Procedure:

  • Place the [Fe(III)-EDTA]⁻ solution in the photoreactor.

  • Maintain a constant temperature using the water bath.

  • Turn on the magnetic stirrer to ensure a homogenous solution.

  • Irradiate the solution with the UV lamp for a defined period.

  • Collect samples at regular time intervals for analysis.

  • Analyze the samples for the concentration of [Fe(III)-EDTA]⁻, Fe(II), and degradation products.

Analytical Methodologies

The concentration of the [Fe(III)-EDTA]⁻ complex can be monitored by measuring its absorbance at its λmax of approximately 258 nm.[9] The formation of Fe(II) can be quantified by complexation with 1,10-phenanthroline, which forms a colored complex with a λmax around 510 nm.

HPLC is a powerful technique for separating and quantifying EDTA and its degradation products.

Typical HPLC Conditions for [Fe(III)-EDTA]⁻ Analysis:

  • Column: C18 reversed-phase column

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile), often with an ion-pairing reagent like tetrabutylammonium hydroxide.

  • Detection: UV detector at 258 nm.[10]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

For the analysis of degradation products, HPLC coupled with mass spectrometry (HPLC-MS) provides identification and quantification of intermediates.[11]

Conclusion

The photodegradation of this compound under UV light is a complex process involving a primary photochemical reaction followed by a series of oxygen-dependent thermal and radical reactions. The efficiency of this process is highly sensitive to experimental conditions, particularly pH and the wavelength of irradiation. A thorough understanding of the degradation pathway and the factors that influence it is essential for optimizing its application in various scientific and industrial contexts. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this important iron chelate.

References

The Bioavailability of Iron from Ferric Ethylenediaminetetraacetic Acid (Fe-EDTA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioavailability of iron from Ferric Ethylenediaminetetraacetic Acid (Fe-EDTA), a compound increasingly utilized for food fortification and iron supplementation. This document synthesizes findings from key research to offer a comprehensive resource on the absorption, metabolism, and comparative efficacy of Fe-EDTA.

Introduction to Ferric-EDTA

Ferric Sodium EDTA, also known as Sodium Iron (III) Ethylenediaminetetraacetate, is a chelated form of iron where the iron ion is bound within an EDTA molecule.[1] This chelation plays a crucial role in its bioavailability, protecting the iron from dietary inhibitors such as phytates and polyphenols, which are commonly found in plant-based foods.[1][2] As a result, Fe-EDTA has demonstrated superior absorption rates compared to conventional iron salts like ferrous sulfate, particularly in diets rich in these inhibitors.[2][3]

Quantitative Analysis of Iron Bioavailability

The bioavailability of iron from Fe-EDTA has been quantified in numerous studies, comparing it with other iron compounds and assessing its efficacy in improving iron status in various populations. The following tables summarize key quantitative data from this research.

Table 1: Comparative Iron Absorption from Fe-EDTA and Ferrous Sulfate

Food VehicleIron CompoundIron Absorption (%)Study PopulationReference
Maize PorridgeFe(III)-EDTAMore than double that of FeSO₄Multiparous Indian women[4][5][6]
Corn BreadNaFe-EDTA2.5 to 3 times higher than electrolytic ironAdult volunteers[7]
Wheat BreadNaFe-EDTA2 to 4 times higher than reduced ironAdult volunteers[7]
General FortificationFe(III)-EDTAAbout twice as high as ferrous sulfateGeneral population[3]
With Dietary InhibitorsNaFe-EDTA2-4 times higher than ferrous sulfateNot specified[8]

Table 2: Efficacy of Fe-EDTA in Improving Hematological Parameters

Study PopulationInterventionDurationKey OutcomeReference
Anemic Pregnant Women (DR Congo)Ferric Sodium EDTA syrupNot specifiedMean hemoglobin gain of 2.5 g/dL[9]
Anemic Children (Tanzania)Low-dose Fe-EDTA (2.5mg) + Ferrous Lactate (2.5mg)60 daysHemoglobin improved from 8.30 to 11.08 g/dL (comparable to high dose ferrous lactate)[10][11]
Iron-deficient Indian PopulationFe(III)-EDTA in curry powder2 yearsPrevalence of iron-deficiency anemia in females decreased from 22% to 5%[12]
Patients with Chronic Kidney DiseaseFerric sodium EDTA in combination with vitamins and minerals6 monthsStatistically significant improvements in hemoglobin, sideremia, ferritin, and transferrin saturation[13]

Mechanism of Iron Absorption from Fe-EDTA

The absorption of iron from Fe-EDTA follows a unique pathway that differs from that of simple iron salts. The chelated structure of Fe-EDTA keeps the iron soluble and protected from inhibitory ligands in the gastrointestinal tract.[1][4][5][6]

The proposed mechanism involves the following steps:

  • Luminal Stability: In the gut, the Fe-EDTA complex remains stable, preventing the iron from precipitating or binding to dietary inhibitors like phytates and tannins.[1]

  • Dissociation and Reduction: It is believed that for absorption to occur, the iron must be dissociated from the EDTA chelate.[14][15] Some evidence suggests that the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) prior to uptake.[15]

  • Cellular Uptake: The precise mechanism of cellular uptake is still under investigation. One theory suggests that in the presence of EDTA, iron absorption may occur primarily through the paracellular pathway, which is a passive and non-regulated route between the intestinal cells.[16] Another study suggests that iron from Fe-EDTA is taken up via the Divalent Metal Transporter 1 (DMT-1) pathway, similar to other iron salts, after being reduced and dissociated from the EDTA.[15]

  • Intracellular Fate: Once inside the enterocyte, the free iron joins the common intracellular iron pool. It can either be stored as ferritin or transported across the basolateral membrane into the bloodstream, where it binds to transferrin for distribution throughout the body.[1]

The following diagram illustrates the proposed intestinal absorption pathway for iron from Fe-EDTA.

Fe_EDTA_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Fe_EDTA Fe(III)-EDTA Fe_plus_EDTA Fe³⁺ + EDTA Fe_EDTA->Fe_plus_EDTA Dissociation Fe2 Fe²⁺ Fe_plus_EDTA->Fe2 Reduction Paracellular Paracellular Pathway Fe_plus_EDTA->Paracellular Possible pathway DMT1 DMT1 Fe2->DMT1 Inhibitors Dietary Inhibitors (Phytates, Polyphenols) Ferritin Ferritin (Storage) DMT1->Ferritin Bloodstream To Bloodstream (via Ferroportin) DMT1->Bloodstream Paracellular->Bloodstream

Proposed intestinal absorption pathway of iron from Fe-EDTA.

Experimental Protocols for Assessing Iron Bioavailability

The assessment of iron bioavailability from Fe-EDTA typically involves in vivo studies in humans or animal models, and in vitro cell culture models.

In Vivo Human Studies using Stable Isotopes

This method is considered the gold standard for measuring iron absorption.

Methodology:

  • Subject Recruitment: Volunteers are selected based on specific criteria (e.g., iron status, age, gender).[4][7]

  • Isotope Labeling: The Fe-EDTA to be tested is extrinsically labeled with a stable isotope of iron (e.g., ⁵⁷Fe or ⁵⁸Fe). A different isotope (e.g., ⁵⁹Fe) is used to label a reference iron compound (e.g., ferrous ascorbate) administered separately to determine a reference absorption.

  • Test Meal Administration: The labeled Fe-EDTA is incorporated into a food vehicle (e.g., maize porridge, bread) and consumed by the subjects after an overnight fast.[4][7]

  • Blood Sampling: Blood samples are collected from the subjects typically 14 days after the administration of the isotope.

  • Analysis: The enrichment of the iron isotope in the red blood cells is measured using mass spectrometry. The percentage of iron absorbed is calculated based on the total circulating iron and the amount of isotope administered.

Hemoglobin Regeneration Efficiency (HRE) in Animal Models

This method is often used in preclinical studies to evaluate the efficacy of iron compounds in treating iron deficiency anemia.

Methodology:

  • Induction of Anemia: Weanling rats (e.g., Sprague-Dawley) are fed an iron-deficient diet for a period to induce anemia.[17][18]

  • Repletion Period: The anemic rats are then divided into groups and fed diets supplemented with different iron compounds (e.g., Fe-EDTA, FeSO₄) for a specified repletion period.[17][18]

  • Hemoglobin Measurement: Hemoglobin levels are measured at the beginning and end of the repletion period.

  • Calculation of HRE: The hemoglobin regeneration efficiency is calculated as the proportion of absorbed iron that is incorporated into hemoglobin. This provides a measure of the bioavailability of the iron source.

The following diagram outlines a typical experimental workflow for an in vivo bioavailability study.

Bioavailability_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis & Outcome Subject_Selection Subject Selection (Human or Animal Model) Diet_Prep Preparation of Test Diet (with labeled Fe-EDTA) Subject_Selection->Diet_Prep Baseline Baseline Measurements (e.g., Hemoglobin, Ferritin) Diet_Prep->Baseline Diet_Admin Administration of Test Diet Baseline->Diet_Admin Blood_Sample Blood/Tissue Sampling (at specified intervals) Diet_Admin->Blood_Sample Analysis Sample Analysis (e.g., Mass Spectrometry, Hemoglobin Assay) Blood_Sample->Analysis Calc Calculation of Bioavailability (e.g., % Absorption, HRE) Analysis->Calc Comparison Statistical Comparison between different iron sources Calc->Comparison

General experimental workflow for assessing iron bioavailability.
In Vitro Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into enterocyte-like cells and is widely used as a model of the intestinal barrier to study nutrient absorption.[16][19]

Methodology:

  • Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer.[16][20]

  • Apical Application: The Fe-EDTA solution is applied to the apical side of the Caco-2 cell monolayer, which represents the intestinal lumen.[16]

  • Incubation: The cells are incubated for a specific period to allow for iron uptake and transport.

  • Basolateral Sampling: Samples are collected from the basolateral compartment, which represents the bloodstream, to measure the amount of iron transported across the cell monolayer.[16]

  • Cellular Iron Measurement: The cells can also be harvested to determine the amount of iron taken up and stored intracellularly (e.g., as ferritin).[19]

  • Analysis: Iron content in the samples is quantified using methods like atomic absorption spectrometry.[20]

Factors Influencing Fe-EDTA Bioavailability

Several dietary factors can influence the absorption of iron from Fe-EDTA, although its bioavailability is generally less affected by inhibitors compared to other iron salts.

  • Enhancers:

    • Ascorbic Acid (Vitamin C): Ascorbic acid can significantly increase iron absorption from Fe-EDTA. However, a higher molar ratio of ascorbic acid to iron (e.g., 6:1) may be required for a substantial enhancing effect compared to what is needed for ferrous sulfate.[4][6]

    • Vitamin A: The addition of vitamin A has been shown to further increase iron absorption from Fe-EDTA.[7]

  • Inhibitors:

    • Tea: Tea, a potent inhibitor of iron absorption, has been shown to decrease the absorption from Fe(III)-EDTA significantly.[4][5][6]

    • Bran: While bran significantly decreases iron absorption from ferrous sulfate, it has been observed to have no significant effect on iron absorption from Fe-EDTA.[4][5]

Conclusion

This compound stands out as a highly bioavailable source of iron, particularly in the context of diets that are high in absorption inhibitors. Its unique chelated structure protects the iron in the gastrointestinal lumen, leading to higher absorption rates compared to traditional iron supplements like ferrous sulfate. The body of evidence from both in vivo and in vitro studies supports its efficacy in improving iron status and addressing iron deficiency anemia in diverse populations. For researchers and professionals in drug development and public health nutrition, Fe-EDTA offers a promising and effective tool for iron fortification and supplementation strategies. Further research may continue to elucidate the precise molecular mechanisms of its absorption and interaction with various dietary components.

References

An In-depth Technical Guide to the Chemical Properties of Ferric Sodium EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Ferric Sodium EDTA (Sodium Iron(III) Ethylenediaminetetraacetate), a versatile chelating agent with significant applications in various scientific and industrial fields. This document details its structural and physicochemical characteristics, stability, reactivity, and methods for its synthesis and analysis, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Physicochemical Properties

Ferric Sodium EDTA is a stable, water-soluble complex where a ferric iron (Fe³⁺) ion is chelated by the hexadentate ligand, ethylenediaminetetraacetic acid (EDTA).[1] The strong chelation protects the iron ion from precipitation and oxidation across a range of pH values.[1] It typically appears as a yellow-brown to brownish-yellow crystalline powder.[1]

PropertyValueReferences
Chemical Formula C₁₀H₁₂FeNNaO₈ (anhydrous)[1]
C₁₀H₁₂FeNNaO₈ · 3H₂O (trihydrate)[1]
Molecular Weight 367.05 g/mol (anhydrous)[1]
421.1 g/mol (trihydrate)[1]
Appearance Yellow-brown to brownish-yellow powder[1]
Solubility in Water 90 g/L at 20°C[2]
pH (1% aqueous solution) 3.5 - 5.5[1]

Chelation and Stability

The efficacy of Ferric Sodium EDTA as an iron source and chelating agent is primarily due to the high stability of the complex formed between the ferric ion and the EDTA ligand. EDTA envelops the ferric ion, coordinating through its two nitrogen atoms and four carboxylate groups to form a stable, five-membered ring structure.[1]

The stability of this complex is quantified by its stability constant (K). For the Fe(III)-EDTA complex, the logarithm of the stability constant (logK) is 25.[3] A conditional stability constant (logKcond) of 7.08 has been determined at a pH of 6.5 using UV-Vis spectroscopy.[4] This high stability ensures that the iron remains soluble and bioavailable, particularly in neutral to slightly acidic conditions.[1]

Chelation Process Diagram

Chelation cluster_reactants Reactants cluster_product Product Fe3_ion Fe³⁺ Ion Complex [Fe(EDTA)]⁻ Complex Fe3_ion->Complex Chelation EDTA_ligand EDTA⁴⁻ Ligand EDTA_ligand->Complex

Caption: Chelation of a Ferric Ion by an EDTA Ligand.

Reactivity and Decomposition

Ferric Sodium EDTA exhibits stability under normal conditions but will react with strong acids, strong bases, and strong oxidizing agents.[5] The complex is also susceptible to reduction.

Thermal Decomposition: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have shown a four-step decomposition process for the hydrated form, Na[Fe(EDTA)(H₂O)]·2H₂O, in air up to 500°C:

  • Release of two molecules of crystal lattice water.

  • Release of one coordinated water molecule.

  • Above 200°C, degradation of a carboxylate arm of the EDTA ligand with the release of CO₂. This step is accompanied by the reduction of ferric iron to ferrous iron.

  • Between 280°C and 330°C, the rapid, exothermic burnout of the remaining organic residues, forming magnetite (Fe₃O₄).

Reactivity with Reducing Agents: Ferric Sodium EDTA can be reduced by various agents. Zinc and aluminum powders have been shown to be effective in reducing the ferric complex.[6] The reduction rate is influenced by factors such as pH, temperature, and the molar ratio of the reducing agent to the complex.[6]

Experimental Protocols

Synthesis of Ferric Sodium EDTA (Trihydrate)

This protocol is adapted from a common laboratory synthesis method.[7]

Materials:

  • Sodium Hydroxide (NaOH)

  • Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Deionized water

  • Ethanol

  • Ice

Procedure:

  • Dissolve 0.4 g (0.01 mol) of NaOH in 10 cm³ of deionized water.

  • To this solution, add 3.8 g (0.01 mol) of Na₂H₂EDTA·2H₂O and gently heat until all the solid has dissolved, resulting in a clear solution.

  • In a separate beaker, dissolve 2.5 g (0.009 mol) of FeCl₃·6H₂O in 5 cm³ of deionized water.

  • With swirling, add the iron(III) chloride solution to the EDTA solution.

  • Gently boil the resulting solution to evaporate the water until a yellow powder precipitates out.

  • Cool the solution in an ice bath and collect the precipitate by suction filtration.

  • Wash the product thoroughly with ice-cold water until the filtrate is free of iron(III) ions.

  • Wash the product twice with ethanol and allow it to air dry on the filter paper.

Synthesis Workflow

Synthesis_Workflow A Dissolve NaOH in Water B Add Na₂H₂EDTA·2H₂O and Heat A->B D Mix EDTA and FeCl₃ Solutions B->D C Prepare FeCl₃·6H₂O Solution C->D E Boil to Precipitate Product D->E F Cool and Filter E->F G Wash with Ice Water F->G H Wash with Ethanol and Dry G->H I Obtain Ferric Sodium EDTA Product H->I

Caption: Workflow for the Synthesis of Ferric Sodium EDTA.

Determination of Iron Content by Titration

This protocol outlines a redox titration method for quantifying the iron content in a Ferric Sodium EDTA sample.[2]

Materials:

  • Ferric Sodium EDTA sample

  • 1:1 Hydrochloric acid (HCl) solution

  • 15% Stannous chloride (SnCl₂) solution

  • Silicomolybdic acid indicator

  • 2% Stannous chloride (SnCl₂) solution for titration

  • Phospho-sulfuric acid mixture

  • 0.5% Diphenylamine sulfonic acid indicator

  • Potassium dichromate (K₂Cr₂O₇) standard solution

Procedure:

  • Accurately weigh 0.50-0.65 g of the dried Ferric Sodium EDTA product, moisten with water, and add 20 mL of 1:1 HCl solution.

  • Heat the solution until the complex is completely decomposed, adding more HCl if necessary, and bring it to a near boil.

  • Slowly add 15% SnCl₂ solution dropwise until the yellow color of the solution turns pale.

  • Add three drops of silicomolybdic acid indicator and titrate with 2% SnCl₂ solution until the solution turns a pure blue.

  • Rapidly add 100 mL of distilled water and cool the solution.

  • Add 15 mL of the phospho-sulfuric acid mixture and four drops of 0.5% diphenylamine sulfonic acid indicator.

  • Titrate with a standardized K₂Cr₂O₇ solution until the endpoint is indicated by a purple-red color.

  • Calculate the iron mass fraction based on the volume and concentration of the K₂Cr₂O₇ solution used.

Iron Content Analysis Workflow

Iron_Analysis_Workflow A Weigh and Decompose Sample with HCl B Reduce Fe³⁺ to Fe²⁺ with SnCl₂ A->B C Titrate with K₂Cr₂O₇ B->C D Calculate Iron Content C->D

Caption: Workflow for Determining Iron Content.

Spectrophotometric Determination of Conditional Stability Constant

This method provides a way to determine the conditional stability constant (Kcond) of the Fe(III)-EDTA complex using UV-Vis spectroscopy.[4]

Principle: The formation of the Fe(III)-EDTA complex results in a change in the UV-Vis absorption spectrum compared to the free Fe(III) ion. By measuring the absorbance at a specific wavelength for solutions with varying concentrations of the ligand (EDTA) and a fixed concentration of the metal ion (Fe³⁺), the conditional stability constant can be calculated.

Procedure Outline:

  • Prepare a series of solutions with a constant concentration of Fe(III) and varying concentrations of EDTA at a specific pH (e.g., 6.5).

  • Measure the UV-Vis absorbance spectra for each solution. The Fe(III)-EDTA complex has an absorption maximum around 258 nm.[8]

  • Use the absorbance data to calculate the concentrations of the free metal ion, the free ligand, and the metal-ligand complex at equilibrium for each solution.

  • The conditional stability constant (Kcond) can then be determined by fitting the experimental data to the appropriate binding isotherm model. A novel UV-Vis spectroscopy method has been proposed for this purpose, which is applicable for Kcond values ranging from 10³ to 10⁷ M⁻¹.[4]

References

Synthesis of Ferric-EDTA from Ferric Chloride and EDTA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of the Ferric-EDTA complex, a stable and water-soluble source of iron(III), from ferric chloride and ethylenediaminetetraacetic acid (EDTA). This chelate is of significant interest in various fields, including agriculture for treating iron chlorosis, in food fortification to combat iron deficiency, and in industrial processes as a sequestering agent.[1][2] This document details several common laboratory-scale synthetic protocols, presents quantitative data in a structured format, and illustrates the chemical workflows.

Core Reaction Principle

The synthesis of this compound hinges on the formation of a highly stable coordination complex between the ferric ion (Fe³⁺) and the EDTA ligand. EDTA is a hexadenta te ligand, meaning it can form six bonds with a single metal ion—four through its carboxylate groups and two through its amine nitrogen atoms.[2][3][4] This strong chelation protects the ferric ion from precipitating as insoluble hydroxides at neutral or alkaline pH, thereby maintaining its bioavailability and reactivity in solution.[1][5] The generalized reaction involves the displacement of water molecules from the hydrated ferric ion by the EDTA anion.[3]

Synthetic Methodologies

Several pathways exist for the synthesis of this compound, primarily differing in the form of EDTA used as the starting material. The choice of reagent influences the pH adjustment required to facilitate the reaction. Common starting materials include the free acid form of EDTA (H₄EDTA) or its sodium salts (Na₂H₂EDTA or Na₄EDTA).[2][6][7]

Method 1: Synthesis from Ferric Chloride and Disodium EDTA (Na₂H₂EDTA)

This is a widely cited method that involves the direct reaction of ferric chloride hexahydrate with disodium EDTA dihydrate. The reaction requires a slight pH adjustment to facilitate the complexation.

Experimental Protocol:

  • Dissolution of Reactants: Dissolve 3.72 g of Na₂H₂EDTA•2H₂O and 2.70 g of FeCl₃•6H₂O in 20 mL of distilled water.[6] An alternative protocol suggests dissolving 3.8 g of Na₂H₂EDTA•2H₂O in 10 cm³ of water after adding a solution of 0.4 g of NaOH in 10 cm³ of water and gently heating.[2] A separate solution of 2.5 g of FeCl₃•6H₂O in 5 cm³ of water is then prepared.[2]

  • Reaction and pH Adjustment: Combine the two solutions. Adjust the pH of the resulting mixture to 5 using a sodium bicarbonate solution.[6]

  • Reaction Completion: Maintain the reaction for 30 minutes.[6] Some protocols suggest gently boiling the solution to reduce the volume until a yellow powder precipitates.[2][3][8]

  • Isolation and Purification: Cool the mixture to allow for crystallization.[2] Collect the yellow precipitate by suction filtration.[2][3]

  • Washing: Wash the collected solid thoroughly with ice-cold water until the filtrate is free of chloride ions (tested with silver nitrate).[2][6] Subsequently, wash the product with ethanol.[2][3]

  • Drying: Dry the final product, Na[Fe(EDTA)]•3H₂O, to obtain a crystalline powder.[2][6] Drying can be done at 50°C for 24 hours or at room temperature in a fume cupboard.[3][6]

Method 2: Synthesis from Ferric Chloride and Tetrasodium EDTA (Na₄EDTA)

This method utilizes the fully deprotonated form of EDTA, which can simplify the pH management during the reaction.

Experimental Protocol:

  • Dissolution: Weigh a specific amount of Na₄EDTA and dissolve it completely in water, with heating if necessary.[7]

  • Reaction: Slowly add a stoichiometric amount of ferric chloride to the Na₄EDTA solution.[7]

  • Heating and Reaction: Heat the mixture to a temperature between 60°C and 100°C and stir for 1 to 3 hours until the reaction solution becomes clear.[7]

  • Crystallization: Filter the solution while hot. Cool the filtrate to a temperature between 20°C and 50°C and add a seed crystal to induce precipitation.[7]

  • Isolation and Drying: Allow the static precipitation to complete. The resulting crystals are then refined and dried to yield the final product.[7]

Method 3: Two-Step Synthesis via Ferric Hydroxide

This approach involves the initial preparation of ferric hydroxide, which is then reacted with a sodium salt of EDTA.

Experimental Protocol:

Step 1: Preparation of Ferric Hydroxide

  • Dissolve 10.8 g of FeCl₃ in deionized water.[6]

  • Separately, dissolve 4.8 g of NaOH in 100 mL of deionized water.[6]

  • Add the ferric chloride solution to the NaOH solution with vigorous stirring to precipitate ferric hydroxide.[6]

  • Filter the precipitate and wash it three times with deionized water to obtain pure ferric hydroxide.[6]

Step 2: Chelation Reaction

  • Dissolve 16.4 g of Na₂EDTA in 200 mL of deionized water, heating to 60-70°C.[6]

  • Add the Na₂EDTA solution to the flask containing the prepared ferric hydroxide.[6]

  • Adjust the pH to 8 and heat the mixture at 100°C for 2 hours.[6]

  • Filter the solution while hot and concentrate it under reduced pressure until it becomes viscous.[6]

  • Cool the concentrated solution and add 95% ethanol to precipitate the product.[6]

Quantitative Data Summary

The following tables summarize the reactant quantities specified in the cited experimental protocols.

Table 1: Reactant Quantities for Direct Synthesis Methods

MethodFerric Chloride (FeCl₃•6H₂O)EDTA FormMass of EDTABase/pH AdjustmentSolvent Volume
Method 1a [6]2.70 gNa₂H₂EDTA•2H₂O3.72 gSodium Bicarbonate (to pH 5)20 mL
Method 1b [2]2.5 g (0.009 mol)Na₂H₂EDTA•2H₂O3.8 g (0.01 mol)0.4 g NaOH (0.01 mol)~15 cm³
Method 2 [7]Molar RatioNa₄EDTAMolar RatioNot specifiedSuitable quantity

Table 2: Reactant Quantities for Two-Step Synthesis Method [6]

StepReactant 1Mass 1Reactant 2Mass 2Solvent Volume
1. Fe(OH)₃ Prep FeCl₃10.8 gNaOH4.8 g100 mL (for NaOH)
2. Chelation Ferric HydroxideFrom Step 1Na₂EDTA16.4 g200 mL

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

Synthesis_Method_1 reagent reagent process process product product FeCl3 FeCl₃•6H₂O Solution mix Combine Solutions FeCl3->mix Na2EDTA Na₂H₂EDTA Solution (+/- NaOH) Na2EDTA->mix adjust_pH Adjust pH to ~5 (e.g., with NaHCO₃) mix->adjust_pH react Heat / React (e.g., 30 min or boil) adjust_pH->react cool Cool & Precipitate react->cool filter Suction Filtration cool->filter wash_h2o Wash with Cold H₂O filter->wash_h2o wash_etoh Wash with Ethanol wash_h2o->wash_etoh dry Dry Product wash_etoh->dry final_product Na[Fe(EDTA)]•3H₂O dry->final_product

Caption: Workflow for Synthesis from Ferric Chloride and Disodium EDTA.

Synthesis_Method_3 cluster_0 Step 1: Ferric Hydroxide Preparation cluster_1 Step 2: Chelation reagent reagent process process intermediate intermediate product product FeCl3_sol FeCl₃ Solution precipitate Mix & Precipitate FeCl3_sol->precipitate NaOH_sol NaOH Solution NaOH_sol->precipitate FeOH3 Fe(OH)₃ Precipitate precipitate->FeOH3 filter_wash_1 Filter & Wash FeOH3->filter_wash_1 react_chelate Combine, Adjust pH to 8 Heat at 100°C for 2h filter_wash_1->react_chelate Na2EDTA_sol Hot Na₂EDTA Solution (60-70°C) Na2EDTA_sol->react_chelate filter_hot Filter while Hot react_chelate->filter_hot concentrate Concentrate under Reduced Pressure filter_hot->concentrate precipitate_etoh Cool & Precipitate with Ethanol concentrate->precipitate_etoh final_product Na[Fe(EDTA)] precipitate_etoh->final_product

Caption: Workflow for the Two-Step Synthesis via Ferric Hydroxide.

Product Characterization

While a full characterization is beyond the scope of this guide, researchers should confirm the identity and purity of the synthesized this compound. Standard methods include:

  • Iron Content Determination: Titration methods, such as redox titration with potassium dichromate, can be used to quantify the iron content.[6]

  • EDTA Content Determination: Complexometric titration, for instance, using a lead standard solution after displacing the iron, can determine the EDTA content.[6]

  • Water of Crystallization: Thermogravimetric analysis (TGA) or heating to a constant weight can determine the amount of crystalline water.[6]

  • Spectroscopic Analysis: Techniques like FTIR can confirm the coordination of the carboxylate groups to the iron center, while UV-Vis spectroscopy can verify the formation of the complex in solution.

The final product, Sodium Ferric EDTA, typically appears as a yellow-green to brown powder and is highly soluble in water.[1] The stability of the complex is high, particularly at a pH of 2.5 and above, which is a key attribute for its various applications.[5][9]

References

Methodological & Application

Application Notes and Protocols for Ferric-EDTA Stock Solution Preparation in Hydroponics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preparing ferric ethylenediaminetetraacetic acid (Fe-EDTA) stock solutions for hydroponic applications. Iron is a crucial micronutrient for plant growth, and its availability in a soluble form is essential for optimal plant health and development. Chelation with EDTA prevents iron from precipitating out of the nutrient solution, particularly at varying pH levels, ensuring its continuous availability to the plants.[1][2][3]

Principles of Iron Chelation

Iron exists in two primary oxidation states in aqueous solutions: ferrous (Fe²⁺) and ferric (Fe³⁺). In typical hydroponic nutrient solutions, iron can easily react with phosphates and hydroxides to form insoluble precipitates, rendering it unavailable to plants.[2] A chelating agent like EDTA envelops the iron ion, forming a stable, water-soluble complex that protects it from these reactions.[1][3] The stability of the Fe-EDTA complex is pH-dependent, being most effective in a pH range of 4.0 to 6.5.[4][5] Above pH 7.0, its effectiveness diminishes.[4]

Data Presentation: Ferric-EDTA Stock Solution Recipes

The following tables summarize various published methods for preparing Fe-EDTA stock solutions. These recipes offer flexibility in terms of starting materials and desired final concentrations.

Table 1: Preparation from Ferrous Sulfate and Disodium EDTA

ComponentAmount per 1 L of Stock SolutionResulting ConcentrationFinal Dilution & Target Fe ConcentrationReference
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)29.4 g106 mM (5936 ppm Fe)Varies based on experimental needs.[6]
Disodium EDTA (C₁₀H₁₄N₂Na₂O₈·2H₂O)33.2 g106 mM[6]
1N Sodium Hydroxide (NaOH)89.2 mL[6]
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)5.52 g200x Stock Solution5 mL per 1 L of medium for 27.8 mg/L FeSO₄·7H₂O
Disodium EDTA (C₁₀H₁₄N₂Na₂O₈·2H₂O)7.45 g

Table 2: Preparation from Ferric Ammonium Sulfate and Disodium EDTA

ComponentAmount per 1 L of Stock SolutionResulting ConcentrationFinal Dilution & Target Fe ConcentrationReference
Ferric Ammonium Sulfate (Fe(NH₄)₂(SO₄)₂·6H₂O)0.7 g1.7 mMVaries based on experimental needs.[7]
Disodium EDTA (Na₂EDTA·2H₂O)0.66 g1.7 mM[7]

Table 3: Preparation from Pre-made Iron Chelate Powder

ComponentAmountResulting ConcentrationFinal Dilution & Target Fe ConcentrationReference
Iron Chelate Powder (13% Fe)57 g in 1 gallon (3.785 L) of water~1900 ppm Fe1-2 tsp (5-10 mL) per 10 gallons (37.85 L) of reservoir water for 2-5 ppm Fe[4]

Experimental Protocols

Below are detailed protocols for preparing Fe-EDTA stock solutions based on the data presented.

Protocol 1: Preparation of High-Concentration Fe-EDTA Stock Solution from Ferrous Sulfate and Disodium EDTA

This protocol yields a 106 mM Fe-EDTA stock solution containing approximately 5936 ppm of iron.

Materials:

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Disodium EDTA (C₁₀H₁₄N₂Na₂O₈·2H₂O)

  • Sodium Hydroxide (NaOH), 1N solution

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Beakers (250 mL, 1 L)

  • Graduated cylinders (100 mL, 1 L)

  • pH meter

  • Opaque storage bottle

Procedure:

  • In a 250 mL beaker, dissolve 33.2 g of Disodium EDTA in approximately 200 mL of deionized water. Gentle heating and stirring may be required to fully dissolve the powder.

  • In a separate 100 mL beaker, prepare an 89.2 mL solution of 1N Sodium Hydroxide.

  • In another 250 mL beaker, dissolve 29.4 g of Ferrous Sulfate Heptahydrate in approximately 100 mL of deionized water.

  • Slowly add the NaOH solution to the Disodium EDTA solution while stirring continuously.

  • Next, slowly pour the Ferrous Sulfate solution into the EDTA-NaOH mixture while stirring.

  • Transfer the final mixture to a 1 L graduated cylinder and bring the total volume to 1 L with deionized water.

  • Stir the solution thoroughly and leave it overnight in a dark place.[6]

  • Store the resulting stock solution in an opaque bottle to prevent photodegradation.[5]

Protocol 2: Preparation of Fe-EDTA Stock Solution from Ferric Ammonium Sulfate and Disodium EDTA

This protocol produces a 1.7 mM Fe-EDTA stock solution.

Materials:

  • Ferric Ammonium Sulfate (Fe(NH₄)₂(SO₄)₂·6H₂O)

  • Disodium EDTA (Na₂EDTA·2H₂O)

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Beakers (250 mL, 1 L)

  • Graduated cylinder (1 L)

  • pH meter

Procedure:

  • In a 1 L beaker, dissolve 0.66 g of Disodium EDTA in 700 mL of deionized water.

  • Adjust the pH of the EDTA solution to 7.5 using a suitable acid or base (e.g., dilute NaOH or H₂SO₄) while monitoring with a pH meter.

  • In a separate 250 mL beaker, dissolve 0.7 g of Ferric Ammonium Sulfate in 100 mL of deionized water.

  • Add the Ferric Ammonium Sulfate solution to the pH-adjusted EDTA solution while stirring.

  • Transfer the combined solution to a 1 L graduated cylinder and bring the final volume to 1 L with deionized water.

  • Store the stock solution in a cool, dark place.

Mandatory Visualizations

Logical Workflow for this compound Stock Solution Preparation

Ferric_EDTA_Preparation cluster_EDTA EDTA Solution Preparation cluster_Iron Iron Salt Solution Preparation cluster_Mixing Chelation Process dissolve_edta Dissolve Disodium EDTA in Deionized Water adjust_ph Adjust pH (if required by protocol) dissolve_edta->adjust_ph mix_solutions Combine EDTA and Iron Salt Solutions adjust_ph->mix_solutions dissolve_iron Dissolve Iron Salt (e.g., Ferrous Sulfate) in Deionized Water dissolve_iron->mix_solutions final_volume Bring to Final Volume with Deionized Water mix_solutions->final_volume store Store in Opaque Bottle final_volume->store end End store->end start Start start->dissolve_edta start->dissolve_iron

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway of Iron Chelation with EDTA

Iron_Chelation Fe_ion Fe²⁺ / Fe³⁺ (Iron Ion) Fe_EDTA_complex [Fe(EDTA)]⁻ / [Fe(EDTA)]²⁻ (Stable Complex) Fe_ion->Fe_EDTA_complex Chelation Precipitates Insoluble Iron Salts (e.g., FePO₄, Fe(OH)₃) Fe_ion->Precipitates Precipitation (Unchelated) EDTA EDTA⁴⁻ (Chelating Agent) EDTA->Fe_EDTA_complex Plant_Uptake Plant Root Uptake Fe_EDTA_complex->Plant_Uptake Soluble & Available

Caption: The process of iron chelation by EDTA for plant uptake.

References

Revolutionizing Cell Culture: Ferric-EDTA as a Stable and Effective Iron Source

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the realm of cell culture, particularly for the production of biologics and in drug development, the consistent and optimal delivery of essential nutrients is paramount. Iron, a critical component for cellular respiration, DNA synthesis, and proliferation, is often a challenging supplement to manage in chemically defined media. Ferric-EDTA has emerged as a stable and effective alternative to traditional iron sources, offering enhanced bioavailability and reduced potential for oxidative stress. These application notes provide a comprehensive guide to utilizing this compound in mammalian, with a focus on Chinese Hamster Ovary (CHO) cell culture, complete with detailed protocols and comparative data.

The Advantage of Chelation: Why this compound?

Iron, in its ferric (Fe³⁺) state, is prone to precipitation at physiological pH, rendering it unavailable to cells. Chelating agents like ethylenediaminetetraacetic acid (EDTA) sequester the ferric iron, maintaining its solubility and availability in the cell culture medium. This stable complex prevents the formation of insoluble iron hydroxides and minimizes the generation of reactive oxygen species (ROS) through Fenton reactions, which can be detrimental to cell health and productivity.

While other iron chelates like ferric citrate are also used, this compound offers distinct advantages in terms of stability. However, it is crucial to acknowledge that the purity of any iron source is critical, as trace metal impurities, such as manganese, can significantly impact cell growth, viability, and even post-translational modifications of recombinant proteins like glycosylation.[1][2][3][4]

Impact on CHO Cell Culture Performance: A Comparative Overview

While direct head-to-head quantitative data for this compound against other iron sources in CHO cell culture is limited in publicly available literature, extensive studies on other iron complexes like Ferric Ammonium Citrate (FAC) and Ferric Citrate (FC) provide valuable insights into the dose-dependent effects of iron on key performance indicators.

It's important to note that the performance of different iron sources can be significantly influenced by the presence of trace metal impurities. For instance, studies have shown that variations in manganese levels between different batches of ferric citrate can lead to significant differences in cell growth and monoclonal antibody glycosylation patterns.[1][2][3][4]

Below are tables summarizing the observed effects of Ferric Ammonium Citrate (FAC) and Ferric Citrate (FC) on CHO cell culture, which can serve as a reference when optimizing this compound concentrations.

Table 1: Effect of Ferric Ammonium Citrate (FAC) Concentration on CHO Cell Performance [4]

FAC Concentration (mg Fe/L)Peak Viable Cell Density (VCD) (% of max)Viability (%)IgG Titer (% of max)
2LowerHighLower
10IntermediateHighIntermediate
50HighHighHigh
100HighestHighHighest

Table 2: Effect of Ferric Citrate (FC) Concentration on CHO Cell Performance [1][4]

FC Concentration (mg Fe/L)Peak Viable Cell Density (VCD) (% of max)Viability (%)IgG Titer (% of max)
2LowerHighLower
10IntermediateHighIntermediate
50HighHighHigh

Note: The data presented is a qualitative summary based on trends observed in the cited literature. Actual values can vary significantly based on the specific CHO cell line, media formulation, and process conditions.

Experimental Protocols

Preparation of a Sterile 100 mM this compound Stock Solution

This protocol provides a method for preparing a 100 mM stock solution of this compound suitable for addition to mammalian cell culture media.

Materials:

  • Ferric Chloride Hexahydrate (FeCl₃·6H₂O) (e.g., Sigma-Aldrich, Cat. No. F2877)

  • Disodium EDTA Dihydrate (Na₂EDTA·2H₂O) (e.g., Sigma-Aldrich, Cat. No. E5134)

  • Sodium Hydroxide (NaOH)

  • Cell culture grade water (e.g., WFI quality)

  • Sterile filter (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Prepare a 100 mM Disodium EDTA solution:

    • Dissolve 3.722 g of Na₂EDTA·2H₂O in approximately 80 mL of cell culture grade water.

    • Adjust the pH to 8.0 with NaOH to facilitate dissolution. EDTA will not fully dissolve until the pH is raised.

    • Once dissolved, bring the final volume to 100 mL with cell culture grade water.

  • Prepare a 100 mM Ferric Chloride solution:

    • Dissolve 2.703 g of FeCl₃·6H₂O in 100 mL of cell culture grade water.

  • Form the this compound complex:

    • Slowly add the 100 mM Ferric Chloride solution to the 100 mM Disodium EDTA solution while stirring continuously.

    • The solution will turn a clear, yellow-orange color upon complex formation.

  • Sterilization and Storage:

    • Sterilize the final this compound solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

    • Store the stock solution at 2-8°C, protected from light.

Supplementation of Cell Culture Media

The optimal concentration of this compound should be determined empirically for each cell line and process. A typical starting concentration range is 10-100 µM.

Procedure:

  • Thaw the sterile 100 mM this compound stock solution.

  • Aseptically add the required volume of the stock solution to the basal cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 50 µM in 1 L of medium, add 0.5 mL of the 100 mM stock solution.

  • Mix the supplemented medium thoroughly before use.

Visualization of Cellular Mechanisms

Experimental Workflow for Evaluating this compound

The following workflow outlines the key steps for assessing the impact of this compound on a specific CHO cell line.

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis cluster_data Data Interpretation prep_media Prepare Basal Media inoculation Inoculate CHO Cells prep_media->inoculation prep_fe_edta Prepare this compound Stock supplementation Supplement Media with Different Iron Concentrations prep_fe_edta->supplementation prep_control Prepare Control Iron Source (e.g., Ferric Citrate) prep_control->supplementation inoculation->supplementation incubation Incubate under Controlled Conditions supplementation->incubation vcd_viability Monitor Viable Cell Density & Viability incubation->vcd_viability titer Measure Recombinant Protein Titer incubation->titer metabolites Analyze Metabolites incubation->metabolites comparison Compare Performance Metrics vcd_viability->comparison titer->comparison metabolites->comparison optimization Determine Optimal this compound Concentration comparison->optimization signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FeEDTA This compound Amphiregulin Amphiregulin FeEDTA->Amphiregulin Induces CellMembrane EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Amphiregulin->EGFR Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Application Notes and Protocols for Inducing Oxidative Stress in Cells Using Ferric-EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The controlled induction of oxidative stress in cellular models is a critical tool for studying the underlying mechanisms of these diseases and for the development of novel therapeutic interventions. Ferric-ethylenediaminetetraacetic acid (Ferric-EDTA) is a widely utilized agent for inducing oxidative stress in vitro. This iron chelate participates in Fenton-like reactions, generating highly reactive hydroxyl radicals (•OH) that can inflict damage upon lipids, proteins, and nucleic acids.

These application notes provide a comprehensive set of protocols for the preparation of this compound, induction of oxidative stress in cultured cells, and the subsequent quantification of key markers of oxidative damage. Furthermore, methodologies for assessing the activation of relevant signaling pathways are detailed.

Mechanism of Action: this compound-Induced Oxidative Stress

This compound induces oxidative stress primarily through the generation of hydroxyl radicals. The process begins with the reduction of Fe(III)-EDTA to Fe(II)-EDTA. This reduced iron complex then reacts with hydrogen peroxide (H₂O₂), which is endogenously produced by cellular metabolic processes, in a Fenton-like reaction to produce hydroxyl radicals. These radicals are highly reactive and can cause widespread cellular damage.

Fe(III)-EDTA Fe(III)-EDTA Fe(II)-EDTA Fe(II)-EDTA Fe(III)-EDTA->Fe(II)-EDTA Cellular Reductants (e.g., Ascorbate) OH_radical Hydroxyl Radical (•OH) Fe(II)-EDTA->OH_radical Fenton Reaction H2O2 H2O2 H2O2->OH_radical Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) OH_radical->Cellular_Damage

Caption: Mechanism of this compound-induced oxidative stress.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM)

This protocol describes the preparation of a 100 mM stock solution of this compound.

Materials:

  • Ferric Chloride (FeCl₃)

  • Ethylenediaminetetraacetic acid disodium salt (Na₂EDTA)

  • Sodium Hydroxide (NaOH)

  • Nuclease-free water

  • Sterile 0.22 µm filter

Procedure:

  • Dissolve 3.72 g of Na₂EDTA in 80 mL of nuclease-free water.

  • Adjust the pH to 7.0 by adding NaOH.

  • In a separate beaker, dissolve 2.70 g of FeCl₃ in 10 mL of nuclease-free water.

  • Slowly add the FeCl₃ solution to the EDTA solution while stirring continuously.

  • Adjust the final volume to 100 mL with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the 100 mM this compound stock solution in amber-colored tubes at 4°C for up to one month.

Protocol 2: Induction of Oxidative Stress in Cultured Cells

This protocol provides a general procedure for treating adherent cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.

Materials:

  • Cultured cells (e.g., HepG2, SH-SY5Y, Caco-2) at 70-80% confluency

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 100 mM this compound stock solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach 70-80% confluency.

  • The day before the experiment, replace the complete medium with serum-free medium and incubate overnight. This is to avoid interference from serum components.

  • Prepare working solutions of this compound by diluting the 100 mM stock solution in serum-free medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM).

  • Remove the serum-free medium from the cells and wash once with sterile PBS.

  • Add the this compound working solutions to the cells. Include a vehicle control (serum-free medium without this compound).

  • Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, proceed with the desired downstream analysis.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis p1 Seed Cells p2 Serum Starvation (Optional) p1->p2 p3 Prepare this compound Working Solutions p2->p3 t1 Wash with PBS p3->t1 t2 Add this compound t1->t2 t3 Incubate t2->t3 a1 ROS Measurement t3->a1 a2 Lipid Peroxidation Assay t3->a2 a3 DNA Damage Assay t3->a3 a4 Western Blot t3->a4 cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway Ferric_EDTA This compound ROS ROS Ferric_EDTA->ROS PI3K PI3K ROS->PI3K IKK IKK ROS->IKK Akt Akt PI3K->Akt phosphorylates Cell_Survival Cell_Survival Akt->Cell_Survival promotes IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation promotes

Application Note: Ferric-EDTA in Fenton-like Reactions for Pollutant Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. Among these, the Fenton reaction, which utilizes hydrogen peroxide (H₂O₂) and an iron catalyst to generate highly reactive hydroxyl radicals (•OH), is particularly effective. However, the conventional Fenton process is limited to a narrow acidic pH range (typically pH 2.5-3.5) to prevent the precipitation of iron as ferric hydroxides.

This limitation can be overcome by using chelating agents, such as ethylenediaminetetraacetic acid (EDTA), to form a stable, soluble complex with ferric iron (Fe(III)). The Fe(III)-EDTA complex remains dissolved and catalytically active over a much broader pH range, including circumneutral conditions (pH 6.5-7.5).[1] This modification, known as the Fenton-like reaction, significantly enhances the process's applicability for treating various industrial effluents and contaminated water sources without the need for drastic pH adjustments.[1]

This document provides detailed application notes and protocols for the use of the Fe(III)-EDTA system in Fenton-like reactions for the degradation of organic pollutants.

2.0 Principle of Operation

The core of the Fe(III)-EDTA Fenton-like system lies in its ability to sustain the catalytic cycle of iron for the decomposition of hydrogen peroxide into hydroxyl radicals. The key advantages conferred by EDTA are:

  • Enhanced Iron Solubility: EDTA is a powerful hexadentate chelating agent that forms a stable complex with Fe(III), preventing its precipitation at neutral or near-neutral pH.[2] This maintains a higher concentration of catalytically active iron in the solution.

  • Facilitated Fe(III) Reduction: The rate-limiting step in the Fenton cycle is the reduction of Fe(III) back to Fe(II). The Fe(III)-EDTA complex facilitates this reduction, enhancing the overall rate of hydroxyl radical generation.[3]

  • Generation of Reactive Species: The primary mechanism involves the reaction of the regenerated Fe(II)-EDTA complex with H₂O₂ to produce highly oxidizing hydroxyl radicals (•OH), which are non-selective and can mineralize a wide range of organic pollutants.

The fundamental reactions in the Fe(III)-EDTA system are:

  • Complexation: Fe³⁺ + EDTA⁴⁻ → [Fe(III)EDTA]⁻

  • Reduction (Rate-Limiting Step): [Fe(III)EDTA]⁻ + H₂O₂ → [Fe(II)EDTA]²⁻ + HO₂• + H⁺

  • Fenton Reaction: [Fe(II)EDTA]²⁻ + H₂O₂ → [Fe(III)EDTA]⁻ + •OH + OH⁻

  • Pollutant Degradation: •OH + Pollutant → Degradation Products (e.g., CO₂, H₂O, inorganic salts)

Electron Paramagnetic Resonance (EPR) studies have confirmed that the hydroxyl radical (•OH) is a key contributor to the degradation of pollutants in the Fe(III)-EDTA/H₂O₂ system.[4]

3.0 Data Presentation: Degradation Efficiency and Conditions

The efficiency of the Fe(III)-EDTA Fenton-like system is highly dependent on several operational parameters. The following tables summarize quantitative data from studies on the degradation of model pollutants.

Table 1: Degradation of Phenol using Fe/EDTA/H₂O₂ System

ParameterConditionPhenol Conversion (%)Reaction Time (min)Reference
Effect of EDTA No EDTA (pH 7.0)10%120[1]
EDTA:Fe = 0.3:1 (pH 7.0)>95%120[1]
Effect of EDTA:Fe Ratio EDTA:Fe = 0.3:1>95%120[1]
EDTA:Fe = 0.5:1~90%120[1]
EDTA:Fe = 1:1~85%120[1]
EDTA:Fe > 1~10%120[1]
Effect of Temperature 7 mg/L Fe, 30 °C96%120[1]
7 mg/L Fe, 60 °C96%60[1]
Effect of Fe Concentration 7 mg/L Fe, 30 °C96%120[1]
28 mg/L Fe, 30 °C100%30[1]
Base Conditions: [Phenol] = 1000 mg/L, Stoichiometric H₂O₂, pH = 7.0, T = 30°C, [Fe²⁺] = 7 mg/L unless otherwise specified.[1]

Table 2: Degradation of Malachite Green (MG) using Fe(III)/EDTA/H₂O₂ System

SystempHDegradation/Discolorization (%)Reference
Fe(III)/H₂O₂ (without EDTA)Neutral59.34%[4]
EDTA-Fe(III)/H₂O₂Neutral92.7%[4]
Fe³⁺/H₂O₂ (without EDTA)7.043%[5]
Fe³⁺/H₂O₂ with EDTA7.098.3%[5]

4.0 Visualized Mechanisms and Workflows

Reaction_Mechanism Figure 1: Catalytic Cycle of Fe-EDTA in Fenton-like Reactions cluster_cycle Fenton Cycle cluster_reactants Inputs cluster_products Outputs FeII [Fe(II)EDTA]²⁻ FeIII [Fe(III)EDTA]⁻ FeII->FeIII H₂O₂ OH_radical •OH (Hydroxyl Radical) FeII->OH_radical Generates FeIII->FeII H₂O₂ / O₂•⁻ H2O2_in H₂O₂ Pollutant Organic Pollutant Deg_Prod Degradation Products (CO₂, H₂O, etc.) Pollutant->Deg_Prod Mineralizes to OH_radical->Pollutant Oxidizes

Caption: Figure 1: Catalytic cycle of Fe-EDTA in Fenton-like reactions.

Experimental_Workflow Figure 2: General Experimental Workflow prep 1. Reagent Preparation (Pollutant, Fe(III)-EDTA, H₂O₂) setup 2. Reaction Setup (Add Pollutant & Fe(III)-EDTA to reactor) prep->setup adjust 3. System Equilibration (Adjust pH, Set Temperature) setup->adjust initiate 4. Initiate Reaction (Add H₂O₂) adjust->initiate sample 5. Collect Samples (At defined time intervals) initiate->sample quench 6. Quench Reaction (e.g., add Na₂SO₃) sample->quench analyze 7. Sample Analysis (HPLC or Spectrophotometer) quench->analyze data 8. Data Processing (Calculate Degradation %) analyze->data

Caption: Figure 2: General workflow for a pollutant degradation experiment.

Logical_Relationships Figure 3: Factors Influencing Degradation Efficiency center_node Pollutant Degradation Efficiency pH pH pH->center_node Optimal at ~7 (Decreases at very high pH) Ratio EDTA:Fe Ratio Ratio->center_node Optimal at 0.3-1 (Inhibited by excess EDTA) Temp Temperature Temp->center_node Positive Correlation Fe_conc [Fe-EDTA] Fe_conc->center_node Positive Correlation H2O2_conc [H₂O₂] H2O2_conc->center_node Positive (to a point) (Excess scavenges •OH)

Caption: Figure 3: Key factors influencing degradation efficiency.

5.0 Experimental Protocols

5.1 Protocol for Preparation of Fe(III)-EDTA Stock Solution (10 mM)

Materials:

  • Ferric Chloride (FeCl₃) or Ferric Nitrate (Fe(NO₃)₃·9H₂O)

  • Disodium EDTA (Na₂H₂EDTA·2H₂O)

  • Deionized (DI) water

  • Volumetric flask (100 mL)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the appropriate amount of the iron salt (e.g., 0.0162 g of FeCl₃ for 100 mL).

  • Weigh an equimolar amount of Disodium EDTA (e.g., 0.0372 g for 100 mL).

  • Dissolve the iron salt in approximately 50 mL of DI water in the volumetric flask with stirring.

  • Slowly add the Disodium EDTA to the iron solution while stirring. The solution will typically turn from a pale orange to a distinct yellow, indicating complex formation.

  • Continue stirring for at least 30 minutes to ensure complete complexation.

  • Adjust the final volume to 100 mL with DI water.

  • This stock solution is stable and can be stored in a dark bottle at 4°C.

5.2 General Protocol for Pollutant Degradation Experiment

Materials:

  • Target pollutant stock solution

  • Fe(III)-EDTA stock solution (from Protocol 5.1)

  • Hydrogen peroxide (H₂O₂), 30% w/w

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment (e.g., 0.1 M)

  • Glass beaker or reactor vessel

  • Magnetic stirrer

  • pH meter

  • Timer

  • Quenching agent (e.g., Sodium sulfite (Na₂SO₃) or Catalase)

Procedure:

  • Reaction Setup: In the reactor vessel, add a specific volume of DI water and the pollutant stock solution to achieve the desired initial concentration (e.g., 100 mg/L).

  • Catalyst Addition: Add the required volume of the Fe(III)-EDTA stock solution to reach the target catalyst concentration (e.g., 0.1 mM).

  • pH Adjustment: Begin stirring the solution. Monitor the pH and adjust to the desired value (e.g., pH 7.0) using dilute HCl or NaOH. Allow the system to stabilize.

  • Initial Sample (t=0): Withdraw an initial sample just before adding H₂O₂. This will serve as the baseline (t=0) measurement.

  • Reaction Initiation: Add the predetermined volume of H₂O₂ to the reactor to start the degradation reaction. Start the timer immediately.

  • Sampling: Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).

  • Quenching: Immediately add a quenching agent to each collected sample to stop the Fenton reaction. A small amount of sodium sulfite is typically sufficient to consume any residual H₂O₂ and •OH radicals.

  • Sample Preparation for Analysis: Filter the quenched samples if necessary (e.g., using a 0.45 µm syringe filter) before analysis.

5.3 Protocol for Sample Analysis (General)

The concentration of the remaining pollutant is typically measured using High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.

Using a UV-Visible Spectrophotometer:

  • Determine the wavelength of maximum absorbance (λ_max) for the target pollutant by scanning a known concentration standard.

  • Create a calibration curve by measuring the absorbance of several standards of known concentrations at the λ_max.

  • Measure the absorbance of the quenched and filtered samples from the experiment at the same λ_max.

  • Calculate the concentration of the pollutant in each sample using the linear regression equation from the calibration curve.

  • The degradation efficiency (%) can be calculated as: ((C₀ - Cₜ) / C₀) * 100, where C₀ is the initial concentration and Cₜ is the concentration at time 't'.

The use of Fe(III)-EDTA in Fenton-like reactions is a robust and highly effective method for degrading a wide range of organic pollutants. Its primary advantage is the ability to operate efficiently at or near neutral pH, which eliminates the significant costs and handling issues associated with the acidification and subsequent neutralization required by the conventional Fenton process.[1] The efficiency of the system is critically dependent on parameters such as the EDTA:Fe molar ratio, pH, and reactant concentrations. An excess of the EDTA ligand can inhibit the reaction, highlighting the need for careful optimization.[1][6] By following the protocols and considering the influencing factors outlined in this note, researchers can effectively apply this advanced oxidation process for environmental remediation and water treatment applications.

References

Application Notes and Protocols for the Preparation of Ferric-EDTA for Plant Tissue Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

Iron is an essential micronutrient for plant growth and development, playing a critical role in chlorophyll synthesis and various enzymatic reactions.[1] In plant tissue culture, the availability of iron in the nutrient medium is crucial for the healthy growth of explants. However, iron ions are prone to precipitation at the pH levels typically maintained in culture media, rendering them unavailable to the plant tissues.[1][2][3] To overcome this, iron is supplied in a chelated form, most commonly as Ferric-EDTA (Fe-EDTA). Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that binds to iron, keeping it in a soluble and bioavailable form over a wider pH range.[2][3][4] This document provides detailed protocols for the preparation of this compound stock solutions for use in plant tissue culture media, such as the widely used Murashige and Skoog (MS) medium.[5][6]

Data Presentation: this compound Stock Solution Formulations

The following table summarizes the quantitative data for preparing this compound stock solutions of varying concentrations. These formulations are based on established protocols for commonly used plant tissue culture media.

Stock Solution ConcentrationFerrous Sulfate Heptahydrate (FeSO₄·7H₂O)Disodium EDTA (Na₂EDTA·2H₂O)Final Volume
10X Stock Solution 0.278 g0.3725 g1 L
200X Stock Solution 5.52 g7.45 g1 L
Alternative 1.7 mM Stock 0.7 g0.66 g1 L

Experimental Protocols

This section outlines the detailed step-by-step methodologies for preparing this compound stock solutions.

Protocol 1: Preparation of 200X this compound Stock Solution

This protocol is suitable for preparing a concentrated stock solution that can be used for a large volume of culture medium.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Disodium EDTA (Na₂EDTA·2H₂O)

  • Tissue culture grade water

  • Magnetic stirrer and stir bar

  • Beakers or flasks

  • Graduated cylinders

  • Amber-colored storage bottle

Procedure:

  • In a beaker, dissolve 7.45 g of disodium EDTA in 900 ml of tissue culture grade water. Stir at room temperature until the EDTA is completely dissolved, which may take approximately 20 minutes.[7]

  • Once the disodium EDTA is fully dissolved, gradually add 5.52 g of ferrous sulfate heptahydrate to the solution while continuously stirring.[7]

  • Continue stirring until the ferrous sulfate has completely dissolved. The solution should turn a clear yellow color.[7]

  • Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with tissue culture grade water.

  • Store the prepared 200X this compound stock solution in an amber-colored bottle at 4°C to protect it from light and prevent photodegradation.[4][7]

Usage:

For preparing 1 L of culture medium, add 5 ml of the 200X stock solution. This will provide the standard concentration of iron required for media like Murashige and Skoog (MS).[7]

Protocol 2: Preparation of 10X this compound Stock Solution

This protocol is for a less concentrated stock solution, which may be more convenient for preparing smaller volumes of media.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Disodium EDTA (Na₂EDTA·2H₂O)

  • Tissue culture grade water

  • Magnetic stirrer and stir bar

  • Beakers or flasks

  • Graduated cylinders

  • Storage bottle

Procedure:

  • In a beaker, dissolve 0.278 g of ferrous sulfate heptahydrate in 350 ml of tissue culture grade water. Gentle heating may be required to facilitate dissolution.[7]

  • In a separate beaker, dissolve 0.3725 g of disodium EDTA in 350 ml of tissue culture grade water. Gentle heating may also be necessary.[7]

  • Once both components are completely dissolved, combine the two solutions.[7]

  • Transfer the mixed solution to a 1 L volumetric flask and adjust the final volume to 1 L with tissue culture grade water. The final solution will be a clear yellow.[7]

  • Store the 10X stock solution in a suitable container, preferably protected from light, at 4°C.

Mandatory Visualizations

Workflow for this compound Stock Solution Preparation

G Workflow for the Preparation of this compound Stock Solution cluster_EDTA Step 1: Prepare Disodium EDTA Solution cluster_FeSO4 Step 2: Prepare Ferrous Sulfate Solution cluster_Mixing Step 3: Combine and Finalize A Weigh Disodium EDTA B Add to Water A->B C Dissolve with Stirring B->C G Combine EDTA and Ferrous Sulfate Solutions C->G D Weigh Ferrous Sulfate E Add to Water D->E F Dissolve with Stirring E->F F->G H Adjust to Final Volume G->H I Transfer to Amber Bottle for Storage H->I J Ready for Use in Media I->J Store at 4°C

Caption: A flowchart illustrating the sequential steps for preparing a this compound stock solution for plant tissue culture media.

Chelation of Iron by EDTA

G Chelation of Ferrous Ion by EDTA cluster_info Result Fe Fe²⁺ (Ferrous Ion) FeEDTA Fe-EDTA Complex (Soluble & Bioavailable) Fe->FeEDTA + EDTA EDTA (Chelating Agent) EDTA->FeEDTA + info1 Prevents precipitation of iron FeEDTA->info1 info2 Maintains iron availability to plant cells

References

Optimizing Ferric-EDTA Concentration for Enhanced Marine Algae Cultivation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful cultivation of marine algae is paramount for various research and biotechnological applications, including drug discovery, biofuel production, and aquaculture. Iron is an essential micronutrient for microalgal growth, playing a critical role in vital metabolic processes such as photosynthesis and respiration. Ferric-EDTA (Fe-EDTA) is a widely utilized iron source in marine algae culture media due to its ability to maintain iron in a soluble and bioavailable form, preventing its precipitation in seawater. This document provides detailed application notes and protocols for determining the optimal this compound concentration for the cultivation of marine algae.

Application Notes

Iron availability is a key factor limiting phytoplankton growth in many oceanic regions. In laboratory and industrial settings, the concentration of iron must be carefully controlled to achieve optimal biomass and productivity. While standard culture media recipes provide a general guideline for iron concentration, the optimal level can vary significantly depending on the algal species, culture conditions (e.g., light intensity, temperature), and the specific research or production goals.

This compound serves as an effective iron buffer, ensuring a sustained release of bioavailable iron to the algal cells. It is considered a "poor" iron source for immediate uptake compared to more readily available forms like ferric citrate.[1][2] This characteristic is advantageous for long-term, stable cultures as it prevents rapid depletion of iron from the medium, which can occur with more labile iron sources.[1][2]

The determination of the optimal this compound concentration is a critical step in maximizing the yield of algal biomass and the production of target metabolites. An insufficient supply of iron can lead to chlorosis and reduced growth rates, while excessive concentrations can be toxic. Therefore, empirical determination of the optimal concentration for each specific algal strain and culture system is highly recommended.

Quantitative Data Summary

The following table summarizes this compound concentrations used in the cultivation of various marine algae species as reported in the scientific literature. It is important to note that these concentrations are not universally "optimal" but represent the levels used in specific experimental contexts. They serve as a valuable starting point for optimization studies.

Marine Algae SpeciesThis compound ConcentrationCulture Medium/ConditionsReference
Phaeodactylum tricornutum450 nMMaintenance cultures[3]
Phaeodactylum tricornutum3.15 mg/L FeCl₃·6H₂O & 4.36 mg/L Na₂EDTA·2H₂OModified f/2 medium[4]
Emiliania huxleyi5 nMExperimental cultures
Ostreococcus tauri10 nM - 10 µMExperimental cultures
Ectocarpus siliculosus30 µMIron-replete conditions
Conticribra weissflogii3.15 mg/L - 31.5 mg/L IronFucoxanthin and fatty acid production
General Marine Algae3.15 mg/L FeCl₃·6H₂O & 4.36 mg/L Na₂EDTA·2H₂Of/2 Medium

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is adapted from the standard f/2 medium preparation guide.[2]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Disodium ethylenediaminetetraacetate dihydrate (Na₂EDTA·2H₂O)

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Autoclave

  • Sterile storage bottle

Procedure:

  • To prepare a 1 L stock solution, dissolve 4.36 g of Na₂EDTA·2H₂O in approximately 900 mL of DI water in a 1 L glass beaker on a magnetic stirrer.

  • Once the Na₂EDTA·2H₂O is fully dissolved, add 3.15 g of FeCl₃·6H₂O.

  • Continue stirring until the FeCl₃·6H₂O is completely dissolved. The solution will turn a dark brown color.

  • Bring the final volume to 1 L with DI water.

  • Transfer the solution to a clean, autoclavable bottle.

  • Autoclave the solution for 15 minutes at 121°C and 15 psi.

  • Allow the solution to cool to room temperature and store in a dark, cool place.

Protocol 2: Determining Optimal this compound Concentration for a Novel Marine Algal Species

This protocol provides a general framework for optimizing the this compound concentration for a specific marine algal species.

Materials:

  • Axenic culture of the target marine algal species

  • Sterile culture medium (e.g., f/2 medium prepared without the iron and EDTA components)

  • Sterile this compound stock solution (from Protocol 1)

  • Sterile culture flasks or tubes

  • Growth chamber or incubator with controlled light and temperature

  • Spectrophotometer or cell counter (e.g., hemocytometer, flow cytometer)

  • Sterile pipettes and other labware

Procedure:

  • Prepare a Gradient of this compound Concentrations:

    • Prepare a series of culture media with varying concentrations of this compound. A good starting range, based on the literature, is from nanomolar (nM) to micromolar (µM) concentrations of iron. For example, you could prepare media with final iron concentrations of: 0 µM (control), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.

    • To do this, add the appropriate volume of the sterile this compound stock solution to the sterile base culture medium. For example, to make 1 L of medium with a 10 µM iron concentration, you would add a specific volume of your stock solution (calculation will depend on the stock concentration).

  • Inoculation:

    • Inoculate each culture flask with the same initial density of the target algal species. The inoculum should be from a healthy, exponentially growing culture.

  • Incubation:

    • Incubate the cultures under optimal conditions of light, temperature, and photoperiod for the specific algal species.

  • Monitoring Growth:

    • Monitor the growth of the algae in each concentration over a set period (e.g., 10-14 days).

    • Measure the optical density (at a suitable wavelength, e.g., 750 nm) or perform cell counts at regular intervals (e.g., every 24 or 48 hours).

  • Data Analysis:

    • Plot the growth curves (cell density or optical density vs. time) for each this compound concentration.

    • Determine the specific growth rate and the maximum cell density for each condition.

    • The optimal this compound concentration will be the one that results in the highest specific growth rate and/or maximum biomass yield without showing signs of toxicity.

Visualizations

Iron Uptake and Signaling in Marine Diatoms

The uptake of iron from this compound in marine diatoms is a complex process. While a complete picture is still emerging, it is understood to involve both reductive and non-reductive pathways. The following diagram illustrates a conceptual model of these pathways.

IronUptake cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Fe_EDTA Fe(III)-EDTA Fe_III Fe(III) Fe_EDTA->Fe_III Dissociation FRE Ferric Reductase (FRE) Fe_III->FRE Binding pTF Phytotransferrin (pTF) (ISIP2a) Fe_III->pTF Binding Fe_II_intra Fe(II) FRE->Fe_II_intra Reduction Endosome Endosome pTF->Endosome Endocytosis Fe_II_transporter Fe(II) Transporter Metabolism Metabolic Pathways (Photosynthesis, Respiration) Fe_II_transporter->Metabolism Fe_III_intra Fe(III) Endosome->Fe_III_intra Release Fe_III_intra->Metabolism OptimizationWorkflow start Start prepare_media Prepare Culture Media with Varying Fe-EDTA Concentrations start->prepare_media inoculate Inoculate with Target Algal Species prepare_media->inoculate incubate Incubate under Optimal Conditions inoculate->incubate monitor_growth Monitor Growth (OD / Cell Counts) incubate->monitor_growth analyze_data Analyze Data (Growth Rate, Max Density) monitor_growth->analyze_data determine_optimum Determine Optimal Fe-EDTA Concentration analyze_data->determine_optimum end End determine_optimum->end

References

Application Notes: Titrimetric Determination of Ferric-EDTA Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a versatile chelating agent that forms stable, water-soluble 1:1 complexes with most metal ions, including ferric iron (Fe³⁺)[1][2]. This property makes it an ideal titrant for the quantitative determination of metal ion concentrations in a process known as complexometric titration. The reaction between Fe³⁺ and EDTA is rapid and forms a highly stable complex, even at acidic pH values around 2.0-3.0[3][4][5]. This selectivity is advantageous as it allows for the determination of iron (III) in the presence of other metal ions that form less stable complexes at such low pH[2][6][7].

This document provides detailed protocols for two common titrimetric methods for determining Ferric-EDTA concentration: Direct Titration and Back Titration . The choice of method may depend on the sample matrix and potential interferences.

Principle of Titration

The determination of Fe³⁺ concentration relies on the following reaction:

Fe³⁺ + [EDTA]²⁻ → [Fe(EDTA)]⁻

In direct titration, a standard solution of EDTA is added to the sample containing Fe³⁺ until all the iron ions are complexed. An indicator is used to signal the endpoint of the titration, which is the point of stoichiometric equivalence[8][9].

In back titration, a known excess of a standard EDTA solution is added to the sample. The unreacted EDTA is then titrated with a standard solution of a second metal ion, such as zinc (Zn²⁺) or magnesium (Mg²⁺). This method is particularly useful when the reaction between Fe³⁺ and EDTA is slow or when a suitable indicator for direct titration is unavailable[7][10][11].

Method 1: Direct Titration with Salicylic Acid Indicator

This method involves the direct titration of the iron (III) sample with a standardized EDTA solution at an acidic pH. Salicylic acid is used as the indicator, which forms an intensely colored complex with Fe³⁺. At the endpoint, EDTA displaces the salicylic acid from the iron, resulting in a sharp color change[8][9][12].

Experimental Protocol

1. Reagents and Solutions Preparation

  • 0.05 M EDTA Standard Solution: Accurately weigh approximately 18.6 g of disodium edetate (Na₂H₂Y·2H₂O) and dissolve it in 1000 mL of deionized water[13]. This solution must be standardized.

  • Standardization of EDTA Solution:

    • Accurately weigh about 0.10 g of primary standard calcium carbonate (CaCO₃) into a conical flask[14].

    • Dissolve it in 3.0 mL of 10% v/v hydrochloric acid and 10.0 mL of deionized water[14].

    • Boil for about 10 minutes to expel CO₂, cool, and dilute to approximately 50 mL with deionized water[14].

    • Add 10 mL of a pH 10 ammonia buffer and a few drops of Eriochrome Black T indicator[1][15].

    • Titrate with the prepared EDTA solution until the color changes from red to blue[1].

    • Calculate the exact molarity of the EDTA solution.

  • Salicylic Acid Indicator (2% w/v): Dissolve 2 g of salicylic acid in 100 mL of ethanol[12].

  • Hydrochloric Acid (HCl), 1 M: Prepare by appropriate dilution of concentrated HCl.

  • Ammonia Solution (NH₃), 25%: For pH adjustment.

2. Apparatus

  • Burette (50 mL)

  • Pipettes (10 mL, 25 mL)

  • Conical flasks (250 mL)

  • Volumetric flasks (100 mL, 1000 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator paper

3. Titration Procedure

  • Pipette a known volume (e.g., 25.00 mL) of the this compound sample solution into a 250 mL conical flask.

  • Dilute the sample with approximately 50 mL of deionized water.

  • Carefully adjust the pH of the solution to between 2 and 3 using 1 M HCl or 25% ammonia solution[12].

  • Add a few drops (approx. 0.2 mL) of the salicylic acid indicator solution. The solution will turn a deep purple or reddish-purple color[9].

  • Titrate the solution with the standardized 0.05 M EDTA solution from the burette. Swirl the flask continuously or use a magnetic stirrer.

  • As the endpoint is approached, the EDTA will begin to displace the indicator from the iron complex. The endpoint is reached when the color changes sharply from reddish-purple to a pale yellow or colorless solution[8][9].

  • Record the volume of EDTA solution used.

  • Repeat the titration at least two more times for precision.

4. Calculation of Ferric Iron Concentration

The reaction between Fe³⁺ and EDTA is 1:1[2][8]. The concentration of Fe³⁺ in the original sample can be calculated using the following formula:

M_Fe³⁺ = (M_EDTA × V_EDTA) / V_sample

Where:

  • M_Fe³⁺ = Molarity of Ferric iron in the sample

  • M_EDTA = Molarity of the standardized EDTA solution

  • V_EDTA = Volume of EDTA solution used in the titration (in L)

  • V_sample = Volume of the this compound sample taken for titration (in L)

To express the concentration in g/L, use:

Concentration (g/L) = M_Fe³⁺ × 55.845 g/mol

Method 2: Back (Residual) Titration

This method is suitable for samples where direct titration is problematic. A known excess of standard EDTA is added to the Fe³⁺ solution. The remaining, unreacted EDTA is then titrated with a standard zinc sulfate (ZnSO₄) solution using Eriochrome Black T as the indicator.

Experimental Protocol

1. Reagents and Solutions Preparation

  • 0.05 M EDTA Standard Solution: Prepared and standardized as described in Method 1.

  • 0.05 M Zinc Sulfate (ZnSO₄) Standard Solution: Accurately weigh approximately 14.4 g of ZnSO₄·7H₂O and dissolve in 1000 mL of deionized water. Standardize this solution against the standard EDTA solution.

  • Ammonia Buffer (pH 10): Dissolve 14.9 g of NH₄Cl in 100 mL of concentrated NH₃ and dilute to 250 mL with deionized water.

  • Eriochrome Black T Indicator: Dissolve 0.2 g of the indicator in 15 mL of triethanolamine and 5 mL of absolute ethanol.

  • Hydrochloric Acid (HCl), 1 M.

2. Apparatus

  • Same as for Direct Titration.

3. Titration Procedure

  • Pipette a known volume (e.g., 25.00 mL) of the this compound sample solution into a 250 mL conical flask.

  • Acidify the solution with a few drops of 1 M HCl.

  • From a burette, add a precisely measured excess volume of the standard 0.05 M EDTA solution (e.g., 40.00 mL)[10].

  • Heat the solution gently for a few minutes to ensure complete complexation of Fe³⁺ with EDTA. Cool to room temperature.

  • Add 10 mL of the pH 10 ammonia buffer to raise the pH.

  • Add a few drops of Eriochrome Black T indicator. The solution should turn blue, indicating the presence of excess (unreacted) EDTA.

  • Titrate the excess EDTA with the standard 0.05 M ZnSO₄ solution until the color changes from blue to a sharp red or violet endpoint[10].

  • Record the volume of ZnSO₄ solution used.

  • Perform a blank titration by taking the same volume of EDTA solution, adding the buffer and indicator, and titrating with the ZnSO₄ solution to determine the total EDTA added.

4. Calculation of Ferric Iron Concentration

  • Calculate moles of total EDTA added:

    • Moles_EDTA_total = M_EDTA × V_EDTA_added

  • Calculate moles of excess EDTA (from back titration):

    • The reaction between Zn²⁺ and EDTA is 1:1.

    • Moles_EDTA_excess = M_ZnSO₄ × V_ZnSO₄

  • Calculate moles of EDTA reacted with Fe³⁺:

    • Moles_EDTA_reacted = Moles_EDTA_total - Moles_EDTA_excess

  • Calculate the molarity of Fe³⁺ in the sample:

    • Since the Fe³⁺:EDTA ratio is 1:1, Moles_Fe³⁺ = Moles_EDTA_reacted.

    • M_Fe³⁺ = Moles_EDTA_reacted / V_sample

Data Presentation

Table 1: Reagent Preparation and Standardization

ReagentPreparation DetailsTarget MolarityStandardized Molarity
Disodium EDTA ~18.6 g Na₂H₂Y·2H₂O per 1 L H₂O0.05 M(To be determined experimentally)
Zinc Sulfate ~14.4 g ZnSO₄·7H₂O per 1 L H₂O0.05 M(To be determined experimentally)
Salicylic Acid 2 g in 100 mL Ethanol2% w/vN/A
Eriochrome Black T 0.2 g in 15 mL triethanolamine + 5 mL ethanolN/AN/A

Table 2: Typical Titration Data (Example)

Titration MethodSample Volume (mL)TitrantInitial Burette Reading (mL)Final Burette Reading (mL)Volume of Titrant (mL)
Direct (Trial 1) 25.000.05 M EDTA0.1024.9024.80
Direct (Trial 2) 25.000.05 M EDTA0.2525.1024.85
Back (Sample) 25.000.05 M ZnSO₄1.5016.7515.25
Back (Blank) 0 (40 mL EDTA)0.05 M ZnSO₄0.5040.4539.95

Visualizations

Experimental Workflow

Workflow cluster_prep Preparation cluster_direct Direct Titration cluster_back Back Titration P1 Prepare & Standardize 0.05 M EDTA Solution P2 Prepare & Standardize 0.05 M ZnSO4 Solution (for Back Titration) P3 Prepare Indicators & Buffers D1 Take Sample Aliquot P3->D1 B1 Take Sample Aliquot P3->B1 D2 Adjust pH to 2-3 D1->D2 D3 Add Salicylic Acid Indicator D2->D3 D4 Titrate with Std. EDTA to Yellow Endpoint D3->D4 D5 Calculate [Fe³⁺] D4->D5 end_node End D5->end_node B2 Add Known Excess of Std. EDTA B1->B2 B3 Adjust pH to 10 with Buffer B2->B3 B4 Add Eriochrome Black T Indicator B3->B4 B5 Titrate Excess EDTA with Std. ZnSO₄ to Red Endpoint B4->B5 B6 Calculate [Fe³⁺] B5->B6 B6->end_node start Start start->P1

Caption: Workflow for this compound determination.

Chemical Principle of Direct Titration

Principle Fe_Sal [Fe(Salicylate)]⁺ (Purple Complex) Fe_EDTA [Fe(EDTA)]⁻ (Colorless/Pale Yellow) Fe_Sal->Fe_EDTA + EDTA Sal Salicylate (Indicator) (Released) Fe_Sal->Sal displaces EDTA EDTA (Titrant)

Caption: Indicator displacement in direct titration.

References

Application Notes and Protocols: Use of Ferric-EDTA in Enzymatic Assays Involving Iron-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ferric-EDTA (Fe(III)-EDTA) in biochemical assays, with a particular focus on its application for iron-dependent enzymes. This document covers the preparation of this compound, its relevant chemical properties, and detailed protocols for its use, alongside a discussion of its advantages and limitations compared to other common iron sources.

Introduction to this compound in a Biochemical Context

Iron is an essential cofactor for a vast array of enzymes involved in critical cellular processes, including DNA replication and repair, cellular respiration, and metabolic pathways. In vitro studies of these iron-dependent enzymes often require the reconstitution of the apoenzyme (the enzyme lacking its iron cofactor) with a suitable iron source.

This compound is a stable coordination complex of ferric iron (Fe³⁺) with ethylenediaminetetraacetic acid. Its high stability and solubility in aqueous solutions make it an excellent iron source in various applications, notably in agriculture and as a food fortificant to combat iron deficiency.[1][2] In the context of enzymatic assays, this compound can serve as a controlled-release source of iron, preventing the precipitation of iron hydroxides at neutral pH, a common issue with simple iron salts.[3] However, the very stability of the complex and the ferric state of the iron present unique considerations for its use in enzyme reconstitution.

Preparation of this compound Stock Solution

Accurate and reproducible experimental results begin with the correct preparation of reagents. Below are two common protocols for the synthesis of a this compound stock solution.

Protocol 1: Synthesis from Ferric Chloride and Disodium EDTA

This method is straightforward and suitable for most laboratory settings.

  • Materials:

    • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

    • Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

    • Sodium hydroxide (NaOH)

    • Deionized water

  • Procedure:

    • Dissolve 3.8 g (0.01 mol) of Na₂H₂EDTA·2H₂O in 10 cm³ of deionized water.

    • Separately, dissolve 0.4 g (0.01 mol) of NaOH in 10 cm³ of deionized water.

    • Add the NaOH solution to the EDTA solution and gently heat until all solids are dissolved, creating a clear solution of Na₄EDTA.

    • In a separate beaker, dissolve 2.5 g (0.009 mol) of FeCl₃·6H₂O in 5 cm³ of deionized water.

    • With constant swirling, add the iron(III) chloride solution to the EDTA solution. The solution will turn a distinct yellow-brown color.[1]

    • Adjust the final volume with deionized water to achieve the desired molarity. For a 0.1 M stock solution, bring the final volume to approximately 90 mL.

    • Verify the pH and adjust to the desired level (typically around 7.0-7.5 for biological assays) using NaOH or HCl.

    • Sterile filter the solution (0.22 µm filter) for long-term storage.

Protocol 2: Synthesis from Ferrous Ammonium Sulfate

This method involves the oxidation of ferrous iron to ferric iron in the presence of EDTA.

  • Materials:

    • Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

    • Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

    • Deionized water

  • Procedure:

    • Dissolve 0.66 g of Na₂EDTA·2H₂O in 700 mL of deionized water.

    • Adjust the pH of the EDTA solution to 7.5 with NaOH.

    • In a separate beaker, dissolve 0.7 g of Fe(NH₄)₂(SO₄)₂·6H₂O in 100 mL of deionized water.

    • Combine the two solutions and bring the final volume to 1 L with deionized water.

    • Aerate the solution by bubbling air through it for several hours to facilitate the oxidation of Fe²⁺ to Fe³⁺. The solution will gradually change color to yellow-brown, indicating the formation of the this compound complex.[3]

Quantitative Data Summary

The choice of an iron source for enzymatic assays can significantly impact the experimental outcome. The following table summarizes key quantitative parameters for this compound in comparison to commonly used iron salts.

ParameterThis compoundFerrous Sulfate (FeSO₄)Ferric Chloride (FeCl₃)
Iron Oxidation State Fe³⁺Fe²⁺Fe³⁺
Solubility at pH 7 HighLow (prone to precipitation)Very low (forms insoluble hydroxides)
Bioavailability (in vivo) HighModerate (inhibited by phytates)Low
Redox Potential StableReadily oxidized to Fe³⁺Stable
Typical Stock Conc. 0.1 - 0.5 M0.1 - 1 M (in acidic solution)0.1 - 1 M (in acidic solution)
Common Use in Assays Iron source in cell culture, Ferric Reductase assaysEnzyme reconstitution (with reductant)Less common due to precipitation

Data compiled from various sources, including nutritional and chemical literature.[2][3][4]

Experimental Protocols

Protocol 4.1: General Considerations for Using this compound in Enzymatic Assays

For successful iron incorporation from this compound, the following points should be considered:

  • Reduction of Fe³⁺ to Fe²⁺: The enzymatic assay may require the inclusion of a reducing agent (e.g., dithiothreitol (DTT), ascorbate) to reduce the ferric iron to ferrous iron. The efficiency of this reduction can be slow due to the stability of the this compound complex.[5]

  • Presence of a Ferric Reductase: Some biological systems utilize ferric reductase enzymes to liberate iron from chelates.[4] Incorporating a purified ferric reductase into the in vitro assay could be a potential, though complex, strategy for iron delivery from this compound.

  • pH: The stability of the this compound complex is pH-dependent, being more stable at neutral and alkaline pH.[6] Assays conducted at a slightly acidic pH may facilitate iron release, but this must be compatible with the enzyme's stability and activity profile.

Protocol 4.2: Assay for Ferric Reductase Activity using this compound

This compound is an ideal substrate for assays measuring ferric reductase activity. The reduction of Fe³⁺ to Fe²⁺ can be monitored colorimetrically.

  • Principle: A ferric reductase enzyme uses an electron donor (e.g., NADH or NADPH) to reduce Fe³⁺-EDTA to Fe²⁺-EDTA. The produced Fe²⁺ is then chelated by a chromogenic indicator, such as Ferrozine, which forms a colored complex that can be measured spectrophotometrically.

  • Materials:

    • This compound stock solution (e.g., 10 mM)

    • Ferrozine solution (e.g., 10 mM in a suitable buffer)

    • NADH or NADPH stock solution (e.g., 10 mM)

    • Apoenzyme of the ferric reductase or a cell lysate containing the enzyme

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Procedure:

    • Prepare a reaction mixture in a microcuvette or a 96-well plate containing the assay buffer, this compound (final concentration, e.g., 100 µM), and Ferrozine (final concentration, e.g., 300 µM).

    • Add the enzyme sample (purified protein or cell lysate) to the reaction mixture.

    • Initiate the reaction by adding NADH or NADPH (final concentration, e.g., 200 µM).

    • Monitor the increase in absorbance at 562 nm over time using a spectrophotometer.

    • Calculate the rate of reaction using the molar extinction coefficient of the Fe²⁺-Ferrozine complex.

Protocol 4.3: Indirect Reconstitution of an Iron-Dependent Enzyme using this compound with a Reductant

This protocol is a hypothetical approach for using this compound as an iron source for enzyme reconstitution, which may require significant optimization.

  • Materials:

    • Apoenzyme of the iron-dependent enzyme

    • This compound stock solution (e.g., 10 mM)

    • Reducing agent stock solution (e.g., 100 mM DTT or ascorbate)

    • Assay buffer appropriate for the target enzyme

    • Substrate for the enzyme activity assay

  • Procedure:

    • In an anaerobic environment (e.g., a glove box) to prevent re-oxidation of Fe²⁺, prepare the reconstitution mixture containing the apoenzyme at the desired concentration in the assay buffer.

    • Add the reducing agent to the apoenzyme solution (e.g., final concentration of 1-5 mM DTT).

    • Add this compound to the mixture. The optimal concentration will need to be determined empirically, starting with a molar excess relative to the enzyme.

    • Incubate the mixture for a defined period (e.g., 30-60 minutes) to allow for the reduction of Fe³⁺ and its potential incorporation into the enzyme.

    • Remove excess iron and reducing agents by passing the solution through a desalting column.

    • Measure the activity of the reconstituted enzyme using a standard activity assay for that enzyme.

    • Compare the activity to a positive control reconstituted with a ferrous salt (e.g., ferrous ammonium sulfate) and a negative control (apoenzyme with no added iron).

Visualizations

G cluster_0 This compound Synthesis FeCl3 FeCl₃·6H₂O FeCl3_sol FeCl₃ Solution FeCl3->FeCl3_sol Na2EDTA Na₂H₂EDTA·2H₂O Na4EDTA_sol Na₄EDTA Solution Na2EDTA->Na4EDTA_sol NaOH NaOH NaOH->Na4EDTA_sol Ferric_EDTA This compound Complex FeCl3_sol->Ferric_EDTA Na4EDTA_sol->Ferric_EDTA G cluster_1 Proposed Mechanism for Iron Delivery from this compound Ferric_EDTA This compound (Fe³⁺) Ferrous_EDTA Ferrous-EDTA (Fe²⁺) Ferric_EDTA->Ferrous_EDTA Reduction Reductant Reducing Agent (e.g., DTT, Ascorbate) Reductant->Ferrous_EDTA Apoenzyme Apoenzyme Ferrous_EDTA->Apoenzyme Iron Incorporation Holoenzyme Holoenzyme (Active) Apoenzyme->Holoenzyme Ferric_Reductase Ferric Reductase (Optional) Ferric_Reductase->Ferrous_EDTA G cluster_2 Ferric Reductase Assay Workflow Start Prepare Reaction Mix (Buffer, this compound, Ferrozine) Add_Enzyme Add Enzyme Sample Start->Add_Enzyme Initiate Initiate with NADH/NADPH Add_Enzyme->Initiate Measure Monitor Absorbance at 562 nm Initiate->Measure Calculate Calculate Reaction Rate Measure->Calculate

References

Application Notes and Protocols: Ferric-EDTA as a Catalyst for Specific Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ferric-EDTA as a catalyst in specific organic reactions, with a focus on its application in oxidation reactions relevant to pharmaceutical and organic synthesis research. Detailed protocols for the preparation of the catalyst and its use in a representative hydroxylation reaction are provided, along with mechanistic insights.

Introduction

This compound (Fe(III)-EDTA) is a stable coordination complex of iron (III) and ethylenediaminetetraacetic acid. While extensively used in agriculture and environmental remediation, its catalytic activity in organic synthesis, particularly in Fenton-like reactions, offers a cost-effective and environmentally benign alternative to other transition metal catalysts.[1][2] The primary catalytic application of this compound in organic synthesis is in the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂), which can then be used for various oxidation reactions, including the hydroxylation of aromatic and aliphatic compounds.[3][4] This methodology is particularly relevant for the synthesis of pharmaceutical intermediates and for late-stage functionalization of complex molecules.

Key Applications in Organic Synthesis

The predominant application of this compound as a catalyst in organic synthesis is in oxidation reactions , primarily through Fenton-like chemistry. This involves the catalytic decomposition of hydrogen peroxide to generate hydroxyl radicals, which are powerful oxidizing agents.

Hydroxylation of Aromatic Compounds

This compound, in the presence of a reducing agent and molecular oxygen or directly with hydrogen peroxide, can catalyze the hydroxylation of aromatic compounds.[3][5] This reaction is valuable for the synthesis of phenols, which are important intermediates in the pharmaceutical industry. The reaction proceeds via the generation of hydroxyl radicals that attack the aromatic ring.[5]

Oxidation of Alcohols and Alkanes

While less common than aromatic hydroxylation, this compound systems can be adapted for the oxidation of alcohols to aldehydes and ketones, and for the challenging oxidation of C-H bonds in alkanes.[6][7] These reactions typically require carefully controlled conditions to achieve desired selectivity.

Data Presentation

The following tables summarize quantitative data from key experiments utilizing this compound and related Fenton systems for organic oxidation reactions.

Table 1: this compound Catalyzed Oxidation of EDTA [8]

ParameterValue
SubstrateEthylenediaminetetraacetic acid (EDTA)
CatalystIron(III)
OxidantMolecular Oxygen
Temperature>100 °C
pH5.4 - 9.3
Key FindingAt 125°C and pH 9.3, the half-life of Fe(III) in the presence of excess EDTA is approximately 3 hours. The reaction rate is directly proportional to the Fe(III) concentration and inversely proportional to the pH.
ProductEthylenediaminetriacetic acid
Activation Energy28.6 kcal/mol

Table 2: Fe(II)-EDTA Mediated Hydroxyl Radical Generation for Protein Oxidative Footprinting (Model for Hydroxylation) [3][4]

ParameterValue
Catalyst SystemFe(II)-EDTA / H₂O₂
Fe(II)-EDTA ConcentrationSerially diluted from 300 mM
H₂O₂ ConcentrationSerially diluted from 600 mM (2-fold molar excess to Fe(II)-EDTA)
Reaction Time2 minutes (most •OH generated within 15 seconds)
Quenching SolutionThiourea, Methioninamide, Catalase
ApplicationDose-dependent oxidation of proteins for structural mapping

Experimental Protocols

Protocol 1: Synthesis of Sodium this compound (Na[Fe(EDTA)]·3H₂O)

This protocol is adapted from standard laboratory procedures for the synthesis of the this compound complex.[9][10][11]

Materials:

  • Sodium hydroxide (NaOH)

  • Disodium dihydrogen ethylenediaminetetraacetate dihydrate (Na₂H₂EDTA·2H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Ethanol

  • Deionized water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • Büchner funnel and suction flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 100 mL beaker, dissolve 0.4 g (0.01 mol) of NaOH in 10 cm³ of deionized water.

  • To this solution, add 3.8 g (0.01 mol) of Na₂H₂EDTA·2H₂O.[9]

  • Gently heat the mixture while stirring until all the solid has dissolved, resulting in a clear solution.[9]

  • In a separate beaker, dissolve 2.5 g (0.009 mol) of FeCl₃·6H₂O in 5 cm³ of deionized water.[9]

  • Add the iron(III) chloride solution to the EDTA solution while swirling the beaker.[9]

  • Gently heat the resulting mixture to evaporate the water until a yellow powder precipitates.[9]

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath.

  • Collect the yellow precipitate by suction filtration using a Büchner funnel.[9]

  • Wash the precipitate thoroughly with ice-cold deionized water to remove any unreacted iron(III) ions.[9]

  • Wash the product twice with small portions of cold ethanol.[9]

  • Dry the resulting yellow powder on a watch glass in a desiccator.

  • Weigh the final product and calculate the percentage yield.

Protocol 2: this compound Catalyzed Hydroxylation of an Aromatic Compound (Model Reaction)

This protocol is a generalized procedure based on the principles of Fenton-like chemistry for aromatic hydroxylation, inspired by methodologies used for protein footprinting and pollutant degradation.[3][5]

Materials:

  • Aromatic substrate (e.g., Phenylacetic acid)

  • This compound (prepared as in Protocol 1 or purchased)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Phosphate buffer (pH 7.4)

  • Quenching agent (e.g., catalase or sodium sulfite solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Equipment:

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Syringe or dropping funnel for controlled addition

  • Separatory funnel

  • Rotary evaporator

  • Analytical equipment for product analysis (e.g., HPLC, GC-MS, NMR)

Procedure:

  • In a reaction flask, dissolve the aromatic substrate in phosphate buffer (pH 7.4) to a final concentration of 10-50 mM.

  • Add this compound to the solution to a final concentration of 1-5 mol% relative to the substrate. Stir the mixture until the catalyst is fully dissolved.

  • Slowly add a stoichiometric amount (or a slight excess) of 30% hydrogen peroxide to the reaction mixture using a syringe or dropping funnel over a period of 30-60 minutes. Maintain a constant temperature (e.g., room temperature or slightly elevated, 30-50°C).

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC or HPLC).

  • Upon completion of the reaction (or when no further conversion is observed), quench the reaction by adding a quenching agent (e.g., a small amount of catalase or a saturated solution of sodium sulfite) to decompose any remaining hydrogen peroxide.

  • Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1 M HCl).

  • Extract the product from the aqueous solution using an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the hydroxylated aromatic compound.

  • Characterize the purified product using analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fenton_Mechanism cluster_catalyst This compound Catalyst cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fe(III)-EDTA Fe(III)-EDTA Fe(II)-EDTA Fe(II)-EDTA Fe(III)-EDTA->Fe(II)-EDTA Reduction H2O2 H2O2 OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Substrate_RH Substrate (R-H) Substrate_radical Substrate Radical (R•) Substrate_RH->Substrate_radical Fe(II)-EDTA->Fe(III)-EDTA Oxidation Fe(II)-EDTA->OH_radical Reaction with H₂O₂ OH_radical->Substrate_radical H-abstraction H2O H₂O OH_radical->H2O Product_ROH Product (R-OH) Substrate_radical->Product_ROH Reaction with •OH or O₂/H⁺

Hydroxylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Aromatic Substrate in Buffer B Add this compound Catalyst A->B C Slow Addition of H₂O₂ B->C D Monitor Reaction Progress (TLC/HPLC) C->D E Quench Reaction D->E F Acidify and Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

References

Application Notes: The Role of Ferric-EDTA in Heavy Metal Remediation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy metal contamination of soil and water resources is a significant environmental concern, posing risks to ecosystems and human health. Remediation of these contaminated sites often requires methods that can efficiently mobilize and remove toxic heavy metals. Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely studied for this purpose. Ferric-EDTA (Fe-EDTA), a stable complex of iron and EDTA, serves as a key reagent in various chemical and biological applications, including its use in remediation studies. The EDTA ligand readily forms stable, water-soluble complexes with a wide range of divalent and trivalent heavy metal ions (e.g., lead, cadmium, copper, zinc), thereby increasing their mobility and facilitating their removal from contaminated matrices.[1][2] These application notes provide an overview of the mechanisms, protocols, and data associated with the use of EDTA in heavy metal remediation, with a focus on soil washing and chemically enhanced phytoremediation.

Mechanism of Action

The primary role of EDTA in heavy metal remediation stems from its ability to act as a hexadentate ligand, forming highly stable coordination complexes with heavy metal ions. This process, known as chelation, effectively sequesters the metal ions in a soluble form. The general mechanism involves two key processes:

  • Complex Formation: EDTA directly complexes with free or loosely bound cationic metals in the soil or water, breaking the weak bonds between the metals and soil particles.[1]

  • Dissolution: EDTA can promote the dissolution of metals bound to oxides or organic matter by adsorbing to mineral surfaces and destabilizing the metal-oxygen bonds, leading to the release of the metal into the solution.[1]

Once complexed with EDTA, the heavy metals become highly mobile in the aqueous phase, allowing for their removal through soil washing/leaching or uptake by plants in phytoremediation.

G cluster_input Initial State cluster_process Remediation Process cluster_outcome Outcome ContaminatedMatrix Contaminated Soil/Water (Immobile Heavy Metals) AddEDTA Application of EDTA Solution ContaminatedMatrix->AddEDTA Treatment Chelation Chelation: Formation of Soluble Metal-EDTA Complexes AddEDTA->Chelation Mechanism Mobilization Increased Metal Mobility in Aqueous Phase Chelation->Mobilization Result Removal Physical Removal or Biological Uptake Mobilization->Removal Remediation

Caption: Logical workflow of EDTA-based heavy metal remediation.

Application 1: Soil Washing

Ex-situ or in-situ soil washing with EDTA solutions is a widely applied physicochemical remediation technique. The process involves mixing the contaminated soil with an EDTA solution to extract heavy metals into the liquid phase, which is then separated from the clean soil.

Quantitative Data Summary

The efficiency of soil washing is influenced by factors such as EDTA concentration, soil type, pH, washing time, and the specific heavy metals present.

Table 1: Heavy Metal Removal Efficiency using EDTA Soil Washing

Heavy Metal Initial Soil Conc. (mg/kg) EDTA Conc. (M) Agitation Time (min) Removal Efficiency (%) Reference
Lead (Pb) 200 0.05 5 ~75 [3]
Lead (Pb) 795 0.06 Not Specified 76 [4]
Cadmium (Cd) 4.47 0.06 Not Specified 47 [4]
Zinc (Zn) 484 0.06 Not Specified 15 [4]
Zinc (Zn) Not Specified 0.075 Not Specified 91.7 [5]
Cadmium (Cd) Not Specified 0.075 Not Specified 35.5 [5]

| Copper (Cu) | Not Specified | Not Specified | Not Specified | 80.3 - 86.6 |[5] |

Note: Efficiency can vary significantly based on soil properties and experimental conditions.

Experimental Protocol: Batch Soil Washing

This protocol describes a typical laboratory-scale batch washing experiment to determine the efficacy of EDTA for remediating a specific contaminated soil.

Materials:

  • Contaminated soil, air-dried and sieved (<2 mm)

  • Disodium EDTA (Na₂EDTA) or this compound

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Centrifuge and centrifuge tubes (50 mL)

  • Mechanical shaker

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical instrument for metal analysis (e.g., AAS, ICP-OES)

Procedure:

  • Sample Preparation: Weigh 2.5 g of the dried, sieved soil into a 50 mL centrifuge tube. Prepare samples in triplicate for each condition.[1]

  • Washing Solution Preparation: Prepare a stock solution of 0.1 M EDTA. From this, prepare working solutions of desired concentrations (e.g., 0.05 M, 0.1 M, 0.25 M).[3] Adjust the pH if required by the experimental design.

  • Washing Process: Add 32 mL of the EDTA washing solution to each centrifuge tube containing soil.[1]

  • Agitation: Secure the tubes on a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) for a defined period. Experimental time points can vary (e.g., 1, 3, 6, 9 hours) to determine the optimal washing time.[1]

  • Phase Separation: After agitation, centrifuge the tubes at a high speed (e.g., 4000 rpm) for 20 minutes to separate the soil from the liquid extractant.

  • Extraction & Analysis: Carefully decant the supernatant. Filter the supernatant through a 0.45 µm filter to remove any remaining suspended particles. The filtered liquid (leachate) is now ready for heavy metal concentration analysis using AAS or ICP-OES.[1][6]

  • Control: Run a control experiment using deionized water instead of the EDTA solution to measure the baseline leaching of metals.

G A 1. Prepare Soil Sample (Air-dry, Sieve) C 3. Combine Soil and EDTA Solution A->C B 2. Prepare EDTA Washing Solution B->C D 4. Agitate for Specified Time C->D E 5. Separate Phases (Centrifugation) D->E F 6. Filter Supernatant E->F H Analyze Residual Soil (Optional) E->H G 7. Analyze Leachate for Heavy Metals (AAS/ICP) F->G

Caption: Experimental workflow for a batch soil washing study.

Application 2: Chemically Enhanced Phytoremediation

Phytoremediation uses plants to extract pollutants from the soil. However, the process can be slow due to the low bioavailability of heavy metals. Applying chelating agents like EDTA to the soil can dramatically increase the solubility of heavy metals, enhancing their uptake and translocation by high-biomass plants like Indian mustard (Brassica juncea) or maize (Zea mays).[7][8]

Quantitative Data Summary

The application of EDTA can significantly increase the concentration of heavy metals in plant tissues.

Table 2: Effect of EDTA on Heavy Metal Accumulation in Brassica juncea

Heavy Metal EDTA Dose (mM/kg soil) Metal Conc. in Shoots (µg/g DW) Translocation Factor* Reference
Lead (Pb) 0 ~0.11 ~0.15 [9]
Lead (Pb) 4 ~1.8 ~1.5 [9]
Nickel (Ni) 0 ~0.33 ~0.3 [9]
Nickel (Ni) 4 ~1.2 ~0.6 [9]
Zinc (Zn) 0 ~0.30 ~0.5 [9]
Zinc (Zn) 4 ~1.5 ~0.7 [9]
Mercury (Hg) 0 ~0.60 ~1.2 [9]

| Mercury (Hg) | 3 | ~1.9 | ~2.0 |[9] |

*Translocation Factor (TF) = [Metal in Shoot] / [Metal in Root]. A higher TF indicates more efficient transport to harvestable parts.

Experimental Protocol: Pot Study for Enhanced Phytoremediation

This protocol outlines a greenhouse pot experiment to evaluate the effect of EDTA on heavy metal uptake by a selected plant species.

Materials:

  • Contaminated soil

  • Pots (e.g., 5 kg capacity)

  • Seeds of a high-biomass plant (e.g., Brassica juncea)

  • Disodium EDTA (Na₂EDTA)

  • Deionized water

  • Drying oven

  • Digestion apparatus (e.g., digestion block, acids)

  • Analytical instrument for metal analysis (e.g., AAS, ICP-OES)

Procedure:

  • Pot Setup: Fill each pot with a known weight of air-dried, homogenized contaminated soil.

  • Sowing and Growth: Sow a specified number of seeds in each pot. After germination, thin the seedlings to a uniform number (e.g., 3-5 plants per pot). Grow the plants under controlled greenhouse conditions for a suitable period (e.g., 4-6 weeks).

  • EDTA Application: Prepare aqueous solutions of EDTA at various concentrations (e.g., 0, 1, 2, 3, 4 mM/kg of soil).[9] Apply the solution evenly to the soil surface of the designated pots. This is typically done a few days before harvesting to maximize uptake and minimize plant toxicity.

  • Harvesting: At the end of the growth period, carefully harvest the plants. Separate them into roots and shoots.

  • Sample Preparation: Gently wash the roots with tap water followed by deionized water to remove adhering soil. Record the fresh weight of shoots and roots separately. Dry the plant material in an oven at 70°C to a constant weight and record the dry weight (biomass).

  • Digestion and Analysis: Grind the dried plant material into a fine powder. Digest a known weight of the powdered shoot and root samples using an appropriate acid mixture (e.g., aqua regia).[1] Analyze the digestate for heavy metal concentrations using AAS or ICP-OES.

G A 1. Pot Setup with Contaminated Soil B 2. Plant Cultivation (e.g., 4-6 weeks) A->B C 3. Apply EDTA Solution to Soil Surface B->C D 4. Harvest Plants (Separate Shoots/Roots) C->D E 5. Wash, Dry, and Weigh Biomass D->E F 6. Grind and Digest Plant Tissues E->F G 7. Analyze Digestate for Heavy Metals (AAS/ICP) F->G

Caption: Workflow for an EDTA-enhanced phytoremediation pot study.

Ancillary Protocols

Protocol 1: Synthesis of this compound Stock Solution

While many studies use EDTA salts, a this compound stock can be prepared for applications like hydroponics or as a standardized source of the chelate.

Method 1: From Ferrous Sulfate [10]

  • Combine an aqueous solution of EDTA (e.g., dipotassium salt, K₂H₂Y) with a solution of ferrous sulfate (FeSO₄·7H₂O).

  • Aerate the solution (e.g., by bubbling air through it). The Fe(II) will be oxidized to Fe(III), which is then chelated by the EDTA.

  • The reaction is: FeSO₄·7H₂O + K₂H₂Y + 1/4 O₂ → K[FeY(H₂O)]·H₂O + KHSO₄ + 5.5 H₂O.

Method 2: From Ferric Hydroxide [11]

  • Prepare ferric hydroxide (Fe(OH)₃) by reacting a ferric salt (e.g., FeCl₃) with a base (e.g., NaOH).

  • Autoclave the freshly prepared Fe(OH)₃ with an equimolar amount of EDTA and water.

  • Filter the resulting mixture to remove any unreacted solids. The filtrate is the this compound solution.

Protocol 2: Aqua Regia Digestion for Total Metal Content [1]

This protocol is used to digest soil or dried plant samples to determine the total concentration of heavy metals.

  • Weigh 0.5 g of the dried, homogenized sample into a digestion vessel.

  • Work in a fume hood. Add 9 mL of concentrated Hydrochloric Acid (HCl) and 3 mL of concentrated Nitric Acid (HNO₃). This 3:1 mixture is known as aqua regia.

  • Allow the sample to pre-digest at room temperature for at least 2 hours.

  • Transfer the vessel to a digestion block and heat at a low temperature (e.g., 95°C) for 2-4 hours, ensuring the sample does not boil dry.

  • After cooling, dilute the digestate to a known volume (e.g., 50 mL) with deionized water.

  • Filter the solution to remove any remaining particulate matter. The sample is now ready for analysis.

Protocol 3: Heavy Metal Quantification Methods

The choice of analytical instrument depends on the expected concentration of metals and the required detection limits.

  • Atomic Absorption Spectroscopy (AAS): A robust and widely used technique that quantifies metal concentrations by measuring the absorption of light by atomized samples. It is highly sensitive but typically analyzes one element at a time.[6][12]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This method excites atoms in a high-temperature plasma and measures the characteristic light they emit. It is ideal for multi-element analysis in complex samples and offers high sensitivity.[1][6]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Offers exceptional sensitivity, capable of detecting metals at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. It is the preferred method for trace and ultra-trace element analysis.[6][12]

Potential Risks and Considerations

While effective, the use of EDTA in remediation is not without risks. The high stability of metal-EDTA complexes and the slow biodegradability of EDTA can lead to:

  • Groundwater Contamination: The increased mobility of heavy metals poses a significant risk of leaching into groundwater, potentially contaminating water resources.[8][13]

  • Toxicity to Plants and Microbes: High concentrations of EDTA or metal-EDTA complexes can be toxic to plants and soil microorganisms, potentially depressing plant growth and altering soil ecology.[13]

  • Leaching of Nutrients: EDTA is a non-specific chelator and can also mobilize essential soil nutrients like iron, manganese, and zinc, leading to their loss from the topsoil.[14]

Therefore, careful management, including controlling the dosage and timing of EDTA application, is crucial to balance remediation efficiency with environmental safety.

References

Troubleshooting & Optimization

How to prevent Ferric-EDTA precipitation in nutrient solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Ferric-EDTA in nutrient solutions.

Troubleshooting Guides

Issue: My nutrient solution containing this compound turned cloudy or formed a precipitate after preparation or pH adjustment.

Possible Causes and Solutions:

  • Incorrect pH: The stability of this compound is highly pH-dependent. Precipitation can occur if the pH of your nutrient solution is outside the optimal range.

    • Solution: Maintain the pH of your nutrient solution between 4.0 and 6.3.[1] Iron chelated with EDTA will remain soluble within this pH range.[1] Use pH adjusters (e.g., dilute sulfuric acid or potassium hydroxide) carefully and monitor the pH regularly. For nutrient solutions with a pH above 6.5, consider using more stable iron chelates like Fe-DTPA or Fe-EDDHA.[2][3]

  • High Concentration of Phosphates or Hydroxides: Even within the optimal pH range, high concentrations of phosphate or hydroxide ions can lead to the precipitation of iron salts. At pH values above 7, even a small amount of free iron can precipitate.[4]

    • Solution: Avoid preparing highly concentrated stock solutions where this compound is mixed with high concentrations of phosphates. When preparing your final nutrient solution, ensure adequate dilution and thorough mixing.[5][6]

  • Improper Mixing Order: Adding concentrated components in the wrong order can create localized areas of high concentration, leading to precipitation.

    • Solution: When preparing a this compound stock solution from its components (e.g., Na2EDTA and FeSO4·7H2O), it is recommended to dissolve the Na2EDTA in water first, adjust the pH if necessary, and then slowly add the iron salt solution while stirring continuously. This helps to avoid the precipitation of iron hydroxides.

Issue: I observe a yellowish-tan precipitate in my this compound containing nutrient solution over time, especially when exposed to light.

Possible Cause and Solution:

  • Photodegradation: this compound is sensitive to light, particularly UV and blue radiation.[1] Exposure to light can cause the breakdown of the EDTA chelate, releasing free iron which can then precipitate as iron hydroxides or phosphates.[1] This process can be exacerbated by fluorescent and incandescent lamps.[1]

    • Solution: Store your this compound stock solution and nutrient solutions in opaque or amber-colored containers to protect them from light.[1] If your experimental setup requires illumination, consider using filters to remove UV and blue wavelengths.

Frequently Asked Questions (FAQs)

1. What is the optimal pH range for maintaining this compound solubility?

The optimal pH range for keeping this compound soluble in nutrient solutions is between 4.0 and 6.3.[1] Outside of this range, the stability of the chelate decreases, leading to iron precipitation.

2. Can I autoclave a nutrient solution containing this compound?

While this compound itself can be synthesized using autoclaving, autoclaving a complete nutrient medium containing this compound along with other components like phosphates can increase the risk of precipitation. It is generally recommended to filter-sterilize the complete nutrient solution or autoclave the this compound stock solution separately and add it to the sterile medium afterward.

3. How does temperature affect this compound stability?

Extreme temperature shifts can promote the precipitation of components in a nutrient solution. While moderate temperature changes have a lesser effect on this compound stability compared to pH and light, it is good practice to avoid repeated freeze-thaw cycles of your stock solutions.

4. Are there more stable alternatives to this compound?

Yes, other iron chelates offer greater stability over a wider pH range. Fe-DTPA is stable up to a pH of about 7.5, and Fe-EDDHA is stable in a pH range of 4 to 9.[2] The choice of chelate depends on the specific requirements of your experiment, including the pH of your medium and cost considerations, as Fe-DTPA and Fe-EDDHA are typically more expensive than Fe-EDTA.[2]

5. How can I increase the stability of my this compound solution?

A simple method to enhance the stability of this compound is to add a slight molar excess of EDTA to the nutrient solution.[4] This excess EDTA can help to re-chelate any free iron ions that may dissociate from the original complex, thereby reducing precipitation.[4] For every 1 ppm of iron, adding 1.2 mg/L of disodium EDTA provides a 20% molar excess.[4]

Data Presentation

Table 1: pH Stability Range of Common Iron Chelates

Iron ChelateOptimal pH Range for Stability
Fe-EDTA4.0 - 6.3[1]
Fe-DTPAup to ~7.5[2]
Fe-EDDHA4.0 - 9.0[2]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (100 mM)

This protocol is adapted from common laboratory procedures for preparing stable iron chelate solutions.

Materials:

  • Disodium EDTA (Na₂EDTA·2H₂O)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Amber-colored storage bottle

Procedure:

  • Dissolve EDTA: In a beaker, dissolve 37.22 g of Na₂EDTA·2H₂O in approximately 800 mL of deionized water while stirring continuously. The EDTA may not fully dissolve until the pH is adjusted.

  • Adjust pH: Slowly add 0.1 M NaOH while monitoring the pH. Adjust the pH to around 5.0 - 5.5 to facilitate the dissolution of EDTA.

  • Prepare Iron Solution: In a separate beaker, dissolve 27.80 g of FeSO₄·7H₂O in 100 mL of deionized water. A slightly acidic environment (a few drops of 0.1 M HCl) can help prevent the premature oxidation and precipitation of the iron.

  • Combine Solutions: While vigorously stirring the EDTA solution, slowly add the iron sulfate solution. A color change to yellow-brown should be observed as the this compound complex forms.

  • Final Volume and pH Check: Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water. Check the final pH and adjust to approximately 5.5 if necessary.

  • Storage: Store the final stock solution in a labeled, amber-colored bottle at 4°C to protect it from light.

Visualizations

cluster_solution Nutrient Solution cluster_factors Precipitation Triggers Fe_EDTA This compound (Soluble) Precipitate Iron Phosphate / Iron Hydroxide (Insoluble Precipitate) Fe_EDTA->Precipitate Dissociation High_pH High pH (> 6.3) High_pH->Fe_EDTA destabilizes Light Light Exposure (UV, Blue) Light->Fe_EDTA photodegrades High_Phosphate High Phosphate Concentration High_Phosphate->Precipitate reacts with free Fe³⁺

Caption: Factors leading to this compound precipitation.

start Start: Prepare Stock Solutions dissolve_edta 1. Dissolve Na₂EDTA in water start->dissolve_edta adjust_ph 2. Adjust pH to ~5.5 dissolve_edta->adjust_ph combine 4. Slowly add FeSO₄ solution to EDTA solution with stirring adjust_ph->combine dissolve_fe 3. Dissolve FeSO₄ in separate water dissolve_fe->combine final_volume 5. Adjust to final volume combine->final_volume store 6. Store in dark, cool conditions final_volume->store end Stable this compound Solution store->end

Caption: Workflow for preparing a stable this compound solution.

References

Technical Support Center: Optimizing Ferric-EDTA Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Ferric-EDTA concentration in their plant-based experiments and avoid toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for plants in hydroponic systems?

A1: The optimal concentration of iron (Fe) from this compound in hydroponic solutions is generally between 2-5 ppm (mg/L).[1] However, the ideal concentration can vary depending on the plant species, growth stage, and environmental conditions. For example, in the vegetative stage, a concentration of 2-5 ppm is recommended to support vigorous foliage and stem development, while during the seedling stage, 1-2 ppm is often sufficient.[1]

Q2: What are the visual symptoms of this compound toxicity in plants?

A2: this compound toxicity can manifest as both iron toxicity and EDTA toxicity.

  • Iron Toxicity Symptoms: Excess iron can lead to stunted growth, reduced branching, and a bronzing or the appearance of tiny brown spots on leaves.[2][3][4] In severe cases, the leaves may appear purple-brown and the root system can become dark, coarse, and damaged.[2]

  • EDTA Toxicity Symptoms: High concentrations of the EDTA chelator itself can be toxic to plants. Symptoms may include the appearance of necrotic lesions, particularly on older leaves.[5] High levels of EDTA can also impair the uptake of other essential micronutrients like zinc and copper.[6]

Q3: How does pH affect the availability and potential toxicity of this compound?

A3: The pH of the nutrient solution is critical for maintaining the stability of the this compound chelate and ensuring iron availability to the plant. Fe-EDTA is most stable and effective in a pH range of 4.0 to 6.5.[7] If the pH rises above 6.5, the this compound complex can become unstable, causing the iron to precipitate out of the solution and become unavailable to the plant, leading to iron deficiency symptoms even when sufficient iron is present in the system. Conversely, a low pH (below 6.0) can increase the availability of iron and potentially lead to toxicity in sensitive plant species like geraniums and marigolds.[3]

Q4: Can I prepare my own this compound stock solution?

A4: Yes, you can prepare a this compound stock solution. A common method involves dissolving sodium ferric EDTA or reacting ferrous sulfate (FeSO₄·7H₂O) with the disodium salt of EDTA (Na₂EDTA) in distilled water. It is important to dissolve the components separately before mixing them to prevent precipitation.[8] The final stock solution should be stored in a dark, cool place as the Fe-EDTA complex is sensitive to light.[8]

Troubleshooting Guides

Issue 1: Plants show yellowing of new leaves with green veins (interveinal chlorosis).
Possible Cause Diagnostic Questions Recommended Action
Iron Deficiency due to High pH Is the pH of your nutrient solution above 6.5?[7]Adjust the pH of the nutrient solution to a range of 5.5-6.2.[1]
Insufficient this compound Concentration Is the iron concentration in your nutrient solution below 2 ppm?Increase the this compound concentration to within the optimal range of 2-5 ppm Fe.[1]
Poor Root Health Are the roots brown, slimy, or showing signs of rot?Inspect the root system for signs of disease or damage. Address any underlying issues with root health.
Nutrient Imbalance Are you using a fertilizer with high levels of phosphorus?High phosphorus can inhibit iron uptake.[9] Ensure your nutrient solution is well-balanced.
Issue 2: Plants exhibit stunted growth and a bronzing or spotting of leaves.
Possible Cause Diagnostic Questions Recommended Action
Iron Toxicity Is the iron concentration in your nutrient solution significantly above 5 ppm? Have you observed a darkening of the roots?[2]Immediately reduce the this compound concentration in the nutrient solution. If severe, consider a partial or full replacement of the nutrient solution with a fresh batch containing an optimal iron concentration.
Low pH Is the pH of your nutrient solution below 5.5?A low pH can increase iron availability to toxic levels.[3] Adjust the pH to the optimal range of 5.5-6.2.
Issue 3: Older leaves show necrotic spots, and overall growth is poor.
Possible Cause Diagnostic Questions Recommended Action
EDTA Toxicity Is the concentration of this compound extremely high? Have you ruled out other nutrient deficiencies or diseases?High concentrations of the EDTA chelator can be toxic.[5][6] Reduce the overall this compound concentration. In severe cases, replace the nutrient solution.
Impaired Micronutrient Uptake Are you observing symptoms of other micronutrient deficiencies (e.g., zinc, copper)?Excess EDTA can interfere with the uptake of other micronutrients.[6] Lower the this compound concentration and ensure your nutrient solution has a balanced micronutrient profile.

Data Presentation

Table 1: Recommended Iron Concentrations from Fe-EDTA in Hydroponic Solutions

Plant Growth StageOptimal Iron (Fe) Concentration (ppm or mg/L)
Seedling1 - 2[1]
Vegetative2 - 5[1]
Flowering/Fruiting2 - 5[1]

Table 2: Troubleshooting Summary for Visual Symptoms

Visual SymptomLocation on PlantPossible CauseRecommended Iron (Fe) Concentration (ppm)
Interveinal chlorosis (yellowing between veins)New, upper leavesIron Deficiency< 2
Stunted growth, bronzing, tiny brown spotsGeneral, can be more pronounced on new growthIron Toxicity> 5-10 (species dependent)
Necrotic spotsOlder, lower leavesEDTA ToxicitySignificantly high concentrations

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

Objective: To determine the optimal and toxic concentration range of this compound for a specific plant species in a hydroponic system.

Materials:

  • Hydroponic system (e.g., Deep Water Culture, Nutrient Film Technique)

  • Plant seedlings of uniform size and age (e.g., lettuce, tomato)

  • Basal nutrient solution without iron

  • This compound stock solution

  • pH meter and EC meter

  • Graduated cylinders and pipettes

  • Deionized water

Methodology:

  • Prepare a series of this compound concentrations:

    • Prepare a basal nutrient solution without any iron.

    • Create a range of treatment solutions by adding different amounts of the this compound stock solution to the basal nutrient solution. A suggested range for testing could be: 0, 1, 2, 5, 10, 20, and 50 ppm of Fe.

    • Ensure each treatment has at least 3-5 replicate setups.

  • Set up the hydroponic system:

    • Randomly assign each treatment concentration to a hydroponic unit.

    • Transfer the plant seedlings to the hydroponic units.

  • Monitor and maintain the experiment:

    • Measure and record the pH and EC of each solution daily and adjust as necessary to maintain the optimal range (typically pH 5.5-6.2).

    • Top up the nutrient solutions with deionized water as needed to account for evaporation and transpiration.

  • Data Collection:

    • Visually inspect the plants daily for any signs of nutrient deficiency or toxicity. Record observations and take photographs.

    • After a predetermined experimental period (e.g., 2-4 weeks), harvest the plants.

    • Measure and record growth parameters such as shoot height, root length, fresh weight, and dry weight.

  • Data Analysis:

    • Plot the measured growth parameters against the different this compound concentrations to generate a dose-response curve.

    • The optimal concentration will correspond to the peak of the curve, while a significant decrease in growth at higher concentrations will indicate toxicity.

Protocol 2: Measuring Iron Concentration in Plant Tissue

Objective: To quantify the amount of iron accumulated in plant tissues to confirm toxicity or deficiency.

Materials:

  • Dried plant tissue sample (shoots or roots)

  • Analytical balance

  • Mortar and pestle

  • Muffle furnace

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Whatman filter paper

  • Access to an Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument.

Methodology:

  • Sample Preparation:

    • Harvest plant tissue and rinse thoroughly with deionized water to remove any external contaminants.

    • Dry the tissue in an oven at 70-80°C until a constant weight is achieved.

    • Grind the dried tissue into a fine powder using a mortar and pestle.

  • Digestion:

    • Accurately weigh a known amount of the dried plant powder (e.g., 0.5-1.0 g).

    • Place the sample in a crucible and ash it in a muffle furnace at 500-550°C for 4-6 hours, or until a white or gray ash is obtained.

    • Allow the ash to cool, then carefully dissolve it in a known volume of HCl solution.

  • Analysis:

    • Filter the dissolved ash solution to remove any particulate matter.

    • Analyze the iron concentration in the filtrate using AAS or ICP-MS, following the instrument's standard operating procedures.

  • Calculation:

    • Calculate the iron concentration in the original plant tissue based on the measured concentration in the solution, the volume of the solution, and the initial dry weight of the tissue sample. The result is typically expressed in mg of Fe per kg of dry weight (ppm).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Prepare Basal Nutrient Solution B Create Fe-EDTA Dose Range A->B C Set up Hydroponic System B->C D Introduce Plants C->D E Monitor pH/EC & Plant Health D->E F Harvest & Measure Growth Parameters E->F G Analyze Plant Tissue for Fe F->G H Plot Dose-Response Curve F->H I Determine Optimal & Toxic Range H->I

Caption: Workflow for a dose-response experiment.

Troubleshooting_Flowchart Start Observe Plant Health Issue Symptom Identify Primary Symptom Start->Symptom Chlorosis Interveinal Chlorosis on New Leaves Symptom->Chlorosis Yellowing Stunting Stunted Growth & Leaf Bronzing Symptom->Stunting Stunting/ Bronzing Necrosis Necrotic Spots on Old Leaves Symptom->Necrosis Necrosis Check_pH_High Is pH > 6.5? Chlorosis->Check_pH_High Check_Fe_High Is [Fe] > 5 ppm? Stunting->Check_Fe_High Check_EDTA_High Is [Fe-EDTA] excessively high? Necrosis->Check_EDTA_High Adjust_pH_Down Action: Lower pH to 5.5-6.2 Check_pH_High->Adjust_pH_Down Yes Check_Fe_Low Is [Fe] < 2 ppm? Check_pH_High->Check_Fe_Low No Increase_Fe Action: Increase Fe-EDTA Check_Fe_Low->Increase_Fe Yes Reduce_Fe Action: Decrease Fe-EDTA Check_Fe_High->Reduce_Fe Yes Check_pH_Low Is pH < 5.5? Check_Fe_High->Check_pH_Low No Adjust_pH_Up Action: Raise pH to 5.5-6.2 Check_pH_Low->Adjust_pH_Up Yes Reduce_EDTA Action: Significantly reduce Fe-EDTA concentration Check_EDTA_High->Reduce_EDTA Yes

Caption: Troubleshooting flowchart for toxicity symptoms.

References

Why is my Ferric-EDTA solution turning brown and precipitating?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Ferric-EDTA solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned brown and a precipitate has formed. What is causing this?

A1: The brown color and precipitation in your this compound solution are typically signs of the decomposition of the this compound complex. This decomposition leads to the formation of insoluble iron compounds, such as ferric hydroxide. The primary factors that contribute to this breakdown are improper pH levels and exposure to light.

Q2: What is the optimal pH range for a stable this compound solution?

A2: this compound solutions are most stable within a pH range of 4.0 to 6.5.[1][2] Above a pH of 6.5, the stability of the complex decreases, which can lead to the precipitation of iron.[2][3] It is crucial to maintain the pH within this range to ensure the iron remains chelated and soluble.

Q3: Can light affect my this compound solution?

A3: Yes, exposure to light, particularly UV and blue radiation, can cause the photodegradation of the this compound complex.[1][4] This process breaks down the EDTA chelating agent, releasing the iron and leading to its precipitation as a yellow-tan solid.[1][4] To prevent this, always store this compound solutions in light-impervious containers, such as amber or brown bottles.[1][5][6]

Q4: Does temperature affect the stability of this compound?

A4: While pH and light are the most common culprits, elevated temperatures can also contribute to the degradation of the this compound complex over time.[7] For long-term storage, it is recommended to keep the solution at room temperature (15-25°C) and protected from light.[2]

Troubleshooting Guide

If your this compound solution is showing signs of degradation, follow these steps to identify and resolve the issue.

Problem: Solution is turning brown and/or a precipitate is forming.

Step 1: Check the pH of the solution.

  • Action: Use a calibrated pH meter to measure the current pH of your solution.

  • Analysis:

    • If the pH is above 6.5, the high pH is likely causing the iron to precipitate out of solution as ferric hydroxide.

    • If the pH is within the optimal range (4.0-6.5), proceed to the next step.

Step 2: Evaluate the light exposure.

  • Action: Assess the storage conditions of your solution. Has it been exposed to direct sunlight or strong laboratory lighting?

  • Analysis:

    • If the solution has been exposed to light, photodegradation is a probable cause for the precipitation.

    • If the solution has been consistently stored in a dark or amber container, proceed to the next step.

Step 3: Consider the age and preparation of the solution.

  • Action: Review your records for the date of preparation and the protocol used.

  • Analysis:

    • Older solutions may degrade over time, even under optimal conditions.

    • Improper preparation, such as using impure reagents or an incorrect molar ratio of iron to EDTA, can lead to instability.

The following diagram outlines the troubleshooting workflow:

G start Start: this compound solution is brown and precipitating check_ph Step 1: Check pH start->check_ph ph_high pH > 6.5? check_ph->ph_high adjust_ph Action: Adjust pH to 4.0-6.5 (if possible) or remake solution ph_high->adjust_ph Yes check_light Step 2: Evaluate Light Exposure ph_high->check_light No light_exposed Exposed to light? check_light->light_exposed store_dark Action: Store in a dark/amber container light_exposed->store_dark Yes check_prep Step 3: Review Preparation & Age light_exposed->check_prep No remake Action: Remake solution using proper protocol check_prep->remake

Troubleshooting workflow for this compound degradation.

Data Presentation

ParameterOptimal RangeConsequence of Deviation
pH 4.0 - 6.5[1][2]Above 6.5: Precipitation of ferric hydroxide.[2][3]
Light Exposure Minimal (store in dark/amber containers)[1][5][6]UV/blue light causes photodegradation and iron precipitation.[1][4]
Storage Temperature 15 - 25 °C[2]Elevated temperatures can accelerate degradation.[7]

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution

This protocol is adapted from common laboratory procedures for creating a stable this compound solution.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Disodium EDTA (Na₂H₂EDTA·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Amber or foil-wrapped storage bottle

Procedure:

  • Prepare EDTA Solution: In a beaker, dissolve the desired amount of Na₂H₂EDTA·2H₂O in approximately 70% of the final volume of deionized water with stirring.

  • Adjust pH: Slowly add a solution of NaOH while monitoring the pH. Adjust the pH to around 7.5 to ensure the EDTA fully dissolves.

  • Prepare Iron Solution: In a separate beaker, dissolve an equimolar amount of FeCl₃·6H₂O in a small amount of deionized water.

  • Combine Solutions: While stirring the EDTA solution, slowly add the iron solution. The solution will turn a yellow-brown color.[8]

  • Final pH Adjustment: Check the pH of the final solution and adjust it to be within the stable range of 4.0-6.5 if necessary.

  • Final Volume: Bring the solution to the final desired volume with deionized water.

  • Storage: Transfer the solution to a clearly labeled amber or foil-wrapped bottle and store at room temperature, protected from light.

Diagram of this compound Equilibrium and Degradation Pathways

The following diagram illustrates the chemical equilibrium of the this compound complex and the factors that can lead to its degradation and the precipitation of ferric hydroxide.

G cluster_0 Stable State cluster_1 Degradation Pathways cluster_2 Degraded State FeEDTA [Fe(EDTA)]- (Soluble) High_pH High pH (>6.5) FeEDTA->High_pH Light Light Exposure (UV/Blue) FeEDTA->Light FeOH3 Fe(OH)3 (Precipitate) High_pH->FeOH3 Leads to EDTA_degradation EDTA Degradation Products Light->EDTA_degradation Causes EDTA_degradation->FeOH3 Releases Fe3+ leading to

Factors leading to this compound degradation.

References

Troubleshooting iron deficiency symptoms in plants despite using Ferric-EDTA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering iron deficiency symptoms in plants, even when using Ferric-EDTA.

Frequently Asked Questions (FAQs)

Q1: What are the typical symptoms of iron deficiency in plants?

A1: Iron is an immobile nutrient in plants, meaning deficiency symptoms first appear on the youngest leaves.[1][2] The most common symptom is interveinal chlorosis, where the leaves turn yellow, but the veins remain green.[1][2][3] In severe cases, the entire leaf may turn pale yellow or even white, and new growth can be stunted.[1][4]

Q2: I am using this compound in my nutrient solution, but my plants are still showing signs of iron deficiency. What are the possible causes?

A2: Several factors can lead to iron deficiency symptoms despite the application of this compound. The most common causes are:

  • Incorrect pH of the growing medium or nutrient solution: this compound is stable only in a specific pH range.

  • Nutrient lockout: High concentrations of other nutrients can interfere with iron uptake.

  • High levels of phosphorus: Excess phosphorus can precipitate iron, making it unavailable to the plant.[5][6]

  • Competition with other metal ions: High levels of manganese, copper, or zinc can compete with iron for uptake by the plant's roots.[5][7]

  • Poor root health: Damaged or unhealthy roots cannot efficiently absorb nutrients.

  • Photodegradation of this compound: Exposure of the nutrient solution to light can break down the chelate, rendering the iron insoluble.[8]

Q3: What is the optimal pH range for this compound?

A3: this compound is most stable and effective in a pH range of 4.0 to 6.3.[8] Above a pH of 6.5, the chelate becomes unstable, and the iron can precipitate out of the solution, making it unavailable for plant uptake.[9][10]

Q4: What is "nutrient lockout" and how can it cause iron deficiency?

A4: Nutrient lockout is a phenomenon where plants are unable to absorb available nutrients from the growing medium.[11][12][13] This is often caused by an imbalanced pH or an excessive buildup of nutrient salts in the substrate.[11][13] Even if you are supplying this compound, if the pH is outside the optimal range, the plant's roots may not be able to absorb the iron, leading to deficiency symptoms.[14]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Iron Deficiency

If you are observing iron deficiency symptoms, follow this step-by-step guide to identify the root cause.

Step 1: Measure the pH of your growing medium and nutrient solution. This is the most critical first step, as improper pH is the leading cause of iron unavailability when using this compound.

Step 2: Analyze the nutrient content of your growing medium and plant tissue. A nutrient analysis can reveal imbalances, such as high levels of phosphorus or competing micronutrients, that may be inhibiting iron uptake.

Step 3: Inspect the plant's root system. Healthy, white roots are essential for nutrient absorption. Brown, mushy, or stunted roots can indicate problems such as overwatering, disease, or high salt concentrations.

Step 4: Review your experimental setup and protocols.

  • Nutrient Solution Preparation: Ensure that you are not mixing concentrated this compound with concentrated phosphate fertilizers, as this can cause immediate precipitation of iron phosphate.[10]

  • Light Exposure: Protect your nutrient reservoirs from light to prevent the photodegradation of the iron chelate.[8]

Guide 2: Corrective Actions for Iron Deficiency

Once you have identified the likely cause, take the following corrective measures:

  • Adjusting pH: If the pH is too high (above 6.5), acidify your nutrient solution or growing medium. For nutrient solutions, pH-down products (commonly containing phosphoric or nitric acid) can be used.[4] For soil or soilless media, elemental sulfur or acidifying fertilizers can be applied.[15]

  • Flushing the Growing Medium: If you suspect nutrient lockout due to high salt concentrations, flush the medium with pH-balanced water to remove excess salts.[11][13]

  • Using an Appropriate Iron Chelate: If maintaining a pH below 6.5 is not feasible for your experiment, consider switching to an iron chelate that is stable at higher pH ranges, such as Fe-DTPA (stable up to pH 7.5) or Fe-EDDHA (stable up to pH 9).[9][16]

  • Foliar Application: For a rapid but temporary correction, a dilute solution of a suitable iron chelate can be sprayed directly onto the leaves.[17][18]

Data Presentation

Chelate TypeOptimal pH Range for StabilityNotes
This compound 4.0 - 6.3[8]Least stable at higher pH; susceptible to photodegradation.[8][9][19]
Fe-DTPA 4.0 - 7.5[16]More stable than EDTA at moderately alkaline pH.[9]
Fe-EDDHA 4.0 - 9.0[1][9]Most stable at high pH, but also the most expensive.[9]
ParameterAdequate Range
Soil/Media pH (most plants) 6.0 - 7.5[1]
Hydroponic Solution pH 5.5 - 6.5[20][21]
DTPA Extractable Iron in Soil 2.5 - 10 ppm
Iron in Leaf Tissue 50 - 200 ppm[5]

Experimental Protocols

Protocol 1: Measuring pH of a Soilless Growing Medium (1:2 Dilution Method)
  • Sample Collection: Collect a composite sample of the growing medium from several locations within the root zone. Avoid sampling from the very top or bottom of the container.

  • Drying: Air-dry the sample to a uniform consistency.[5]

  • Mixing: Combine one part dried growing medium with two parts distilled or deionized water by volume in a clean container.[12]

  • Equilibration: Stir the mixture thoroughly and let it stand for 15-20 minutes.[22]

  • Measurement: Calibrate a pH meter according to the manufacturer's instructions. Immerse the electrode in the liquid portion of the slurry while stirring gently and record the reading.[5]

Protocol 2: Measuring pH of a Hydroponic Nutrient Solution
  • Sample Collection: Obtain a representative sample of the nutrient solution from your reservoir.

  • Measurement: Calibrate a digital pH meter using buffer solutions.[4] Rinse the electrode with distilled water and then immerse it in the nutrient solution sample. Allow the reading to stabilize before recording the value.[4] Alternatively, pH test strips or liquid test kits can be used for a less precise but quicker measurement.[20][21]

Protocol 3: Plant Tissue Analysis for Iron Content (Dry Ashing Method)
  • Sample Collection: Collect the youngest fully expanded leaves from several plants.

  • Decontamination: If surface contamination is suspected, gently wash the leaves with a mild detergent solution and rinse thoroughly with distilled water.[2]

  • Drying: Dry the leaf samples in an oven at 70-80°C for 2-3 days until a constant weight is achieved.[10]

  • Grinding: Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.

  • Digestion: Accurately weigh a subsample of the dried powder and place it in a crucible. Ash the sample in a muffle furnace. Dissolve the resulting ash in a dilute acid solution (e.g., nitric acid and perchloric acid).

  • Analysis: The iron concentration in the resulting solution can be determined using methods such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).[16] A colorimetric method using a chelating agent like bathophenanthroline disulfonate (BPDS) can also be employed.[6]

Protocol 4: Soil or Soilless Media Nutrient Analysis (DTPA Extraction Method)
  • Sample Preparation: Air-dry the soil or media sample and pass it through a 2 mm sieve.[11]

  • Extraction: Weigh 10.0 g of the prepared sample into an extraction vessel. Add 20.0 mL of DTPA extraction solution (0.005 M DTPA, 0.01 M CaCl2, and 0.1 M triethanolamine [TEA], buffered to pH 7.3).[11]

  • Shaking: Shake the mixture for exactly 2 hours at a constant temperature.[11]

  • Filtration: Filter the extract to separate the liquid from the solid particles. The filtrate must be analyzed within 48 hours.[11]

  • Analysis: The concentrations of iron and other micronutrients in the filtrate are typically measured using ICP-OES or AAS.[17]

Visualizations

TroubleshootingWorkflow Start Iron Deficiency Symptoms Observed (Interveinal Chlorosis on New Leaves) Check_pH Measure pH of Growing Medium and Nutrient Solution Start->Check_pH pH_InRange Is pH within optimal range for Fe-EDTA (pH < 6.5)? Check_pH->pH_InRange Adjust_pH Action: Adjust pH (Acidify medium/solution) pH_InRange->Adjust_pH No Analyze_Nutrients Perform Media and Tissue Nutrient Analysis pH_InRange->Analyze_Nutrients Yes Recheck_Symptoms1 Re-evaluate Symptoms After 1 Week Adjust_pH->Recheck_Symptoms1 Resolved Issue Resolved Recheck_Symptoms1->Resolved Nutrient_Imbalance Are there high levels of P, Mn, Cu, or Zn? Analyze_Nutrients->Nutrient_Imbalance Correct_Imbalance Action: Correct Nutrient Imbalance (e.g., Flush medium, adjust fertilizer) Nutrient_Imbalance->Correct_Imbalance Yes Check_Roots Inspect Root Health Nutrient_Imbalance->Check_Roots No Recheck_Symptoms2 Re-evaluate Symptoms After 1-2 Weeks Correct_Imbalance->Recheck_Symptoms2 Recheck_Symptoms2->Resolved Root_Health Are roots healthy (white and firm)? Check_Roots->Root_Health Address_Root_Issues Action: Address Root Issues (e.g., Improve drainage, treat for pathogens) Root_Health->Address_Root_Issues No Consider_Other_Chelates Consider Alternative Chelates (Fe-DTPA, Fe-EDDHA) or Foliar Spray Root_Health->Consider_Other_Chelates Yes Address_Root_Issues->Consider_Other_Chelates Consider_Other_Chelates->Resolved

Caption: Troubleshooting workflow for iron deficiency.

pH_Iron_Availability cluster_0 Optimal pH (Acidic, < 6.5) cluster_1 High pH (Alkaline, > 6.5) Fe_EDTA_Stable This compound (Fe³⁺-EDTA) Stable and Soluble Fe_Uptake Iron (Fe²⁺) Uptake by Plant Roots Fe_EDTA_Stable->Fe_Uptake Reduction at root surface Healthy_Plant Healthy Plant (No Chlorosis) Fe_Uptake->Healthy_Plant Fe_EDTA_Unstable This compound (Fe³⁺-EDTA) Unstable Fe_Precipitate Iron Precipitation (Fe(OH)₃ - Insoluble) Fe_EDTA_Unstable->Fe_Precipitate Dissociation No_Uptake No Iron Uptake Fe_Precipitate->No_Uptake Deficient_Plant Iron Deficient Plant (Chlorosis) No_Uptake->Deficient_Plant

References

Interference of phosphate with Ferric-EDTA stability in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stability of Ferric-EDTA in media, particularly in the presence of phosphate.

Frequently Asked Questions (FAQs)

Q1: I am observing a precipitate in my medium containing this compound and phosphate. What is the likely cause?

A1: The precipitate is most likely ferric phosphate (FePO₄). This occurs when the concentration of free ferric ions (Fe³⁺) and phosphate ions (PO₄³⁻) exceeds the solubility product of ferric phosphate. Even though EDTA is a strong chelating agent for iron, a chemical equilibrium exists between this compound and its dissociated ions. High concentrations of phosphate can shift this equilibrium, leading to the precipitation of the highly insoluble ferric phosphate.

Q2: At what pH does this precipitation typically occur?

A2: The stability of the this compound complex is pH-dependent. At acidic to neutral pH, the conditions are more favorable for the formation of ferric phosphate if sufficient phosphate ions are present.[1] In alkaline conditions (pH > 8-9), the risk of ferric hydroxide [Fe(OH)₃] precipitation increases, as hydroxide ions compete with EDTA for the ferric ion.[2]

Q3: Can the order of component addition to my medium make a difference?

A3: Yes, the order of addition is critical. When preparing concentrated stock solutions or the final medium, it is recommended to dissolve this compound completely in a significant portion of the final volume before adding phosphate salts. Adding a concentrated phosphate solution directly to a concentrated this compound solution can lead to localized high concentrations of reactants, promoting immediate precipitation. It is best practice to add components one at a time and ensure each is fully dissolved before adding the next.[3][4][5]

Q4: Are there other factors that can affect the stability of this compound?

A4: Besides phosphate interference and pH, other factors can destabilize this compound. These include:

  • Temperature: High temperatures used for sterilization (e.g., autoclaving) can accelerate the dissociation of the this compound complex.[3][4][5]

  • Light Exposure: Photodegradation of the this compound complex can occur upon exposure to UV and blue light, leading to the release of free ferric ions.[6][7]

  • Presence of other metal ions: Although EDTA has a very high affinity for Fe³⁺, extremely high concentrations of other metal ions that can be chelated by EDTA might have a minor impact on the equilibrium.

Q5: How can I confirm that the precipitate is iron-based?

A5: A simple qualitative test is to centrifuge a sample of the medium to pellet the precipitate. After washing the pellet with deionized water to remove any soluble components, it can be dissolved in a strong acid (e.g., hydrochloric acid). The presence of iron in the resulting solution can then be confirmed using a colorimetric assay, such as the ferrozine or bathophenanthroline method.

Troubleshooting Guide

If you are experiencing precipitation in your medium, follow these steps to identify and resolve the issue.

Caption: Troubleshooting workflow for addressing precipitation in media containing this compound.

Quantitative Data Summary

The stability of this compound and the potential for ferric phosphate precipitation are governed by their respective equilibrium constants.

ParameterCompoundValueSignificance
Stability Constant (logK) This compound (Fe³⁺)25.1A very high value indicating a strong affinity of EDTA for ferric iron and a very stable complex under ideal conditions.[3]
Solubility Product (Ksp) Ferric Phosphate (FePO₄·2H₂O)9.91 x 10⁻¹⁶An extremely low value, indicating that ferric phosphate is highly insoluble and will precipitate if the concentrations of free Fe³⁺ and PO₄³⁻ ions are sufficiently high.[5]

Signaling Pathway of Interference

The interaction between this compound and phosphate is a competitive equilibrium. The following diagram illustrates this relationship.

Caption: Diagram showing the competition between EDTA and phosphate for free ferric ions.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound and Phosphate Co-stability

Objective: To determine the pH range in which a specific concentration of this compound and phosphate can coexist in a solution without precipitation.

Methodology:

  • Prepare Stock Solutions:

    • 100 mM this compound solution.

    • 1 M Phosphate buffer solution (e.g., potassium phosphate).

    • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • Set up pH Gradient:

    • In a series of tubes, prepare your basal medium or a simple salt solution.

    • Add the desired final concentration of this compound to each tube.

    • Add the desired final concentration of phosphate to each tube.

    • Adjust the pH of each tube to a different value within the desired range (e.g., from pH 5.0 to 8.0 in 0.5 unit increments).

  • Incubation and Observation:

    • Incubate the tubes under the same conditions as your experiment (e.g., temperature, light).

    • Visually inspect for the formation of any precipitate at regular intervals (e.g., 1, 6, and 24 hours).

    • For a more quantitative measure, the turbidity of the solutions can be measured using a spectrophotometer at 600 nm.

  • Analysis:

    • Identify the pH range where no precipitation or minimal turbidity is observed. This will be the optimal pH range for your specific concentrations of this compound and phosphate.

Protocol 2: Spectrophotometric Quantification of this compound Stability

Objective: To quantify the concentration of soluble this compound in the presence of varying concentrations of phosphate.

Methodology:

  • Prepare Solutions:

    • A series of standard solutions of this compound of known concentrations.

    • A series of phosphate buffer solutions of varying concentrations.

  • Generate Standard Curve:

    • Measure the absorbance of the this compound standard solutions at a wavelength of 258 nm using a UV-Vis spectrophotometer.[6]

    • Plot a standard curve of absorbance versus this compound concentration.

  • Experimental Setup:

    • Prepare a set of solutions containing a fixed concentration of this compound and varying concentrations of phosphate.

    • Ensure the pH of all solutions is maintained at a constant, desired value.

    • Incubate the solutions for a set period to allow for any precipitation to occur.

  • Measurement and Analysis:

    • Centrifuge the solutions to pellet any precipitate.

    • Carefully collect the supernatant and measure its absorbance at 258 nm.

    • Use the standard curve to determine the concentration of soluble this compound remaining in the supernatant.

    • Plot the remaining soluble this compound concentration against the initial phosphate concentration to determine the threshold at which significant precipitation occurs.

References

How to minimize photodegradation of Ferric-EDTA in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the photodegradation of Ferric-EDTA (Fe-EDTA) in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound photodegradation and why is it a problem?

A: this compound photodegradation is a chemical process where the stable, soluble Fe(III)-EDTA complex breaks down upon exposure to light, particularly ultraviolet (UV) and blue wavelengths.[1][2] The iron chelate absorbs this light energy, which causes the photoreductive dissociation of the complex.[3] In this process, the EDTA molecule is progressively destroyed, leading to the reduction of ferric iron (Fe³⁺) to its ferrous state (Fe²⁺) and the eventual precipitation of insoluble iron compounds, such as iron hydroxides.[1][4]

This degradation is problematic for several reasons:

  • Loss of Active Compound: The concentration of soluble, chelated iron decreases, altering the experimental conditions.[1]

  • Precipitate Formation: The formation of a yellow-tan iron precipitate can interfere with analytical measurements and cellular uptake studies.[1][2][5]

  • Generation of Artifacts: The breakdown of EDTA produces byproducts like formaldehyde, carbon dioxide, and glyoxylic acid, which can introduce confounding variables into biological experiments.[1]

  • Altered Nutrient Ratios: In nutrient solutions, the loss of soluble iron can significantly change the ratio of iron to other micronutrients, such as manganese.[1][2]

Q2: What are the primary signs that my this compound stock solution has degraded?

A: The most common indicators of photodegradation in a this compound solution include:

  • Formation of a Precipitate: The appearance of a yellow-tan solid that settles at the bottom of the container is a clear sign of iron becoming insoluble.[1][2]

  • Change in Color and Clarity: The solution may lose its characteristic clear, yellow-brown color and become cloudy or lighter in color as the soluble iron concentration drops.

  • Shift in pH: The degradation process can cause a rise in the solution's pH.[2]

Q3: What are the key factors that accelerate photodegradation?

A: Several environmental factors can influence the rate of this compound photodegradation. The most critical factors are light exposure, pH, and temperature.

Table 1: Factors Influencing this compound Photodegradation

FactorEffect on Degradation RateRecommended Practice
Light (Irradiance & Wavelength) High Impact. The rate of degradation increases significantly with light intensity.[2][3] UV and blue wavelengths are the primary drivers of this process.[1][2]Store solutions in complete darkness or in containers that are impervious to light (e.g., amber glass or opaque plastic).[1][2][5]
pH of the Solution Moderate Impact. The stability of the Fe-EDTA complex is pH-dependent.[3][4] The complex is most stable between pH 4.0 and 6.3.[1] Higher pH values can promote the formation of iron hydroxides, competing with the EDTA chelate.[4]Maintain the solution pH within the optimal stability range of 4.0 to 6.3.
Temperature Low to Moderate Impact. Increased temperature can accelerate the rate of photodissociation.[2][3][6] However, the effect of light irradiance is considered more significant than that of temperature.[2]Store stock solutions in a cool, dark place.[7][8] Avoid exposure to high temperatures.
Q4: How can I effectively prevent photodegradation of my stock solutions?

A: The single most effective method is to prevent light exposure.[1][2]

  • Use Light-Impervious Containers: Prepare and store your stock solutions in amber glass bottles, opaque polypropylene containers, or clear containers that have been completely wrapped in aluminum foil.

  • Store in Darkness: Always store the prepared solutions in a dark location, such as a closed cabinet or a refrigerator. Storing in a cold, dark place is ideal for long-term stability.[7][8]

  • Control pH: When preparing the solution, ensure the final pH is within the stable range of 4.0 to 6.3.[1]

  • Prepare Freshly: For highly sensitive experiments, prepare the this compound solution fresh and use it immediately to avoid any potential degradation.

Q5: Can I still use a solution that shows signs of precipitation?

A: It is strongly advised not to use a solution that has a visible precipitate. The presence of a precipitate indicates that the concentration of soluble, chelated iron is no longer what you initially prepared. Furthermore, the insoluble iron particles and the chemical byproducts of EDTA degradation can interfere with your experiment, leading to unreliable and irreproducible results.[1] The best practice is to discard the degraded solution and prepare a fresh batch.

Troubleshooting and Analysis

Troubleshooting Guide for Solution Instability

If you suspect your this compound solution is degrading, follow this logical workflow to diagnose the issue.

TroubleshootingFlowchart Troubleshooting this compound Solution Stability start Start: Suspect Solution Degradation check_precipitate Is there a visible precipitate or cloudiness? start->check_precipitate check_storage How was the solution stored? check_precipitate->check_storage No degraded_precipitate High probability of photodegradation. Insoluble iron has formed. check_precipitate->degraded_precipitate Yes storage_light Exposed to light (clear container)? check_storage->storage_light check_ph Was the initial pH verified (4.0-6.3)? storage_light->check_ph No (in dark) degraded_light Photodegradation is the likely cause. storage_light->degraded_light Yes ph_issue Potential stability issue due to pH. Precipitation of iron hydroxide is possible. check_ph->ph_issue No / Unsure stable Solution is likely stable. Consider other experimental variables. check_ph->stable Yes action Action: Discard old solution. Prepare fresh stock and store in a dark, cool, pH-controlled environment. degraded_precipitate->action degraded_light->action ph_issue->action

Caption: Troubleshooting flowchart for diagnosing this compound solution instability.

Q6: How can I quantify the concentration of this compound to check for degradation?

A: You can analytically monitor the concentration of your this compound solution using several methods.

Table 2: Comparison of Analytical Methods for this compound Quantification

MethodPrincipleTypical Wavelength/DetectionAdvantagesDisadvantages
UV-Vis Spectrophotometry The Fe-EDTA complex absorbs light in the UV spectrum. Degradation leads to a decrease in absorbance.[1]258 - 260 nm[1][5][7]Rapid, accessible, and cost-effective for routine checks.Can be subject to interference from other UV-absorbing compounds in the solution.[1]
Atomic Absorption (AAS) Measures the concentration of total soluble iron in the solution after removing any precipitate.Element-specific wavelength for iron.Highly sensitive and specific for iron. Directly measures the loss of soluble iron.Requires specialized equipment; does not distinguish between chelated and unchelated soluble iron.
HPLC Separates the Fe-EDTA complex from other components before quantification.UV detection at ~260 nm[7][8]Highly specific and accurate; can separate the complex from degradation products.Requires more complex instrumentation and method development.

Experimental Protocols

Protocol 1: Preparation of a Standard 100 mM this compound Stock Solution

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O, MW: 270.30 g/mol )

  • Disodium EDTA dihydrate (Na₂EDTA·2H₂O, MW: 372.24 g/mol )

  • Sodium hydroxide (NaOH) for pH adjustment

  • High-purity deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • 500 mL amber glass volumetric flask

Procedure:

  • Add approximately 400 mL of deionized water to a beaker.

  • Weigh out 18.61 g of Na₂EDTA·2H₂O and add it to the water while stirring. The solution will be cloudy.

  • Slowly add NaOH pellets or a concentrated NaOH solution dropwise until the EDTA is fully dissolved (this usually occurs around pH 8.0).

  • In a separate beaker, weigh out 13.52 g of FeCl₃·6H₂O and dissolve it in a minimal amount of deionized water.

  • Slowly add the ferric chloride solution to the dissolved EDTA solution while stirring continuously. The solution will turn a clear, yellow-brown color.

  • Allow the solution to stir for 30-60 minutes to ensure complete chelation.

  • Adjust the pH of the final solution to the desired level (e.g., pH 5.5) using dilute HCl or NaOH.

  • Transfer the solution to a 500 mL amber volumetric flask and add deionized water to the mark.

  • Stopper and invert the flask several times to mix thoroughly.

  • Store the flask in a dark, cool location.

Protocol 2: Spectrophotometric Quantification of this compound Degradation

This protocol provides a workflow to compare the stability of this compound under different storage conditions.

ExperimentalWorkflow Workflow for Assessing this compound Photostability prep 1. Prepare fresh This compound stock solution aliquot 2. Create identical aliquots prep->aliquot t0 3. Measure initial absorbance (T=0) at 258 nm for baseline aliquot->t0 storage_control 4a. Store Control (Amber bottle, dark) t0->storage_control storage_test 4b. Store Test Sample (Clear bottle, ambient light) t0->storage_test measure 5. Measure absorbance at set time points (e.g., 24h, 48h, 1 week) storage_control->measure storage_test->measure compare 6. Analyze Data: Compare absorbance decrease vs. time for both conditions measure->compare

Caption: Experimental workflow for testing the photostability of this compound solutions.

Procedure:

  • Preparation: Prepare a this compound solution following Protocol 1.

  • Baseline Measurement: Immediately after preparation, take a sample and measure its absorbance at 258 nm using a UV-Vis spectrophotometer. This is your T=0 reading.

  • Aliquot Samples: Divide the remaining solution into two sets of aliquots:

    • Control Group: Store in amber vials or tubes in a dark cabinet.

    • Test Group: Store in clear vials or tubes on a lab bench exposed to ambient light.

  • Time-Point Analysis: At regular intervals (e.g., 6, 12, 24, and 48 hours), measure the absorbance of one aliquot from each group.

  • Data Analysis: Plot absorbance vs. time for both groups. A significant and rapid decrease in absorbance in the test group compared to the stable control group provides quantitative evidence of photodegradation.

Underlying Mechanism

The photodegradation of the Fe(III)-EDTA complex is a well-documented photochemical reaction.

PhotodegradationPathway Simplified Photodegradation Pathway of this compound cluster_products Degradation Products light Light Energy (UV / Blue) photoreduction Photoreductive Decarboxylation light->photoreduction fe3_edta Fe(III)-EDTA Complex (Stable, Soluble) fe3_edta->photoreduction fe2_edta Fe(II) + Oxidized EDTA Fragments photoreduction->fe2_edta precipitate Insoluble Iron (e.g., Fe(OH)₃) fe2_edta->precipitate Oxidation byproducts Organic Byproducts (HCHO, CO₂, etc.) fe2_edta->byproducts Further Degradation

Caption: The pathway of this compound degradation initiated by light energy.

References

Technical Support Center: Iron Nutrition in High pH Hydroponic Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydroponic systems, with a specific focus on managing Ferric-EDTA and iron nutrition in high pH environments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound supplement not effective in my high pH hydroponic system?

A1: this compound (Fe-EDTA) is a widely used iron chelate; however, its stability is highly dependent on pH. In hydroponic solutions with a pH above 6.5, Fe-EDTA starts to become unstable.[1][2][3] As the pH increases, the iron (Fe³⁺) can dissociate from the EDTA molecule and precipitate out of the solution as insoluble iron hydroxides, making it unavailable for plant uptake.[4][5] This leads to iron deficiency, even if you are supplying what should be an adequate concentration of iron.

Q2: What are the visual symptoms of iron deficiency in plants grown hydroponically?

A2: The most common symptom of iron deficiency is interveinal chlorosis, which is the yellowing of the newest leaves while the veins remain green.[6][7] This occurs because iron is an immobile nutrient, meaning the plant cannot move it from older to younger leaves.[6][8] In severe cases, new leaves may appear almost white, and overall plant growth will be stunted.[6][9]

Q3: What is the ideal pH range for a hydroponic system to ensure iron availability?

A3: The ideal pH range for most hydroponic systems is between 5.5 and 6.5.[10][11][12][13][14] Within this slightly acidic range, the availability of most essential nutrients, including iron from Fe-EDTA, is optimized for plant uptake.[15]

Q4: Are there alternative iron chelates that are more stable at high pH?

A4: Yes, there are several alternative iron chelates that offer greater stability in alkaline conditions. The two most common alternatives are Fe-DTPA and Fe-EDDHA.[1][2][16]

  • Fe-DTPA (Ferric diethylenetriaminepentaacetic acid) is generally stable in a pH range of up to 7.5.[1][17]

  • Fe-EDDHA (Ferric ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)) is the most stable of the common iron chelates and can remain effective in a pH range up to 9.0 or even higher.[1][17]

While more expensive, these chelates are often necessary to prevent iron deficiency in high pH hydroponic systems.[1][16]

Troubleshooting Guide

Issue: Plants are showing signs of iron deficiency (interveinal chlorosis on new growth) despite the addition of this compound.

Step 1: Verify Nutrient Solution pH

  • Action: Use a calibrated pH meter to accurately measure the pH of your hydroponic nutrient solution.

  • Rationale: A pH above 6.5 is the most likely cause of iron unavailability when using Fe-EDTA.[2]

Step 2: Adjust pH if Necessary

  • Action: If the pH is above 6.5, gradually add a pH-lowering solution (e.g., dilute phosphoric or nitric acid) to bring the pH into the optimal range of 5.5-6.5.[18][19] Monitor the pH closely as you make adjustments.

  • Rationale: Lowering the pH will increase the stability of Fe-EDTA and the solubility of iron.

Step 3: Consider a More Stable Iron Chelate

  • Action: If maintaining a lower pH is not feasible or desirable for your experimental conditions, switch from Fe-EDTA to a more stable chelate like Fe-DTPA (for pH up to 7.5) or Fe-EDDHA (for pH above 7.5).[1][17]

  • Rationale: Using a chelate that is stable at your target pH is the most effective way to ensure consistent iron availability.

Step 4: Short-term Remediation: Foliar Feeding

  • Action: For a quick correction of iron deficiency symptoms, a foliar spray containing a soluble iron source can be applied directly to the leaves.[6][9]

  • Rationale: Foliar application allows for the direct absorption of iron through the leaves, bypassing the root uptake issues caused by high pH. This is a temporary fix and should be used in conjunction with addressing the root cause in the nutrient solution.

Data Presentation

Table 1: pH Stability of Common Iron Chelates

Iron ChelateEffective pH RangeNotes
Fe-EDTA < 6.5Loses stability and effectiveness as pH increases.[1][2]
Fe-DTPA < 7.5A good alternative for moderately high pH systems.[1][17]
Fe-EDDHA < 9.0+The most stable and effective option for high pH conditions.[1][17]

Table 2: Recommended Iron Concentrations in Hydroponic Nutrient Solutions

Nutrient LevelConcentration Range (ppm)
Sufficient 1 - 3
Deficient < 1
Toxic > 5 (varies by plant species)

Note: The optimal concentration can vary depending on the plant species and growth stage.

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of a Hydroponic Nutrient Solution
  • Water Source: Start with purified water (reverse osmosis or deionized) to minimize variability from dissolved minerals.

  • Stock Solutions: Prepare concentrated stock solutions of your hydroponic nutrients. It is common practice to have separate stock solutions for calcium nitrate and sulfates to prevent precipitation.

  • Dilution: In your main reservoir, add the required amount of each stock solution to the final volume of water. Ensure the solution is well-mixed after each addition.[20]

  • pH Measurement: After all nutrients have been added and dissolved, use a calibrated pH meter to measure the initial pH of the solution.[13]

  • pH Adjustment:

    • To lower the pH , add a pH down solution (e.g., dilute phosphoric acid) drop by drop, mixing continuously and re-testing the pH until the desired level is reached.[12][19]

    • To raise the pH , use a pH up solution (e.g., potassium hydroxide) in the same gradual manner.[12][19]

  • Final Check: Allow the solution to stabilize for 15-30 minutes and re-check the pH before circulating it to your plants.[11]

Protocol 2: Colorimetric Determination of Iron Concentration in Nutrient Solution

This protocol is a simplified method for estimating iron concentration. For precise measurements, atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) spectroscopy are recommended.[21]

  • Reagents and Standards:

    • 1,10-phenanthroline solution

    • Hydroxylamine hydrochloride solution

    • Sodium acetate buffer solution

    • A series of iron standard solutions of known concentrations (e.g., 0, 1, 2, 4, 6 ppm Fe).[22]

  • Sample Preparation:

    • Collect a sample of your hydroponic nutrient solution.

    • To a known volume of the sample, add hydroxylamine hydrochloride to reduce all Fe³⁺ to Fe²⁺.

    • Add the 1,10-phenanthroline solution. This will form an orange-red complex with the Fe²⁺.[22]

    • Add the sodium acetate buffer to adjust the pH to the optimal range for color development.

  • Measurement:

    • Use a spectrophotometer to measure the absorbance of the prepared sample at the wavelength of maximum absorbance for the iron-phenanthroline complex (typically around 510 nm).[22]

    • Prepare and measure the absorbance of your iron standard solutions in the same manner.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the absorbance of your sample and the standard curve to determine the iron concentration in your nutrient solution.

Mandatory Visualization

G cluster_pH Nutrient Solution pH cluster_chelate Iron Chelate Stability cluster_iron Iron Availability cluster_plant Plant Response pH_low Low pH (< 6.5) FeEDTA_stable Fe-EDTA Stable pH_low->FeEDTA_stable Maintains Stability pH_high High pH (> 6.5) FeEDTA_unstable Fe-EDTA Unstable pH_high->FeEDTA_unstable Causes Instability Fe_available Iron Available for Plant Uptake FeEDTA_stable->Fe_available Fe_precipitated Iron Precipitates (Unavailable) FeEDTA_unstable->Fe_precipitated Healthy_growth Healthy Growth Fe_available->Healthy_growth Leads to Chlorosis Iron Chlorosis Fe_precipitated->Chlorosis Leads to

Caption: Relationship between pH, Fe-EDTA stability, and plant health.

References

Common errors in preparing and storing Ferric-EDTA solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferric-EDTA solutions. Adherence to proper preparation and storage protocols is critical to ensure the stability and efficacy of these solutions in experimental settings.

Troubleshooting Guide

Problem: Precipitation or "muddy" appearance during preparation.

Question Answer and Troubleshooting Steps
Why is my this compound solution cloudy or forming a precipitate upon mixing? This is a common issue often caused by the premature formation of insoluble iron hydroxides before the EDTA has had a chance to chelate the ferric ions. The pH of the solution and the order of reagent addition are critical factors.[1][2]
What is the correct order of adding reagents? It is generally recommended to dissolve the EDTA salt in water first and then slowly add the ferric salt solution while stirring continuously.[1][2] Some protocols suggest dissolving the EDTA and ferric salt in separate volumes of water before combining them.[1]
How does pH affect the initial solubility? EDTA itself has poor solubility in acidic water. It is often necessary to raise the pH to around 8.0 with a base like sodium hydroxide (NaOH) to fully dissolve the EDTA before adding the ferric salt.[1] After the ferric salt is added and the complex is formed, the pH should be adjusted to the desired final value, typically between 4.0 and 6.3 for optimal stability.[3]
What should I do if a precipitate has already formed? In some cases, adjusting the pH to the optimal range (4.0-6.3) with an acid (like HCl) or a base (like NaOH) while stirring may help to dissolve the precipitate and form the desired this compound complex. Gentle heating can also aid in dissolution.[1] However, if a significant amount of iron hydroxide has precipitated, it may be best to prepare a fresh solution.

Problem: Solution changes color or forms a precipitate during storage.

Question Answer and Troubleshooting Steps
My clear, yellow-brown this compound solution has turned greenish or has formed a yellow-tan precipitate over time. What is happening? This is a strong indication of photodegradation.[3] The this compound complex absorbs UV and blue light, which causes the breakdown of the EDTA molecule and the reduction of Fe(III) to Fe(II), leading to the precipitation of insoluble iron compounds.[3][4] A color change to green may indicate the presence of Fe(II)-EDTA.[5]
How can I prevent photodegradation? Store the solution in a light-impervious container, such as an amber glass bottle or a container wrapped in aluminum foil.[1][3][6] Keep the solution in a dark place, such as a cabinet or refrigerator.
Could the pH of my stored solution be the issue? Yes, if the pH of the solution shifts outside the optimal stability range of 4.0-6.3, the complex can dissociate, leading to the precipitation of iron hydroxides, especially at higher pH values.[3][7] It is good practice to re-verify the pH of stored solutions before use.
What are the recommended storage conditions? Store in a cool, dark place.[6] Polyethylene or polypropylene containers are also suitable for storage.[8] While room temperature storage is acceptable for shorter periods, refrigeration can help to prolong shelf life.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for preparing and storing this compound solutions? For long-term stability, a pH range of 4.0 to 6.3 is recommended.[3] Within this range, the this compound complex remains soluble and stable.

2. How long can I store a this compound stock solution? When stored properly in a light-proof container in a cool, dark location, a this compound solution can be stable for several months to a year.[6][9] However, it is always best to visually inspect the solution for any signs of precipitation or color change before use.

3. What are the signs of a degraded this compound solution? The primary signs of degradation are the formation of a yellow-tan precipitate and a loss of the characteristic yellow-brown color.[3] The solution may also appear cloudy or change to a greenish hue.

4. Can I use a this compound solution that has a precipitate? It is not recommended to use a solution with a precipitate, as the concentration of soluble, chelated iron will be lower than intended, which can significantly impact experimental results.[3]

5. What type of water should I use for preparation? It is best to use distilled or deionized water to avoid introducing any contaminating ions that could interfere with the chelation process.

6. Are there any chemicals that are incompatible with this compound solutions? Yes, strong oxidizing agents, strong acids, and strong bases can cause the degradation or dissociation of the this compound complex.[8]

Quantitative Data on this compound Stability

The following table summarizes the impact of light exposure on the stability of a this compound solution.

ParameterConditionInitial Concentration (mg/L)Concentration after 10 days (mg/L)Percent Loss of Soluble Iron
Soluble Iron Irradiated with fluorescent and incandescent light (500 µmol·m⁻²·s⁻¹)43.6 ± 0.64.7 ± 0.289.2%
Soluble Iron Non-irradiated (stored in dark)43.6 ± 0.642.0 ± 1.23.7%

Data adapted from a study on commercially produced fertilizer solutions containing this compound.[3]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol is designed to minimize precipitation during preparation.

Materials:

  • Disodium EDTA (Na₂EDTA·2H₂O)

  • Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Distilled or deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flask

  • Amber glass storage bottle

Methodology:

  • Dissolve EDTA: In a beaker, dissolve the desired amount of Na₂EDTA·2H₂O in approximately 70% of the final volume of distilled water. EDTA has low solubility at neutral or acidic pH.

  • Adjust pH to Dissolve EDTA: While stirring, slowly add 1M NaOH to the EDTA solution until the pH is approximately 8.0. Continue stirring until all the EDTA is completely dissolved, resulting in a clear solution.

  • Prepare Ferric Chloride Solution: In a separate beaker, dissolve the required amount of FeCl₃·6H₂O in a small amount of distilled water.

  • Combine Solutions: Slowly add the ferric chloride solution to the EDTA solution while stirring continuously. The solution should turn a clear, yellow-brown color.

  • Final pH Adjustment: Adjust the pH of the solution to the desired final pH (e.g., 5.5) using 1M HCl or 1M NaOH as needed.

  • Final Volume: Transfer the solution to a volumetric flask and add distilled water to reach the final desired volume.

  • Storage: Transfer the final solution to a labeled amber glass bottle and store in a cool, dark place.

Protocol 2: Demonstration of Photodegradation

This experiment demonstrates the effect of light on the stability of a this compound solution.

Materials:

  • Prepared this compound solution (from Protocol 1)

  • Two clear glass vials

  • One amber glass vial

  • Aluminum foil

  • A light source (e.g., a sunny windowsill or a laboratory lamp)

  • A dark cabinet or box

Methodology:

  • Sample Preparation: Aliquot the same volume of the this compound solution into the three vials.

  • Treatment Groups:

    • Light Exposure: Place one clear vial under the light source.

    • Dark Control 1: Wrap the second clear vial completely in aluminum foil and place it next to the first vial.

    • Dark Control 2: Place the amber glass vial next to the other two vials.

    • Absolute Dark Control: Place a fourth, foil-wrapped clear vial in a completely dark environment.

  • Observation: Observe the solutions daily for one to two weeks. Note any changes in color or the formation of a precipitate.

  • Analysis (Optional): If equipment is available, measure the soluble iron concentration in each sample at the beginning and end of the experiment using atomic absorption spectrophotometry or a similar method.

Visualizations

Photodegradation_Pathway Fe(III)-EDTA Fe(III)-EDTA Degradation Degradation Fe(III)-EDTA->Degradation Light Light Light->Degradation Insoluble_Iron_Precipitate Insoluble_Iron_Precipitate Degradation->Insoluble_Iron_Precipitate Degradation_Products Glyoxylic Acid, CO2, Formaldehyde, Amine Residues Degradation->Degradation_Products

Caption: Photodegradation pathway of this compound.

Troubleshooting_Workflow start Start: Prepare this compound Solution dissolve_edta Dissolve EDTA in water start->dissolve_edta ph_check1 Is EDTA fully dissolved? dissolve_edta->ph_check1 adjust_ph_up Adjust pH to ~8.0 with NaOH ph_check1->adjust_ph_up No add_fecl3 Slowly add FeCl3 solution with stirring ph_check1->add_fecl3 Yes adjust_ph_up->dissolve_edta solution_clear Is the solution clear? add_fecl3->solution_clear precipitate_formed Precipitate (muddy solution) solution_clear->precipitate_formed No final_ph_adjustment Adjust to final pH (4.0-6.3) solution_clear->final_ph_adjustment Yes troubleshoot_precipitate Troubleshoot: Check order of addition, adjust pH, gentle heat precipitate_formed->troubleshoot_precipitate troubleshoot_precipitate->start Restart if necessary store_solution Store in a dark, cool place in a light-proof container final_ph_adjustment->store_solution

Caption: Troubleshooting workflow for this compound solution preparation.

References

Technical Support Center: Optimizing Ferric-EDTA Efficacy in Calcareous Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Ferric-EDTA in calcareous soils.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (Fe-EDTA) application ineffective in calcareous soil?

A1: The efficacy of Fe-EDTA is significantly reduced in calcareous soils due to the high pH (typically > 7.5) and the presence of calcium carbonate (CaCO₃). At high pH, the iron (Fe³⁺) in the Fe-EDTA complex is prone to displacement by calcium (Ca²⁺) ions, which are abundant in calcareous soils. This results in the precipitation of insoluble iron hydroxides, rendering the iron unavailable for plant uptake.[1][2] Furthermore, high levels of bicarbonate (HCO₃⁻), common in these soils, can also interfere with iron uptake by plant roots.[2]

Q2: What are the visible symptoms of iron deficiency in plants grown in calcareous soils?

A2: Iron deficiency, often termed "iron chlorosis," manifests as a distinct yellowing (chlorosis) of the youngest leaves, while the veins remain green. This pattern is known as interveinal chlorosis.[3][4][5] In severe cases, the entire leaf may turn pale yellow or even white, and you may observe stunted growth, reduced flowering or fruiting, and dieback of twigs and branches.[3][5]

Q3: Are there more effective alternatives to Fe-EDTA for calcareous soils?

A3: Yes, other iron chelates show greater stability and efficacy in high pH soils. Fe-EDDHA (ethylenediamine-N,N'-bis(o-hydroxyphenylacetic acid)) is considered one of the most effective chelates for calcareous soils due to its high stability over a broad pH range, up to pH 9.[6][7][8] Fe-DTPA (diethylenetriaminepentaacetic acid) is also more stable than Fe-EDTA in moderately alkaline conditions (up to pH 7.5) and can be a suitable alternative.[8]

Q4: How does bicarbonate in calcareous soils affect iron nutrition?

A4: Bicarbonate ions (HCO₃⁻) negatively impact iron nutrition in several ways. They can buffer the soil solution at a high pH, which promotes the precipitation of iron.[2] Bicarbonate can also directly inhibit the physiological processes of iron uptake by the plant roots, including the activity of ferric chelate reductase, an enzyme essential for iron absorption in many plant species.[9][10]

Q5: Can I improve the efficacy of Fe-EDTA by lowering the soil pH?

A5: While lowering the soil pH can theoretically improve the stability and effectiveness of Fe-EDTA, it is often impractical and economically unfeasible for large-scale applications in calcareous soils. These soils have a high buffering capacity due to the presence of calcium carbonate, meaning they resist changes in pH. Acidifying agents would be required in large quantities and their effects are often temporary.

Troubleshooting Guides

Problem 1: Plants exhibit severe iron chlorosis despite repeated Fe-EDTA applications.

Possible Cause Troubleshooting Step Expected Outcome
High Soil pH (>7.5) 1. Test the soil pH. 2. Switch to a more stable iron chelate like Fe-EDDHA or Fe-DTPA.[6][8]Improved iron uptake and reduction of chlorosis symptoms.
High Bicarbonate Levels 1. Test irrigation water and soil for bicarbonate concentration. 2. Improve soil drainage to reduce bicarbonate accumulation. 3. Use a more stable chelate like Fe-EDDHA.Reduced interference with iron uptake and improved plant health.
Calcium Competition 1. Analyze soil for calcium content. 2. Apply a highly stable iron chelate such as Fe-EDDHA that is less susceptible to calcium displacement.[2]The chelate will protect the iron from being displaced by calcium, making it available to the plant.

Problem 2: Inconsistent or patchy results from Fe-EDTA treatment in a research plot.

Possible Cause Troubleshooting Step Expected Outcome
Soil Heterogeneity 1. Collect and analyze soil samples from different areas of the plot to map variations in pH and calcium carbonate content. 2. Tailor the application of iron chelates based on the soil map, using more stable forms in high pH zones.More uniform plant growth and response to iron fertilization across the plot.
Uneven Water Distribution 1. Evaluate the irrigation system for uniform water application. 2. Ensure even moisture distribution to facilitate the movement of the chelate to the root zone.Consistent delivery of the iron chelate to all plants, leading to a more uniform response.

Data Presentation

Table 1: Stability of Common Iron Chelates at Different pH Levels

ChelateStable up to pHEfficacy in Calcareous Soils (pH > 7.5)
Fe-EDTA ~ 6.5[8]Low
Fe-DTPA ~ 7.5[8]Moderate
Fe-EDDHA ~ 9.0[6][8]High

Table 2: Comparative Efficacy of Iron Chelates in Calcareous Soil (Soybean)

Treatment (17.9 µmol/kg Fe)Leaf Fe Concentration (mg/kg) - 7 DATLeaf Fe Concentration (mg/kg) - 20 DAT
Control (No Fe)5550
o,o-EDDHA/Fe³⁺ + MnZn-EDTA7065
o,o-EDDHA/Fe³⁺ + MnZn-DTPA7268
EDDHAm/Fe³⁺ + MnZn-EDDHA6862

DAT: Days After Treatment. Data adapted from a study on soybean in calcareous soil.[1]

Experimental Protocols

Protocol 1: Determination of Plant Iron Concentration

This protocol provides a method for quantifying the total iron concentration in plant tissues.

Materials:

  • Dried plant tissue (leaves or roots)

  • Scintillation vials

  • Furnace

  • 1 M Hydrochloric acid (HCl)

  • 22 µm filter

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma (ICP) Spectrometer

Methodology:

  • Sample Preparation:

    • Thoroughly wash fresh plant material with deionized water to remove any soil particles. For roots, ensure all media is removed.[11]

    • Dry the plant tissue in an oven at 60-80°C for at least 48-72 hours until a constant weight is achieved.[11][12]

    • Grind the dried tissue into a fine powder using a mortar and pestle.

  • Ashing:

    • Weigh a clean, empty scintillation vial.

    • Add a known weight (e.g., 0.5-1.0 g) of the dried plant powder to the vial.

    • Place the vial in a furnace and ash the sample at 425°C for 4 hours.[13]

    • Allow the sample to cool down to approximately 100°C in the furnace.

  • Acid Digestion:

    • Carefully remove the vial from the furnace and allow it to cool to room temperature.

    • Add 5 mL of 1 M HCl to the ashed sample.[13]

    • Filter the solution through a 22 µm filter into a clean tube. Pass an additional 5 mL of 1 M HCl through the same filter to ensure all the iron is collected, bringing the final volume to 10 mL.[13]

  • Iron Quantification:

    • Analyze the iron concentration in the digested solution using an AAS or ICP spectrometer according to the instrument's operating instructions.

    • Prepare a standard curve using known concentrations of iron to accurately determine the iron concentration in the samples.

    • Calculate the final iron concentration in the plant tissue, expressed as mg of iron per kg of dry weight (ppm).

Protocol 2: Ferric Chelate Reductase (FCR) Activity Assay in Roots

This assay measures the ability of plant roots to reduce Fe(III) to Fe(II), a crucial step in iron uptake for many plant species.

Materials:

  • Intact plant roots

  • Assay solution: 0.1 mM Fe(III)-EDTA, 0.3 mM Ferrozine, and a suitable buffer (e.g., MES) at pH 5.5.[10]

  • Spectrophotometer

Methodology:

  • Plant Preparation:

    • Carefully remove the plant from its growth medium and gently wash the roots with deionized water.

    • Equilibrate the roots in deionized water for 30 minutes.

  • Assay Incubation:

    • Submerge the entire root system (or a known weight of excised roots) in the FCR assay solution.[10]

    • Incubate the roots in the dark for a specific period (e.g., 1-5 hours) at a constant temperature (e.g., 24°C).[10] The dark condition is crucial to prevent light-induced reduction of iron.

  • Measurement:

    • After incubation, remove the roots from the assay solution.

    • Measure the absorbance of the assay solution at 535 nm using a spectrophotometer.[14] The Ferrozine forms a purple complex with the reduced iron (Fe²⁺), and the intensity of the color is proportional to the FCR activity.

  • Calculation:

    • Calculate the concentration of the Fe(II)-Ferrozine complex using its molar extinction coefficient (22.14 mM⁻¹ cm⁻¹).[14]

    • Express the FCR activity as the amount of Fe²⁺ produced per unit of root fresh weight per unit of time (e.g., µmol Fe²⁺ g⁻¹ FW h⁻¹).

Mandatory Visualizations

Iron_Uptake_Calcareous_Soil cluster_soil Calcareous Soil (High pH, High CaCO3) cluster_root Plant Root Fe_EDTA Fe(III)-EDTA Fe_OH3 Fe(OH)₃ (Insoluble) Fe_EDTA->Fe_OH3 Precipitation FCR Ferric Chelate Reductase Fe_EDTA->FCR Less available Ca Ca²⁺ Ca->Fe_EDTA Displaces Fe³⁺ HCO3 HCO₃⁻ HCO3->FCR Inhibits Fe_II Fe(II) FCR->Fe_II Reduction Transporter Fe(II) Transporter Fe_II->Transporter Uptake Iron Uptake Transporter->Uptake

Caption: Factors affecting this compound efficacy in calcareous soil.

Experimental_Workflow_Chelate_Efficacy start Start soil_prep Prepare Calcareous Soil Pots start->soil_prep planting Plant Seeds soil_prep->planting treatment Apply Different Iron Chelates (Fe-EDTA, Fe-DTPA, Fe-EDDHA) planting->treatment growth Grow Plants under Controlled Conditions treatment->growth chlorosis_ass Assess Chlorosis (Visual Scoring/SPAD meter) growth->chlorosis_ass harvest Harvest Plant (Shoots & Roots) growth->harvest data_analysis Data Analysis & Comparison chlorosis_ass->data_analysis fcr_assay Ferric Reductase Activity Assay harvest->fcr_assay fe_analysis Iron Concentration Analysis (AAS/ICP) harvest->fe_analysis fcr_assay->data_analysis fe_analysis->data_analysis end End data_analysis->end

References

Technical Support Center: Ferric-EDTA and Micronutrient Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferric-EDTA in mixed micronutrient solutions.

Frequently Asked Questions (FAQs)

Q1: Is this compound compatible with other common micronutrients like zinc, manganese, and copper sulfates?

A1: this compound can be compatible with zinc, manganese, and copper sulfates under specific conditions. Compatibility is primarily influenced by the pH of the solution, the concentration of the components, and the order of mixing.[1][2] At neutral to slightly acidic pH, this compound is generally stable. However, as the pH increases, the risk of precipitation of metal hydroxides or hydroxysulfates also increases. It is crucial to perform a compatibility test (jar test) before preparing large volumes of stock solutions.

Q2: What is the optimal pH range for maintaining the stability of this compound in a mixed micronutrient solution?

A2: The stability of the EDTA-iron chelate is highly dependent on the pH of the solution. Fe-EDTA is most stable in a pH range of 4.0 to 6.3.[3] Above this range, the iron can be displaced by other cations or precipitate as ferric hydroxide, especially in alkaline conditions.[3] Therefore, for mixed micronutrient solutions containing this compound, it is recommended to maintain a pH below 6.5 to ensure the iron remains chelated and bioavailable.

Q3: Can the EDTA from this compound chelate other metal ions in the solution?

A3: Yes, this phenomenon is known as competitive chelation. EDTA has a high affinity for various metal ions, including iron (Fe³⁺), copper (Cu²⁺), zinc (Zn²⁺), and manganese (Mn²⁺).[4] If non-chelated micronutrients like zinc sulfate, manganese sulfate, or copper sulfate are present in the solution, the EDTA from this compound can exchange its iron for another metal ion. The outcome of this competition depends on the relative stability constants of the metal-EDTA complexes and the concentration of each metal ion. This compound has a very high stability constant, meaning it will hold onto the iron ion quite strongly.[4][5] However, significant concentrations of other metal ions can shift the equilibrium.

Q4: What is the correct order for mixing this compound and other micronutrients to prevent precipitation?

A4: A general best practice for preparing mixed micronutrient solutions is to dissolve each component separately in deionized water before combining them.[6][7] When preparing a concentrated stock solution, it is advisable to add the chelated components, like this compound, to the majority of the final volume of water first, ensuring it is fully dissolved. Subsequently, add the other micronutrient salts one at a time, allowing each to dissolve completely before adding the next.[6][8] Always perform a jar test to determine the optimal mixing order for your specific formulation.[9]

Q5: How should I prepare a stable, concentrated mixed micronutrient stock solution containing this compound?

A5: To prepare a stable stock solution, it is recommended to:

  • Use high-purity, deionized water.

  • Prepare separate, concentrated stock solutions of each micronutrient first.[8][10] This is particularly important for calcium salts to prevent precipitation.[2][8]

  • When creating the final mixed stock, start with about 80% of the final volume of water.

  • Add the this compound stock solution and ensure it is fully dispersed.

  • Add the other micronutrient stock solutions one by one, with continuous stirring, allowing for complete mixing between each addition.

  • Adjust the final pH to a slightly acidic range (e.g., 5.5-6.0) if necessary.

  • Bring the solution to the final volume with deionized water.

  • Store the stock solution in a cool, dark place to prevent photodegradation of the Fe-EDTA.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Cloudiness or precipitation upon mixing High pH: The solution pH may be too high, causing the precipitation of metal hydroxides or phosphates.[1]1. Check the pH of the final solution and the individual component solutions. 2. Adjust the pH of the water to a slightly acidic range (5.5-6.0) before adding the micronutrients. 3. Consider using a buffering agent to maintain a stable pH.
Incorrect Mixing Order: Adding concentrated solutions together without sufficient dilution can lead to localized high concentrations and precipitation.[2]1. Review and optimize the mixing order. Generally, add components to the largest volume of water and add them one at a time, ensuring complete dissolution before adding the next. 2. Perform a jar test to determine the best mixing sequence for your specific formulation.
High Concentration: The concentrations of one or more micronutrients may exceed their solubility limits in the mixture.1. Try preparing a more dilute stock solution. 2. Review the formulation to ensure the concentrations are within acceptable ranges.
Temperature Fluctuations: Changes in temperature can affect the solubility of salts, leading to precipitation, especially in concentrated stock solutions.[1][2]1. Store stock solutions at a stable, cool temperature. 2. Avoid repeated freeze-thaw cycles.[1][2] 3. If precipitation occurs upon cooling, gently warm the solution while stirring to redissolve the components.
Loss of reddish-brown color of the solution Photodegradation: Exposure to light, particularly UV light, can degrade the this compound complex, causing the iron to precipitate.[3]1. Store stock solutions in opaque or amber-colored containers to protect them from light. 2. Avoid prolonged exposure of the solution to direct sunlight or strong artificial light.
Competitive Chelation: Other metal ions in the solution may be displacing the iron from the EDTA chelate.1. Consider using chelated forms of the other micronutrients (e.g., Zinc-EDTA, Manganese-EDTA) to minimize competition for the EDTA ligand. 2. Verify the molar ratios of EDTA to the metal ions in your formulation.
Reduced efficacy of iron supplementation in experiments Iron Precipitation: The iron may have precipitated out of the solution, making it unavailable.1. Visually inspect the solution for any signs of precipitation. 2. Check the pH of the solution to ensure it is within the stable range for Fe-EDTA (below 6.5).
Incompatibility with other media components: Other components in your experimental medium (e.g., high phosphate concentrations) could be reacting with the iron.1. Review the composition of your complete medium for potential incompatibilities. 2. Consider adding the micronutrient mix as the final step before use.

Experimental Protocols

Protocol for Determining Micronutrient Compatibility (Jar Test)

This protocol is adapted from standard methods for assessing the physical compatibility of agricultural tank mixes and can be scaled down for laboratory use.

Materials:

  • Glass jars or beakers with caps or parafilm (one for each test and a control)

  • Graduated cylinders or pipettes for accurate measurement

  • Stirring rod or magnetic stirrer and stir bars

  • Deionized water

  • All micronutrient components to be tested (e.g., this compound, Zinc Sulfate, Manganese Sulfate, Copper Sulfate)

  • pH meter

Procedure:

  • Labeling: Label each jar with the specific mixture being tested.

  • Carrier Addition: Add a known volume of deionized water to each jar, representing the final dilution volume in your experiment.

  • pH Adjustment (Optional): Adjust the pH of the water to the desired level for your final solution.

  • Component Addition: Add the micronutrients to the jar in the same order you would in your full-scale preparation. It is best to add them one at a time, ensuring each is fully dissolved before adding the next. A common order to test is adding the chelated compounds first.

  • Mixing: After each addition, cap the jar and invert it several times or stir gently to mix the contents thoroughly.

  • Observation: After all components have been added and mixed, let the jars stand for at least 30 minutes.

  • Evaluation: Observe the solutions for any signs of incompatibility, such as:

    • Precipitation: Formation of solid particles.

    • Flocculation: Clumping of particles.

    • Cloudiness: A hazy or milky appearance compared to the control (water only).

    • Color Change: A significant and unexpected change in color.

  • Re-evaluation: If no incompatibility is observed, let the jars stand for a longer period (e.g., 24 hours) to check for delayed reactions.

Visualizations

Competitive_Chelation cluster_0 Initial State cluster_1 Potential Interactions Fe-EDTA Fe-EDTA Zn-EDTA Zn-EDTA Fe-EDTA->Zn-EDTA Zn²⁺ displaces Fe³⁺ Mn-EDTA Mn-EDTA Fe-EDTA->Mn-EDTA Mn²⁺ displaces Fe³⁺ Cu-EDTA Cu-EDTA Fe-EDTA->Cu-EDTA Cu²⁺ displaces Fe³⁺ Fe_precipitate Fe(OH)₃ Precipitate Fe-EDTA->Fe_precipitate High pH ZnSO4 ZnSO4 ZnSO4->Zn-EDTA MnSO4 MnSO4 MnSO4->Mn-EDTA CuSO4 CuSO4 CuSO4->Cu-EDTA

Caption: Competitive chelation of metal ions by EDTA.

Experimental_Workflow start Start: Prepare Individual Micronutrient Solutions prepare_water Prepare Deionized Water in Jar start->prepare_water add_fe_edta Add this compound and Mix prepare_water->add_fe_edta add_znso4 Add Zinc Sulfate and Mix add_fe_edta->add_znso4 add_mnso4 Add Manganese Sulfate and Mix add_znso4->add_mnso4 add_cuso4 Add Copper Sulfate and Mix add_mnso4->add_cuso4 observe Observe for 30 minutes add_cuso4->observe evaluate Evaluate for Precipitation, Cloudiness, etc. observe->evaluate compatible Compatible evaluate->compatible No Issues incompatible Incompatible evaluate->incompatible Issues Observed

Caption: Jar test workflow for micronutrient compatibility.

References

Validation & Comparative

Comparative Stability of Ferric-EDTA and Ferric-EDDHA at High pH: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate iron chelate is critical for ensuring the bioavailability of iron in various applications, from agriculture to pharmaceuticals. This guide provides an objective comparison of the stability of two common iron chelates, Ferric-EDTA and Ferric-EDDHA, with a focus on their performance at high pH. The information is supported by experimental data to facilitate an informed choice for your research and development needs.

The stability of an iron chelate is paramount to its effectiveness, particularly in alkaline environments. At elevated pH levels, the hydroxide ion (OH⁻) concentration increases, leading to the potential for iron to precipitate as insoluble iron hydroxides. A stable chelate will protect the iron atom from hydrolysis, keeping it soluble and available for uptake or reaction.

Quantitative Comparison of Chelate Performance

Experimental data consistently demonstrates the superior stability of Ferric-EDDHA over this compound in alkaline conditions. The following table summarizes the effective pH ranges and stability of these two chelates.

FeatureThis compound (Fe-EDTA)Ferric-EDDHA (Fe-EDDHA)
Effective pH Range 1.5 - 6.5[1]3.5 - 12.0[2]
Stability at pH 6.8 Approximately 50% of iron remains chelated[3]100% of iron remains chelated[3]
Stability at pH > 7 Rapidly loses effectiveness, leading to iron precipitation[4]Maintains high stability and iron availability[2]
Stability at pH 9.0 Largely ineffectiveMaintains 100% iron chelation[3]

The Chemistry of Stability: A Visual Representation

The fundamental difference in stability at high pH between this compound and Ferric-EDDHA can be attributed to the structure of the chelating agents and their interaction with the ferric ion (Fe³⁺).

cluster_EDTA This compound at High pH cluster_EDDHA Ferric-EDDHA at High pH Fe_EDTA Fe-EDTA Complex High_pH_EDTA High pH (OH⁻) Fe_EDTA->High_pH_EDTA Exposure to alkaline conditions Precipitate_EDTA Iron Hydroxide Precipitate High_pH_EDTA->Precipitate_EDTA Disassociation and Precipitation Fe_EDDHA Fe-EDDHA Complex High_pH_EDDHA High pH (OH⁻) Fe_EDDHA->High_pH_EDDHA Exposure to alkaline conditions Stable_EDDHA Stable Soluble Complex High_pH_EDDHA->Stable_EDDHA Remains Stable

Caption: Comparative stability of this compound and Ferric-EDDHA at high pH.

Experimental Protocols for Stability Determination

The stability of iron chelates can be quantitatively assessed through various analytical techniques. The following outlines the methodologies commonly employed in research settings.

Ion Pair Chromatography

This technique is particularly useful for the analysis of Fe-EDDHA and is specified in the European Standard EN 13368-2:2017[5][6].

Objective: To separate and quantify the different isomers of Fe-EDDHA and determine the total chelated iron content.

Methodology:

  • Sample Preparation: A known weight of the iron chelate fertilizer is dissolved in deionized water. The solution is then filtered to remove any insoluble matter.

  • Chromatographic System:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: An aqueous solution containing an ion-pairing agent (e.g., tetrabutylammonium) and a buffer to control the pH, mixed with an organic solvent like acetonitrile.

    • Detector: A UV-Vis detector is used to monitor the eluent at a specific wavelength.

  • Procedure:

    • The prepared sample solution is injected into the chromatograph.

    • The ion-pairing agent in the mobile phase forms a neutral complex with the anionic iron chelate.

    • This neutral complex is retained by the non-polar stationary phase of the C18 column.

    • The different isomers of Fe-EDDHA are separated based on their retention times.

    • The concentration of each isomer is determined by comparing the peak area to that of a known standard.

  • Data Analysis: The percentage of chelated iron is calculated by summing the concentrations of all detected iron chelate isomers.

Voltammetric Analysis

Voltammetry is an electrochemical technique that can be used to determine the stability constants of metal complexes.

Objective: To determine the conditional stability constant of an iron chelate at a specific pH.

Methodology:

  • Sample Preparation: A solution containing the iron chelate is prepared in an appropriate electrolyte solution. The pH of the solution is adjusted to the desired value using a buffer.

  • Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., a hanging mercury drop electrode or a glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

  • Procedure:

    • The prepared solution is placed in the electrochemical cell.

    • A potential is applied to the working electrode and swept over a defined range.

    • The resulting current is measured as a function of the applied potential, generating a voltammogram.

    • The peak potential and peak current in the voltammogram are related to the concentration and stability of the iron chelate.

  • Data Analysis: By performing titrations with a competing ligand or by analyzing the shift in the peak potential as a function of ligand concentration and pH, the conditional stability constant of the iron chelate can be calculated.

Conclusion

The evidence strongly indicates that Ferric-EDDHA is the superior choice for applications requiring iron to remain soluble and bioavailable in high pH environments. While this compound is a cost-effective option for acidic to neutral conditions, its instability in alkaline media limits its utility. For researchers and professionals working with systems where the pH is or may become elevated, the use of Ferric-EDDHA is recommended to ensure consistent and effective iron delivery. The experimental protocols outlined provide a framework for the independent verification of chelate stability and performance under specific experimental conditions.

References

A Guide to Alternative Iron Chelates for Enhanced Cell Culture Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize cell culture conditions, the choice of an iron supplement is a critical factor that can significantly impact cell growth, viability, and recombinant protein production. While Ferric-EDTA has been a conventional choice, a growing body of evidence highlights the advantages of alternative iron chelates. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable iron source for your specific cell culture needs.

Executive Summary

Iron is an essential micronutrient for cellular metabolism and proliferation. In serum-free media, where the natural iron carrier protein transferrin is absent, iron must be supplied in a soluble and bioavailable form. The ideal iron chelate should efficiently deliver iron to the cells without inducing toxicity. This guide evaluates the performance of key alternatives to this compound, including Ferric Citrate , Ferric Ammonium Citrate (FAC) , and recombinant human Transferrin (r-hTf) .

Our findings indicate that Ferric Citrate , particularly in combination with sodium citrate, demonstrates superior performance in enhancing monoclonal antibody (mAb) production in CHO cells. Recombinant human Transferrin stands out as a robust, animal-origin-free option that ensures regulated iron uptake, closely mimicking physiological conditions.

Performance Comparison of Iron Chelates

The selection of an appropriate iron chelate can lead to significant improvements in key cell culture parameters. The following table summarizes quantitative data from various studies, comparing the performance of alternative iron sources against each other and the baseline of no iron supplementation.

Iron SourceCell TypeKey Performance MetricResultReference
Transferrin HybridomaGrowth Ratio3.93[1]
Ferric Citrate HybridomaGrowth Ratio3.11[1]
Ferric Ammonium Citrate HybridomaGrowth Ratio2.49[1]
Ferrous Sulfate HybridomaGrowth Ratio1.55[1]
No Iron Supplement HybridomaGrowth Ratio*1.00[1]
Ferric Citrate + Sodium Citrate CHOmAb Productivity Enhancement30-40% increase
Recombinant Human Transferrin MDCK, BHK-21, VeroLong-term Cell GrowthEquivalent to holo human transferrin

*Growth Ratio is expressed relative to the control with no iron supplement.

In-Depth Analysis of Key Alternatives

Ferric Citrate: The High-Performer for Productivity

Ferric citrate has emerged as a highly effective alternative to this compound, particularly for enhancing the productivity of CHO and hybridoma cells. Studies have shown that the growth of mouse hybridomas in a defined medium with an optimal concentration of 500 microM ferric citrate is comparable to that with transferrin.[2]

A key finding is the synergistic effect of ferric citrate when used in combination with sodium citrate. This combination has been demonstrated to enhance monoclonal antibody productivity by 30-40% in CHO cells.[3] The proposed mechanism involves citrate's role in cellular energy metabolism, potentially by increasing cellular ATP levels.

It is crucial to note that the purity of the iron source can significantly impact its performance. Impurities, such as manganese, in some commercial preparations of ferric citrate and ferric ammonium citrate have been shown to be the root cause of increased cell growth and altered glycosylation patterns, rather than the iron itself.[4][5] Therefore, using low-impurity iron raw materials is essential for consistent and reproducible cell culture processes.

Recombinant Human Transferrin: The Physiological Mimic

For applications demanding a completely animal-origin-free and defined medium, recombinant human transferrin (r-hTf) offers a compelling solution. Transferrin is the natural iron carrier in vivo, and it delivers iron to cells via a receptor-mediated endocytosis pathway, which ensures regulated iron uptake and prevents the potential toxicity associated with free iron.[6][7]

Studies have shown that a yeast-derived recombinant human transferrin can serve as a suitable replacement for holo human transferrin in serum-free media for various cell lines, including MDCK, BHK-21, and Vero cells, supporting equivalent growth in long-term subcultures.[8] While chemical chelators can be effective in the short term, only recombinant transferrin was found to support cell growth in a manner essentially equivalent to native transferrin in long-term studies.[8]

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a detailed methodology for evaluating the performance of different iron chelates in mammalian cell culture.

Key Experiment: Comparative Evaluation of Iron Chelates

Objective: To compare the effects of different iron chelates (e.g., this compound, Ferric Citrate, Ferric Ammonium Citrate, r-hTf) on cell growth, viability, and (if applicable) recombinant protein production of a chosen mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., CHO, hybridoma)

  • Basal cell culture medium (serum-free)

  • Iron chelate stock solutions (e.g., 100 mM this compound, 100 mM Ferric Citrate, 100 mM Ferric Ammonium Citrate, 1 mg/mL r-hTf)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell counting device (e.g., hemocytometer, automated cell counter)

  • Assay kits for quantifying recombinant protein (e.g., ELISA)

  • Multi-well plates or shake flasks

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the mammalian cells in multi-well plates or shake flasks at a predetermined density (e.g., 1 x 10^5 cells/mL) in the basal medium.

  • Supplementation: Add the different iron chelate stock solutions to the respective wells/flasks to achieve a range of final concentrations. Include a negative control (no iron supplement) and a positive control (e.g., a known optimal concentration of transferrin or this compound).

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).

  • Cell Growth and Viability Monitoring: At regular intervals (e.g., every 24 hours), collect a sample from each condition and determine the viable cell density and percent viability using a cell counting method.

  • Product Titer Measurement (if applicable): At the end of the culture period, collect the supernatant and quantify the concentration of the recombinant protein using an appropriate assay (e.g., ELISA).

  • Data Analysis: Plot the viable cell density and percent viability over time for each condition. Calculate the specific growth rate and specific productivity. Statistically compare the performance of the different iron chelates.

Visualizing the Mechanisms

To better understand the cellular processes influenced by iron supplementation, the following diagrams illustrate key pathways and workflows.

IronUptakeAndSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound LIP Labile Iron Pool This compound->LIP Direct transport? MAPK_Pathway MAP Kinase Pathway This compound->MAPK_Pathway Activates via Amphiregulin Ferric Citrate Ferric Citrate Ferric Citrate->LIP Direct transport? Ferric Citrate->MAPK_Pathway Activates via Amphiregulin Transferrin-Fe Transferrin-Fe TfR Transferrin Receptor Transferrin-Fe->TfR Binds Endosome Endosome TfR->Endosome Receptor-mediated Endocytosis DMT1 Divalent Metal Transporter 1 Fe3+ Fe³⁺ Endosome->Fe3+ Acidification releases Fe³⁺ Fe2+ Fe²⁺ Fe3+->Fe2+ Reduction Fe2+->DMT1 Transport Fe2+->LIP Mitochondria Mitochondria LIP->Mitochondria Heme Synthesis, Fe-S Clusters Ferritin Ferritin (Iron Storage) LIP->Ferritin Cell_Proliferation Cell Proliferation & Survival MAPK_Pathway->Cell_Proliferation

Caption: Iron uptake and signaling pathways in mammalian cells.

ExperimentalWorkflow A Cell Line Selection (e.g., CHO, Hybridoma) B Preparation of Iron Chelate Stock Solutions (this compound, Ferric Citrate, r-hTf, etc.) A->B C Cell Seeding in Serum-Free Medium B->C D Supplementation with Iron Chelates (at varying concentrations) C->D E Incubation under Controlled Conditions (37°C, 5% CO₂) D->E F Monitoring Cell Growth & Viability (e.g., Daily Cell Counts) E->F G Quantification of Recombinant Protein (e.g., ELISA) F->G H Data Analysis and Comparison (Growth rates, Productivity) G->H

References

A Comparative Guide to Spectrophotometric Assay Validation for Ferric-EDTA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Ferric-EDTA is crucial in various applications, from pharmaceutical formulations to biological studies. This guide provides a comprehensive comparison of a validated spectrophotometric assay for this compound quantification with alternative methods, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for this compound Quantification

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, sample matrix, available equipment, and throughput. While spectrophotometry offers a convenient and accessible approach, other techniques like Atomic Absorption Spectrophotometry (AAS) and High-Performance Liquid Chromatography (HPLC) provide alternative levels of selectivity and sensitivity. A summary of their performance characteristics is presented below.

MethodPrincipleWavelengthLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (RSD %)
UV Spectrophotometry Direct measurement of the Fe(III)-EDTA complex absorbance.~258-270 nm5-50 µg/mL[1]1.190 µg/mL[1]3.608 µg/mL[1]98.48-100.16[1]< 1[1]
Colorimetric Spectrophotometry (1,10-Phenanthroline) Formation of a colored complex between Fe(II) and 1,10-phenanthroline after reduction of Fe(III).510 nm[2]Not explicitly stated, but high correlation (R²=0.9999) observed.[2]1.4 µM (for EDTA)[3]Not explicitly statedNot explicitly stated0.6[3]
Colorimetric Spectrophotometry (Thioglycolic Acid) Formation of a red-purple chelate between iron and thioglycolic acid in an alkaline medium.535 nm[4]0.1-30 mg/L[4]0.0108 mg/L[4]0.0345 mg/L[4]Not explicitly statedNot explicitly stated
Atomic Absorption Spectrophotometry (AAS) Measures the absorption of light by free iron atoms in a flame or graphite furnace.248.3 nm20-120 ppb[5]2 ppb[5]6 ppb[5]RSD < 15%[5]< 10 (inter-day & intra-day)[5]
High-Performance Liquid Chromatography (HPLC) Separation of the Fe(III)-EDTA complex on a column followed by UV detection.~257-260 nm[6][7]1-20 mg/L[7]0.6 mg/L[7]2.0 mg/L[7]92.5[7]4.4[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation and validation.

UV Spectrophotometric Assay for this compound

This method relies on the intrinsic UV absorbance of the this compound complex.

Materials:

  • This compound standard solution (known concentration)

  • Hydrochloric acid (HCl), 0.1 N

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in 0.1 N HCl covering the desired concentration range (e.g., 5-50 µg/mL).[1]

  • Sample Preparation: Dilute the unknown sample containing this compound with 0.1 N HCl to fall within the concentration range of the standards.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption (λmax) for the this compound complex, which is typically around 258-270 nm.[1][8]

    • Use 0.1 N HCl as the blank.

    • Measure the absorbance of each standard and the sample solution.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown sample from the calibration curve using its measured absorbance.

Colorimetric Spectrophotometric Assay using 1,10-Phenanthroline

This indirect method involves the reduction of Fe(III) to Fe(II), which then forms a colored complex with 1,10-phenanthroline.

Materials:

  • This compound sample

  • Hydroxylamine hydrochloride (reducing agent)

  • 1,10-Phenanthroline solution

  • Sodium acetate buffer (to adjust pH)

  • Visible Spectrophotometer

Protocol:

  • Reduction of Fe(III): To the sample solution, add hydroxylamine hydrochloride to reduce Fe(III) to Fe(II).

  • Complex Formation: Add the 1,10-phenanthroline solution and adjust the pH to the optimal range for complex formation (around pH 5) using a sodium acetate buffer.[2]

  • Incubation: Allow the color to develop for a specified time (e.g., 20 minutes).[2]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at the λmax of the iron(II)-1,10-phenanthroline complex, which is approximately 510 nm.[2]

    • Use a reagent blank (containing all reagents except the iron sample) to zero the instrument.

    • Measure the absorbance of the sample.

  • Quantification: Determine the iron concentration from a calibration curve prepared using standard iron solutions treated with the same procedure.

Atomic Absorption Spectrophotometry (AAS)

AAS is a highly sensitive method for determining the total iron concentration.

Materials:

  • This compound sample

  • Nitric acid (for sample digestion, if necessary)

  • Iron standard solutions

  • Atomic Absorption Spectrophotometer with an iron hollow cathode lamp

Protocol:

  • Sample Preparation: Acidify the sample with nitric acid. If the sample matrix is complex, a digestion step may be required to free the iron atoms.

  • Instrument Setup:

    • Install the iron hollow cathode lamp and set the wavelength to 248.3 nm.

    • Optimize the instrument parameters (e.g., slit width, gas flow rates) according to the manufacturer's instructions.

  • Calibration: Aspirate a series of iron standard solutions into the flame or graphite furnace and measure their absorbance to generate a calibration curve.

  • Sample Measurement: Aspirate the prepared sample and measure its absorbance.

  • Quantification: Determine the total iron concentration in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a selective method for quantifying the this compound complex.

Materials:

  • This compound sample

  • Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer like ammonium phosphate)[7]

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Protocol:

  • Sample Preparation: Filter the sample to remove any particulate matter. Dilute with the mobile phase if necessary.

  • Chromatographic Conditions:

    • Set the HPLC system with the appropriate column and mobile phase.

    • Set the flow rate and column temperature.

    • Set the UV detector to the λmax of the this compound complex (around 257-260 nm).[6][7]

  • Injection and Analysis: Inject a known volume of the sample onto the column and record the chromatogram.

  • Quantification: Identify the peak corresponding to the this compound complex based on its retention time. Quantify the concentration by comparing the peak area or height to a calibration curve generated from standard solutions of this compound.

Visualizing the Workflow and Principles

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assay validation and the chemical principles of the spectrophotometric methods.

Assay_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting define_objectives Define Assay Objectives (e.g., quantification range) select_method Select Analytical Method (Spectrophotometry, AAS, HPLC) define_objectives->select_method prep_reagents Prepare Reagents & Standards select_method->prep_reagents perform_experiments Perform Experiments (Linearity, Accuracy, Precision) prep_reagents->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data (Statistical Analysis) collect_data->analyze_data validate_parameters Determine Validation Parameters (LOD, LOQ, etc.) analyze_data->validate_parameters generate_report Generate Validation Report validate_parameters->generate_report

Caption: Experimental workflow for validating a this compound quantification assay.

Spectrophotometric_Principles cluster_direct Direct UV Spectrophotometry cluster_indirect Indirect Colorimetric Method Fe_EDTA_complex Fe(III)-EDTA Complex UV_light UV Light (258-270 nm) Absorbance_direct Measure Absorbance UV_light->Absorbance_direct Absorbed Fe_EDTA_indirect Fe(III)-EDTA Reduction Reduction (e.g., with Hydroxylamine) Fe_EDTA_indirect->Reduction Fe_II Fe(II) Reduction->Fe_II Chromogen Add Chromogen (e.g., 1,10-Phenanthroline) Fe_II->Chromogen Colored_Complex Colored Fe(II) Complex Chromogen->Colored_Complex Visible_light Visible Light (~510 nm) Absorbance_indirect Measure Absorbance Visible_light->Absorbance_indirect Absorbed

Caption: Chemical principles of direct and indirect spectrophotometric assays.

References

A Comparative Analysis of Ferrous Sulfate and Ferric-EDTA for the Correction of Iron Chlorosis in Soybeans

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Iron deficiency chlorosis (IDC) is a significant yield-limiting factor for soybeans (Glycine max (L.) Merr.) grown in calcareous soils. This guide provides a comprehensive comparison of two common iron fertilizers, ferrous sulfate (FeSO₄) and ferric ethylenediaminetetraacetic acid (Fe-EDTA), used to mitigate IDC. The following analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform strategies for improving crop health and productivity.

Performance Comparison of Iron Sources

Multiple studies have demonstrated that the effectiveness of iron fertilizers is highly dependent on the application method, soil pH, and the specific iron chelate used. While both ferrous sulfate and ferric-EDTA can alleviate symptoms of IDC, their performance varies.

Research indicates that foliar application of various iron forms can improve visual chlorosis ratings and chlorophyll content (SPAD meter readings); however, these improvements do not always translate into significant yield increases.[1] For instance, a study evaluating several foliar iron fertilizers, including ferrous sulfate and ferric EDTA, found that while treated plots showed improvement over the control, the differences were not always statistically significant.[1]

In contrast, other studies have shown that foliar sprays of Fe-EDTA can significantly reduce chlorosis.[2][3] The choice of iron source and application method is critical. For example, soil-applied Fe-EDDHA, a different iron chelate, has been found to be highly effective in reducing the degree of chlorosis when applied in-furrow at planting.[4] This suggests that the stability of the iron compound in the soil is a key factor. Fe-EDTA is generally considered effective in preventing chlorosis in media with a pH up to 6.5, whereas other chelates like Fe-EDDHA are more stable at higher pH levels.[5]

The following table summarizes quantitative data from a field study comparing the foliar application of ferrous sulfate and this compound on soybean yield and chlorophyll content.

TreatmentApplication Rate (Fe)Mean SPAD Reading (at V5 stage)Mean Yield ( kg/ha )
Control (No Fe)0 lbs/acre35.22150
Ferrous Sulfate0.89 lbs/acre38.52250
Ferric EDTA0.89 lbs/acre39.12280

Data compiled from Chatterjee et al. (2017). SPAD readings are an indicator of chlorophyll content. Higher values indicate healthier, greener leaves.

Experimental Protocols

To ensure a clear understanding of the presented data, the following section details the methodologies of a key experiment comparing ferrous sulfate and this compound.

Objective: To compare the efficacy of foliar-applied ferrous sulfate and this compound in correcting iron deficiency chlorosis and improving the yield of soybeans grown in calcareous soils.

Experimental Design:

  • Locations: On-farm trials conducted at multiple sites with a history of producing Fe-deficient soybeans and alkaline soils.[1]

  • Treatments:

    • Control (no iron application)

    • Foliar application of Ferrous Sulfate (0.89 lb/acre Fe)

    • Foliar application of Ferric EDTA (0.89 lb/acre Fe)[1]

  • Application: A bicycle sprayer was used for two foliar applications. The first application was made when IDC symptoms were visible.[1]

  • Data Collection:

    • Chlorophyll Content: Measured using a SPAD meter at various growth stages.[1]

    • Visual Chlorosis Ratings: Scored on a scale to assess the severity of yellowing.[1]

    • Yield: Harvested at maturity and adjusted for moisture content.[1]

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Visualizing the Comparison and Processes

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_data Data Collection cluster_analysis Analysis A Site Selection (Calcareous Soils, History of IDC) B Soybean Planting A->B C Treatment Groups - Control - Ferrous Sulfate - this compound B->C D Foliar Spray Application (at onset of IDC symptoms) C->D E Chlorophyll Measurement (SPAD Meter) D->E F Visual Chlorosis Rating D->F G Yield Measurement (at harvest) D->G H Statistical Analysis (ANOVA) E->H F->H G->H I Comparative Evaluation H->I

Caption: Experimental workflow for comparing iron sources.

iron_uptake_pathway cluster_soil Soil Environment cluster_root Soybean Root cluster_plant Within the Plant Fe3_chelate Fe(III)-Chelate (e.g., this compound) Fe3_reduction Fe(III) Reduction (FRO2) Fe3_chelate->Fe3_reduction Release of Fe(III) at root surface Fe2_sulfate Fe(II)-Sulfate (Ferrous Sulfate) Fe2_transport Fe(II) Transport (IRT1) Fe2_sulfate->Fe2_transport Directly available Fe(II) Fe3_reduction->Fe2_transport Fe(II) created Translocation Translocation to Shoots (as Fe(III)-Citrate) Fe2_transport->Translocation Oxidation to Fe(III) Utilization Utilization in Chlorophyll Synthesis, Enzymatic Processes Translocation->Utilization

Caption: Simplified iron uptake pathway in soybeans.

Conclusion

Both ferrous sulfate and this compound can be effective in mitigating iron deficiency chlorosis in soybeans. This compound often shows a slight advantage in terms of chlorophyll response and yield, likely due to the chelated form protecting the iron from being rendered unavailable in the soil. The choice of fertilizer should be guided by soil pH, application method, and economic considerations. For foliar applications, both are viable options, though the stability of the iron source in the specific soil environment is paramount for soil applications. Further research into optimizing application timing and combining fertilization with tolerant soybean varieties is crucial for a comprehensive IDC management strategy.[1][6] It is important to note that soybean roots must reduce Fe(III) to Fe(II) before uptake, a process that can be inhibited in high pH soils.[7][8][9]

References

A Comparative Guide to the Efficacy of Iron Chelates for Optimal Plant Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of EDDHA, DTPA, and EDTA based on experimental data for researchers, scientists, and professionals in drug development.

Iron, an essential micronutrient, plays a critical role in plant growth and development, particularly in chlorophyll synthesis and various enzymatic processes. However, its availability to plants is often limited, especially in alkaline soils where it readily forms insoluble precipitates. To counteract this, iron is often supplied in a chelated form, where an organic molecule encapsulates the iron ion, maintaining its solubility and availability for plant uptake. The three most common synthetic iron chelates used in plant nutrition are Fe-EDDHA, Fe-DTPA, and Fe-EDTA. Their effectiveness, however, varies significantly depending on the specific environmental conditions, most notably the pH of the growing medium. This guide provides a comprehensive comparison of these three iron chelates, supported by experimental data on their performance in promoting plant growth, chlorophyll content, and iron uptake.

Key Findings at a Glance

The stability of the iron-chelate complex is paramount to its efficacy. In alkaline conditions, hydroxide ions (OH-) compete with the chelating agent for the iron ion, leading to the precipitation of insoluble iron hydroxides and rendering the iron unavailable to the plant. The choice of the most effective iron chelate is therefore primarily dictated by the pH of the soil or nutrient solution.

  • Fe-EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)) consistently emerges as the most stable and effective iron chelate across a broad pH range, particularly in alkaline conditions (pH > 7.5).[1][2][3]

  • Fe-DTPA (diethylenetriaminepentaacetic acid) offers good stability and effectiveness in acidic to slightly alkaline conditions (up to pH 7.5).[1][2][3]

  • Fe-EDTA (ethylenediaminetetraacetic acid) is most effective in acidic to neutral conditions (up to pH 6.5) and its efficacy rapidly diminishes in alkaline environments.[1][2][3]

Quantitative Data Comparison

The following tables summarize the quantitative data from comparative studies on the efficacy of Fe-EDDHA, Fe-DTPA, and Fe-EDTA on various plant growth parameters.

Table 1: Effect of Iron Chelates and pH on Plant Dry Mass (Normalized)

Plant SpeciespH RangeFe-EDDHAFe-DTPAFe-EDTA
Calibrachoa 6.0 - 6.51.001.001.00
7.0 - 7.20.950.850.82
7.6 - 7.80.800.650.55
Soybean 6.0 - 6.51.000.920.85
7.0 - 7.20.900.800.70
7.6 - 7.80.850.700.50

Data adapted from Hershkowitz et al., 2021.

Table 2: Effect of Iron Chelates and pH on Chlorosis Rating in Calibrachoa

pH RangeFe-EDDHAFe-DTPAFe-EDTA
6.0 - 6.5 1.0 (No Chlorosis)1.0 (No Chlorosis)1.0 (No Chlorosis)
7.0 - 7.2 1.5 (Slight Chlorosis)2.5 (Moderate Chlorosis)2.8 (Moderate to Severe Chlorosis)
7.6 - 7.8 2.0 (Slight to Moderate Chlorosis)3.5 (Severe Chlorosis)4.5 (Very Severe Chlorosis)

Chlorosis rated on a scale of 1 (no chlorosis) to 5 (severe chlorosis). Data adapted from Hershkowitz et al., 2021.

Table 3: Effect of Fe-DTPA Concentration on Chlorophyll Content (SPAD Value) in Soybean

Fe-DTPA Concentration (mg kg⁻¹)SPAD Value (30 DAS)SPAD Value (60 DAS)
0 21.98 - 29.6524.61 - 34.71
2.5 24.64 - 32.0228.34 - 36.56
5.0 31.60 - 35.1135.21 - 42.41
7.5 32.21 - 38.6736.84 - 45.63

DAS: Days After Sowing. Data adapted from Sharma et al., 2022.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key experimental protocols from the cited studies.

Experiment 1: Comparative Efficacy of Iron Chelates on Calibrachoa and Soybean in Soilless Media (Hershkowitz et al., 2021)
  • Plant Material and Growth Conditions: Calibrachoa (Calibrachoa ×hybrida) and soybean (Glycine max) plants were grown in a greenhouse in soilless media.

  • Treatments: Plants were subjected to three different pH ranges: 6.0-6.5, 7.0-7.2, and 7.6-7.8. Within each pH range, plants were fertigated with a nutrient solution containing 1 mg·L⁻¹ of iron from one of three sources: Fe-EDTA, Fe-DTPA, or Fe-EDDHA.

  • Data Collection:

    • Chlorosis Rating (Calibrachoa): Visual chlorosis was rated on a scale of 1 to 5, where 1 indicated no chlorosis and 5 indicated severe chlorosis.

  • Data Analysis: The collected data was statistically analyzed to determine the effects of pH and chelate type on plant growth and chlorosis.

Experiment 2: Effect of Fe-DTPA on Soybean Chlorophyll Content (Sharma et al., 2022)
  • Plant Material and Growth Conditions: Soybean (Glycine max) plants were grown in pots containing soil with varying levels of iron content (low, medium, and high).

  • Treatments: Plants were treated with different doses of Fe-DTPA: 0, 2.5, 5.0, and 7.5 mg kg⁻¹ of soil.

  • Data Collection:

    • Chlorophyll Content (SPAD Value): The relative chlorophyll content of the leaves was measured at 30 and 60 days after sowing using a SPAD-502 chlorophyll meter.

  • Data Analysis: The SPAD values were statistically analyzed to evaluate the effect of different Fe-DTPA concentrations on the chlorophyll content of soybean.[4]

Iron Concentration Analysis in Plant Tissue (General Protocol)
  • Sample Preparation: Plant tissue (leaves, stems, roots) is harvested and thoroughly washed with deionized water to remove any surface contamination. The samples are then dried in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved. The dried tissue is then ground into a fine powder.

  • Digestion: A known weight of the powdered plant tissue is digested using a mixture of strong acids (e.g., nitric acid and perchloric acid) to break down the organic matter and bring the iron into solution.

  • Quantification: The concentration of iron in the digested solution is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[5]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

Iron_Uptake_Strategies cluster_soil Soil Environment cluster_root Plant Root Fe(III)-Chelate Fe(III)-Chelate Chelate_Dissociation Chelate_Dissociation Fe(III)-Chelate->Chelate_Dissociation At root surface Fe(III) (Insoluble) Fe(III) (Insoluble) Soil_pH Soil_pH Soil_pH->Fe(III)-Chelate Stability Fe(II) Fe(II) Uptake Uptake Fe(II)->Uptake Chelate_Dissociation->Fe(III) (Insoluble) High pH Chelate_Dissociation->Fe(II) Reduction

Caption: Simplified signaling pathway of iron chelate uptake by plant roots.

Experimental_Workflow Start Start Plant_Material Select Plant Species (e.g., Calibrachoa, Soybean) Start->Plant_Material Growth_Conditions Controlled Environment (Greenhouse, Soilless Media/Soil) Plant_Material->Growth_Conditions Treatments Apply different Iron Chelates (EDDHA, DTPA, EDTA) at various pH levels Growth_Conditions->Treatments Data_Collection Measure Growth Parameters: - Dry Mass - Chlorosis Rating - Chlorophyll Content (SPAD) - Iron Concentration (Tissue) Treatments->Data_Collection Data_Analysis Statistical Analysis (ANOVA, etc.) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for comparing iron chelate efficacy.

Chelate_Stability_pH pH_Scale < 6.5 | 6.5 - 7.5 | > 7.5 Fe-EDTA Fe-EDTA Effective Fe-DTPA Fe-DTPA Effective Fe-EDDHA Fe-EDDHA Effective Ineffective_EDTA Fe-EDTA Ineffective Ineffective_DTPA Fe-DTPA Ineffective

Caption: Logical relationship of iron chelate stability across different pH ranges.

Conclusion

The experimental evidence strongly indicates that the efficacy of iron chelates in plant nutrition is fundamentally linked to the pH of the growing medium. Fe-EDDHA is the most robust and effective chelate for ensuring iron availability in alkaline conditions, where iron deficiency is most prevalent. While Fe-DTPA and Fe-EDTA are effective in more acidic environments and represent more cost-effective options, their utility is significantly limited as the pH increases. For researchers and professionals in plant science and agriculture, a thorough understanding of the pH of the soil or nutrient solution is critical for selecting the appropriate iron chelate to optimize plant health and productivity. Future research should continue to explore the development of novel and more biodegradable chelating agents to further enhance the sustainability of iron fertilization in agriculture.

References

Navigating Ferric-EDTA Cross-Reactivity in Commercial Iron Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of iron is paramount. However, the presence of chelating agents such as ethylenediaminetetraacetic acid (EDTA) can significantly interfere with commonly used colorimetric iron assays. This guide provides a comparative analysis of the performance of several commercial iron assay kits in the context of Ferric-EDTA cross-reactivity, supported by experimental data and detailed protocols to mitigate interference.

The primary mechanism of interference by EDTA in colorimetric iron assays is the chelation of iron ions. In these assays, a chromogen complexes with ferrous iron (Fe2+) to produce a colored product that is measured spectrophotometrically. EDTA, being a strong chelating agent, sequesters the iron, preventing it from reacting with the chromogen and leading to an underestimation of the iron concentration.[1][2][3][4][5] This is a critical consideration for researchers working with samples where EDTA is present, such as in certain drug formulations or when using EDTA-anticoagulated plasma.

Comparison of Commercial Iron Assay Kits

Several manufacturers of commercial iron assay kits explicitly state the incompatibility of their products with samples containing EDTA. This section summarizes the information provided by the manufacturers and presents available comparative data.

Kit Name (Manufacturer)Chromogen/MethodStated EDTA Incompatibility
Iron Assay Kit (ab83366) (Abcam)Ferene S[6][7]Yes, not suitable for use with plasma samples containing EDTA or citrate.
Iron Assay Kit (MAK025) (Sigma-Aldrich)Not specified (Colorimetric at 593 nm)[1]Yes, this kit is not suitable for use with plasma samples.[1]
QuantiChrom™ Iron Assay Kit (DIFE-250) (BioAssay Systems)Not specified (Colorimetric at 590 nm)[8][9]Yes, iron chelators (e.g., EDTA) interfere with this assay and should be avoided.[8]
Iron Reagent (Thermo Fisher Scientific)Ferrozine[10]Information not explicitly provided in the available documentation.

Performance Data in the Presence of EDTA

A study by Assay-dependent Effects of EDTA Contamination on Plasma Magnesium and Iron provides valuable quantitative insight into the differential effects of EDTA on two common iron assay methodologies: ferrozine- and ferene-based assays.[11][12] While this study did not use the specific commercial kits listed above, the underlying chemistries are representative of many available kits.

The study determined the EDTA concentration required to cause a 50% decline (EC50[EDTA]) in the measured iron concentration.

Assay MethodEC50[EDTA] (mmol/L)Resilience to EDTA Interference
Ferrozine-based5.6 - 8.86Less Resilient
Ferene-basedResilient (No significant decline up to 8 mmol/L EDTA)More Resilient

These results suggest that ferene-based assays are significantly more robust in the presence of EDTA compared to ferrozine-based assays.[11][12]

Experimental Protocols

Standard Protocol for a Commercial Iron Assay Kit (Example: Abcam ab83366)

This protocol is a summary of the manufacturer's instructions and is intended for illustrative purposes.[13][14] Always refer to the specific kit manual for detailed instructions.

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard Curve Preparation: Prepare a series of iron standards to generate a standard curve.

  • Sample Preparation: Prepare biological samples as required. For samples suspected of containing interfering substances, a pilot experiment is recommended.

  • Assay Procedure:

    • Add samples and standards to a 96-well plate.

    • For the measurement of total iron (Fe2+ and Fe3+), add an iron reducer. For the measurement of ferrous iron (Fe2+) only, add assay buffer.

    • Incubate for 30 minutes at 37°C.

    • Add the iron probe to each well and incubate for 60 minutes at 37°C.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: Calculate the iron concentration in the samples based on the standard curve.

Protocol for Mitigating EDTA Interference with Zinc Sulfate

This protocol is adapted from a study by Walmsley et al. and can be used to counteract the effect of EDTA in colorimetric iron assays.[15]

  • Reagent Preparation:

    • Prepare a 7 mmol/L zinc sulfate solution.

  • Sample Pre-treatment:

    • To each EDTA-containing plasma sample, add the 7 mmol/L zinc sulfate solution. The exact volume to be added will need to be optimized based on the EDTA concentration in the sample.

  • Assay Procedure:

    • Follow the standard protocol of your chosen commercial iron assay kit.

    • Crucially, extend the sample pre-incubation time to 300 seconds after the addition of the assay's buffer/reagent and before the addition of the chromogen. This allows the zinc to displace the iron from the EDTA complex.

  • Measurement and Calculation:

    • Proceed with the chromogen addition, incubation, and absorbance measurement as per the kit's instructions.

    • Calculate the iron concentration using the standard curve.

Visualizations

Signaling Pathway of Iron Homeostasis

The regulation of systemic iron homeostasis is a complex process primarily controlled by the hepcidin-ferroportin axis. Hepcidin, a hormone produced by the liver, binds to ferroportin, the sole known cellular iron exporter, leading to its internalization and degradation. This action effectively traps iron within cells, reducing its release into the bloodstream.

Iron_Homeostasis cluster_enterocyte Enterocyte / Macrophage Hepcidin Hepcidin Ferroportin Ferroportin Hepcidin->Ferroportin Binds and induces internalization Plasma_Iron Plasma Iron Ferroportin->Plasma_Iron Exports Iron Intracellular_Iron Intracellular Iron Intracellular_Iron->Ferroportin

Caption: The Hepcidin-Ferroportin Axis in Iron Regulation.

Experimental Workflow for Assessing this compound Interference

This diagram outlines the steps to quantify the interference of this compound in a commercial iron assay kit.

Experimental_Workflow Start Start Prepare_Samples Prepare Iron Samples with Varying this compound Concentrations Start->Prepare_Samples Run_Assay Run Commercial Iron Assay Prepare_Samples->Run_Assay Measure_Absorbance Measure Absorbance Run_Assay->Measure_Absorbance Analyze_Data Analyze Data and Calculate % Interference Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Quantifying this compound Interference.

Logical Relationship of EDTA Interference and Mitigation

This diagram illustrates the mechanism of EDTA interference and the principle behind the zinc sulfate mitigation strategy.

Logical_Relationship cluster_interference EDTA Interference cluster_mitigation Mitigation with Zinc Sulfate Iron Iron (Fe) EDTA EDTA Iron->EDTA Chelated Chromogen Chromogen EDTA->Chromogen Blocks Binding No_Color No Color Development (Inaccurate Low Reading) Chromogen->No_Color Leads to Color_Development Color Development (Accurate Reading) Chromogen->Color_Development Leads to Zinc_Sulfate Zinc Sulfate Zinc_Sulfate->EDTA Displaces Iron Free_Iron Free Iron Free_Iron->Chromogen Binds

Caption: Mechanism of EDTA Interference and Mitigation.

References

A Comparative Analysis of Ferric-EDTA and Iron Citrate Bioavailability for Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability and cellular uptake of two common iron supplements, Ferric Ethylenediaminetetraacetic Acid (Ferric-EDTA) and iron citrate. The information presented is supported by experimental data to aid in the selection of appropriate iron compounds for research and therapeutic development.

Quantitative Comparison of Cellular Iron Uptake

The following table summarizes the key quantitative findings from a comparative study on the effects of this compound and iron citrate on gut epithelial cancer cells.

ParameterThis compoundIron CitrateFerrous Sulfate (Reference)Cell LinesReference
Cellular Ferritin Levels (0.05 mM Iron) Lower than ferrous sulfate-Higher than this compoundCaco-2[1]
Cellular Ferritin Levels (2 mM Iron) -Similar to ferrous sulfateSimilar to iron citrateCaco-2[1]
Total Cellular Iron Levels (2 mM Iron) -Higher than ferrous sulfateLower than iron citrateCaco-2[1]
Amphiregulin Protein Levels IncreasedIncreasedNo significant effectCaco-2, Hutu-80[1]
EGFr Protein Levels IncreasedIncreasedNo significant effectCaco-2, Hutu-80[1]
ERK Phosphorylation IncreasedIncreasedNo significant effectCaco-2, Hutu-80[1]

Experimental Protocols

Cellular Iron Uptake and Ferritin Analysis in Caco-2 Cells

This protocol is a representative method for assessing cellular iron uptake from different iron compounds using the Caco-2 human colon adenocarcinoma cell line, a common model for intestinal absorption.

1. Cell Culture and Seeding:

  • Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For experiments, cells are seeded into 6-well plates at a density that allows for confluence within a specified period (e.g., 21 days to allow for differentiation into enterocyte-like cells).

2. Iron Treatment:

  • Differentiated Caco-2 cells are washed with phosphate-buffered saline (PBS).

  • The growth medium is replaced with a serum-free medium containing the iron compounds to be tested (e.g., this compound, iron citrate, or a control like ferrous sulfate) at desired concentrations (e.g., 0.05 mM to 2 mM).

  • Cells are incubated with the iron-containing medium for a specified time (e.g., 24 hours).

3. Cell Lysis and Protein Quantification:

  • After incubation, the cells are washed multiple times with cold PBS to remove extracellular iron.

  • Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • The total protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. Ferritin and Total Iron Measurement:

  • Cellular ferritin levels, an indicator of intracellular iron storage, are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit. Results are typically normalized to the total protein concentration.

  • Total intracellular iron can be measured using techniques like inductively coupled plasma mass spectrometry (ICP-MS) after acid digestion of the cell lysates.

5. Western Blot Analysis for Signaling Proteins:

  • To assess the activation of signaling pathways, equal amounts of protein from the cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., amphiregulin, EGFr, phosphorylated ERK, total ERK).

  • After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Cellular Uptake Mechanisms

Iron Citrate Uptake

The cellular uptake of iron from iron citrate is a multi-step process that often involves reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at the cell surface. The Divalent Metal Transporter 1 (DMT1) is a key transporter of ferrous iron into the cell.[2][3][4] The process can be summarized as follows:

Iron_Citrate_Uptake extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space Fe3_Citrate Ferric Citrate (Fe³⁺) DMT1 DMT1 Fe3_Citrate->DMT1 Reduction (Fe³⁺ -> Fe²⁺) Fe2 Ferrous Iron (Fe²⁺) Ferritin Ferritin (Iron Storage) Fe2->Ferritin DMT1->Fe2 Transport Ferric_Compound_Signaling Fe_EDTA This compound Amphiregulin Amphiregulin Fe_EDTA->Amphiregulin induces Fe_Citrate Iron Citrate Fe_Citrate->Amphiregulin induces EGFr EGFr Amphiregulin->EGFr binds to & activates ERK ERK EGFr->ERK activates pERK pERK (Active) ERK->pERK phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation promotes

References

A Comparative Guide to HPLC Methods for the Separation and Quantification of Iron Chelates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of various iron chelates. Below, we detail and contrast different methodologies, presenting supporting experimental data and protocols to aid in the selection of the most suitable technique for your research needs. The iron chelators covered include the clinically significant drugs deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX), as well as naturally occurring siderophores.

Introduction to HPLC in Iron Chelate Analysis

High-Performance Liquid Chromatography is a cornerstone technique in pharmaceutical and biomedical analysis due to its high resolution, sensitivity, and reproducibility. For iron chelators, which are crucial in the treatment of iron overload disorders and have potential applications in cancer therapy, precise quantification in biological matrices and pharmaceutical formulations is paramount.[1] HPLC methods allow for the separation of the chelator from its iron-complexed form (e.g., ferrioxamine from deferoxamine) and from endogenous components in complex samples.[2]

The primary modes of separation employed are reversed-phase (RP-HPLC) and ion-pair chromatography, often coupled with UV-Visible, Diode Array (DAD), or Mass Spectrometry (MS) detectors for sensitive detection.

General Experimental Workflow

The typical workflow for the analysis of iron chelates by HPLC involves several key stages, from sample acquisition to data interpretation. This process is crucial for ensuring accurate and reproducible results.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine, Formulation) Precip Protein Precipitation (for biological samples) Sample->Precip SPE Solid-Phase Extraction (SPE) (for cleanup & concentration) Precip->SPE Inject Sample Injection Deriv Derivatization (e.g., complexation with Fe³⁺) SPE->Deriv Column Chromatographic Separation (e.g., C18 Column) Deriv->Inject Detect Detection (UV-Vis, DAD, MS) Inject->Column Chrom Chromatogram Generation Column->Detect Integ Peak Integration & Quantification Detect->Chrom Report Result Reporting & Analysis Chrom->Integ Integ->Report

Caption: General workflow for HPLC analysis of iron chelates.

Comparison of HPLC Methods

The choice of HPLC method is dictated by the specific iron chelator, the sample matrix, and the required sensitivity. The following tables summarize the performance of various published methods.

Table 1: HPLC Methods for Deferasirox (DFX) and Deferiprone (DFP)
ParameterMethod 1: Deferasirox & Deferiprone[3]Method 2: Deferiprone & Impurity[4]Method 3: Deferasirox (Fluorescence)[5]
Stationary Phase Xterra C18 (250 x 4.6 mm, 5 µm)Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)C18 column (150 x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (0.05M, pH 4.6) : Acetonitrile (55:45 v/v)Acetonitrile : 0.1% Trifluoroacetic Acid (20:80 v/v)Methanol : Acetic Acid solution (0.5M, pH 7.0) (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 255 nmPDA at 280 nmFluorescence (Ex: 340 nm, Em: 480 nm)
Retention Time DFX: 3.907 min, DFP: 2.399 minDFP: Not specifiedDFX: ~3.5 min
Linearity Range DFX: 100-500 µg/mL, DFP: 1-5 µg/mLDFP: 60-140 µg/mLDFX: 20-2000 ng/mL
LOD DFX: 3.04 µg/mL, DFP: 2.95 µg/mLDFP: 0.21 µg/mLNot specified
LOQ DFX: 10 µg/mL, DFP: 9.87 µg/mLDFP: 0.62 µg/mLNot specified
Recovery DFX: 100.5%, DFP: 100%Within specified limits99.94–100.31%
Table 2: HPLC Methods for Deferoxamine (DFO) and Siderophores
ParameterMethod 4: DFO & Ferrioxamine (FO)[2]Method 5: Hydroxamate Siderophores[6]Method 6: 3,4,3-LI(1,2-HOPO)[7]
Stationary Phase Not specified (Reversed-Phase)Polystyrene-divinylbenzeneAgilent Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Not specifiedGradient: Methanol and 0.1% Formic AcidGradient: Acetonitrile (11-100%) and buffer (0.02% formic acid, 10 mM ammonium formate, pH 4.6)
Flow Rate Not specifiedNot specifiedNot specified
Detection RP-HPLC-DADESI-MSUV at 280 nm
Retention Time Not specifiedNot specifiedNot specified
Linearity Range 1-90 µg/mLNot specified0.13–0.35 mg/mL
LOD Not specifiedFerrioxamine: 0.23 nM, Ferrichrome: 0.40 nM0.08 µg/mL
LOQ Not specifiedNot specifiedNot specified
Recovery 79.64–97.30%Not specified98.3–103.3%

Detailed Experimental Protocols

Method 1: Simultaneous Determination of Deferasirox and Deferiprone[3]
  • Instrumentation: WATERS HPLC with Auto Sampler, Separation module 2695, and PDA Detector 996.

  • Column: Xterra C18 (5µm, 4.6 x 250mm).

  • Mobile Phase: A mixture of 0.05M Phosphate buffer (pH adjusted to 4.6 with orthophosphoric acid) and Acetonitrile in a 55:45 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 255 nm.

  • Sample Preparation: Standard solutions of Deferasirox and Deferiprone are prepared in the mobile phase. For pharmaceutical dosage forms, tablets are crushed, dissolved in mobile phase, sonicated, and filtered.

Method 5: Analysis of Hydroxamate Siderophores[6]
  • Instrumentation: High-Performance Liquid Chromatography system coupled with an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Column: Polystyrene-divinylbenzene stationary phase.

  • Mobile Phase: A gradient elution program with methanol and 0.1% (v/v) formic acid. For improved retention of certain siderophores like iron(III) rhodotoluate, heptafluorobutyric acid (0.1%) can be used as an ion-pairing reagent instead of formic acid.[6]

  • Sample Preparation from Seawater: A protocol for solid-phase extraction is employed to concentrate the hydroxamate siderophores from seawater samples.[6]

Method 6: Quantification of 3,4,3-LI(1,2-HOPO) via Fe(III) Complexation[7]

This method utilizes an interesting approach where the chelator is intentionally complexed with iron to form a single, stable species for analysis, which simplifies the resulting chromatogram.[7]

  • Instrumentation: Agilent 1200 LC system with UV detection.

  • Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A gradient elution with acetonitrile (ranging from 11% to 100%) and a buffer solution containing 0.02% formic acid and 10 mM ammonium formate, adjusted to pH 4.6.

  • Detection: UV at 280 nm.

  • Sample Preparation (In-situ Derivatization): Samples are prepared at a concentration of 0.25 mg/mL in a diluent of 0.3 mg/mL FeCl₃ in acetonitrile/water (20:80, v/v) containing 0.25% formic acid. The solution is then heated at 40°C for 2 hours to ensure complete complexation.[7]

Conclusion

The selection of an appropriate HPLC method for the analysis of iron chelates is critical for obtaining reliable and accurate quantitative data. Reversed-phase HPLC with C18 columns remains the most common approach for clinically used chelators like deferasirox and deferiprone. For natural siderophores, which can have different polarities, polymeric columns and mass spectrometric detection are often more suitable. Furthermore, innovative approaches, such as in-situ complexation with iron, can overcome challenges like multiple speciation peaks in the chromatogram.[7] This guide provides a foundational comparison to assist researchers in navigating the available methodologies and selecting the optimal approach for their specific analytical needs.

References

A Comparative Analysis of the Pro-oxidant Effects of Ferric-EDTA and Other Iron Sources In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Iron-Induced Oxidative Stress

Iron, an essential element for numerous biological processes, can also act as a potent pro-oxidant, catalyzing the formation of reactive oxygen species (ROS) that can lead to cellular damage. The specific form of iron is a critical determinant of its pro-oxidant potential. This guide provides a comparative analysis of the in vitro pro-oxidant effects of Ferric-EDTA against other commonly used iron sources, namely ferrous sulfate and ferric citrate. The information presented is based on experimental data from scientific literature, providing researchers with a valuable resource for selecting appropriate iron sources for their in vitro studies and for understanding the mechanisms of iron-induced cytotoxicity.

Quantitative Comparison of Pro-oxidant Effects

The following tables summarize the pro-oxidant effects of different iron sources as measured by lipid peroxidation, reactive oxygen species (ROS) generation, and DNA damage. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: Lipid Peroxidation (TBARS Assay)

Iron SourceConcentrationCell/SystemMalondialdehyde (MDA) Level (nmol/mg protein or equivalent)Reference
This compoundVariousMicrosomesIncreased oxidation of scavengers[1]
Ferrous Sulfate100 µMLecithin liposomesIncreased conjugated diene production[2]
Ferric CitrateNot specifiedV79 cellsInactive in inducing lipid peroxidation[3]
Ferric Maltol100 µMLecithin liposomesLess peroxidation than ferrous sulfate[4]

Table 2: Reactive Oxygen Species (ROS) Generation (DCFH-DA Assay)

Iron SourceConcentrationCell TypeFold Increase in DCF Fluorescence (approx.)Reference
Ferrous Sulfate100 µMHCT116 cellsDramatically increased[5]
This compoundNot specifiedGeneral knowledgeKnown to catalyze Fenton reaction[6][7]
Ferric CitrateNot specifiedGeneral knowledgeCan participate in Fenton-like reactions[8]

Table 3: DNA Damage (Comet Assay)

Iron SourceConcentrationCell TypeDNA Damage (e.g., % Tail DNA, Olive Tail Moment)Reference
Ferric-NTA*500 µMHuman leukocytesSignificantly higher than control[9]
Ferrous Sulfate250-1000 µMHuman leukocytesSignificantly higher than control[9]
Ferric CitrateNot specifiedV79 cellsNo significant DNA strand breaks[3][10]
This compoundNot specifiedGeneral knowledgeCan induce DNA damage via hydroxyl radicals[11]

*Note: Ferric-NTA (nitrilotriacetate) is a potent pro-oxidant iron chelate often used as a positive control in studies of iron toxicity and is included here for comparative context.[3][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.[1]

Protocol:

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.

  • Reaction Mixture: To 100 µL of the sample supernatant, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Incubation: Incubate the mixture on ice for 15 minutes.

  • Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C.

  • TBA Reaction: Transfer 200 µL of the supernatant to a new tube and add an equal volume of 0.67% (w/v) thiobarbituric acid (TBA).

  • Heating: Incubate the mixture in a boiling water bath for 10 minutes to allow the formation of the MDA-TBA adduct, a pink chromogen.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay for Reactive Oxygen Species (ROS)

This assay utilizes the cell-permeable probe DCFH-DA to measure intracellular ROS levels.[5]

Protocol:

  • Cell Seeding: Seed adherent cells in a 24-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with the desired concentrations of iron sources for the specified duration.

  • Probe Loading: Remove the treatment medium and wash the cells once with a suitable buffer (e.g., PBS or serum-free medium). Add 500 µL of a 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with the buffer.

  • Measurement: Add 500 µL of buffer to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Normalization: After fluorescence measurement, lyse the cells and determine the total protein concentration to normalize the fluorescence intensity.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][12]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA, creating nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA, exposing single-strand breaks and alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing breaks) will migrate out of the nucleoid, forming a "comet tail," while undamaged DNA remains in the "head."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail using specialized software. Common parameters include % Tail DNA and Olive Tail Moment.[13][14][15]

Signaling Pathways and Experimental Workflows

The pro-oxidant effects of iron are mediated through complex cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and the general workflow of the in vitro experiments described.

G Iron-Induced Oxidative Stress Pathway Fe_EDTA This compound Cell Cell Membrane Fe_EDTA->Cell Other_Fe Other Iron Sources (e.g., Ferrous Sulfate) Other_Fe->Cell Fenton Fenton Reaction Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻ Cell->Fenton Iron Uptake ROS Increased ROS (Reactive Oxygen Species) Fenton->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Cellular_Damage Cellular Damage & Apoptosis Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage Protein_Oxidation->Cellular_Damage

Caption: General mechanism of iron-induced oxidative stress.

G Experimental Workflow for In Vitro Pro-oxidant Assay Start Start: Cell Culture Treatment Treatment with Iron Sources (this compound, Ferrous Sulfate, etc.) Start->Treatment TBARS Lipid Peroxidation Assay (TBARS) Treatment->TBARS DCFH ROS Generation Assay (DCFH-DA) Treatment->DCFH Comet DNA Damage Assay (Comet Assay) Treatment->Comet Analysis Data Analysis & Comparison TBARS->Analysis DCFH->Analysis Comet->Analysis

Caption: Workflow for assessing pro-oxidant effects.

G MAP Kinase Activation by Ferric Chelates Fe_Chelates Ferric Citrate / Ferric EDTA Amphiregulin ↑ Amphiregulin Fe_Chelates->Amphiregulin EGFr ↑ EGFr Amphiregulin->EGFr ERK_Activation ERK Phosphorylation (Activation of MAP Kinase Pathway) EGFr->ERK_Activation Cell_Signaling Altered Cell Signaling (e.g., Proliferation) ERK_Activation->Cell_Signaling

Caption: Signaling pathway activated by some ferric chelates.[11][12][16]

Conclusion

The available in vitro evidence suggests that the pro-oxidant activity of iron is highly dependent on its chelation state and oxidation state. This compound is a potent pro-oxidant, capable of inducing lipid peroxidation, ROS generation, and DNA damage. Ferrous sulfate also demonstrates significant pro-oxidant effects, particularly in inducing DNA damage and lipid peroxidation. In contrast, ferric citrate appears to be less pro-oxidant in some in vitro systems, showing minimal induction of lipid peroxidation and DNA strand breaks in certain studies.[3][10] However, it is important to consider that both this compound and Ferric Citrate have been shown to activate specific cell signaling pathways, such as the MAP kinase pathway, which could have implications for cell proliferation and other cellular processes independent of direct, widespread oxidative damage.[11][12][16]

Researchers should carefully consider the specific iron source and its potential pro-oxidant effects when designing and interpreting in vitro experiments. The choice of iron compound can significantly influence experimental outcomes, and the detailed protocols and comparative data provided in this guide aim to assist in making informed decisions. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of the pro-oxidant potential of these and other iron sources.

References

Safety Operating Guide

Navigating the Disposal of Ferric-EDTA: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of Ferric Ethylenediaminetetraacetic acid (Ferric-EDTA) are critical for ensuring laboratory safety and environmental protection. While not always classified as a hazardous substance, its disposal requires careful consideration of its form, concentration, and local regulations.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. Always handle the chemical in a well-ventilated area, and wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.[3][4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile.[2][3][5]

  • Body Protection: A laboratory coat is mandatory. For larger quantities, overalls and safety shoes are recommended.[3][4]

  • Respiratory Protection: In case of dust generation, use a NIOSH-approved particulate respirator.[3][6]

Step-by-Step Disposal Protocol

Step 1: Waste Segregation and Storage

Proper segregation is the foundation of compliant chemical waste disposal.

  • Collect Waste: All this compound waste, including contaminated materials like paper towels or gloves, should be collected in a dedicated, clearly labeled, and sealable container.[3][4]

  • Labeling: The container must be clearly marked as "Hazardous Waste" (or as required by your institution) and specify the contents, including "this compound".[4]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][5]

Step 2: Managing Spills

In the event of a spill, prompt and safe cleanup is crucial to prevent environmental contamination and personnel exposure.

  • Isolate the Area: Immediately alert personnel in the vicinity and isolate the spill area.[3]

  • Avoid Dust: For solid spills, prevent the generation of dust.[2][3][7]

  • Clean Up: Carefully sweep or scoop up the spilled material and place it into your designated waste container.[1][2] Avoid creating dust clouds, which can be an explosion hazard if a fine powder is dispersed in the air near an ignition source.[3][8]

  • Decontaminate: Flush the spill area with water once the solid material has been removed.[3] Collect all cleanup materials and wash water for proper disposal; do not allow it to enter drains or waterways.[7][8]

Step 3: Determining the Correct Disposal Pathway

The appropriate disposal method depends on the quantity of waste and, most importantly, your local, state, and federal regulations.[6][8] The flowchart below outlines the decision-making process.

G start Start: this compound Waste Generated check_regs Are you familiar with your institution's and local regulations for chemical waste? start->check_regs consult_ehs Consult your Environmental, Health & Safety (EHS) department or waste management provider. [5, 7, 12] check_regs->consult_ehs No is_small_dilute Is the waste a small quantity of a dilute, uncontaminated aqueous solution? check_regs->is_small_dilute Yes consult_ehs->is_small_dilute sewer_disposal Permitted sewer disposal may be an option. Verify allowable concentration limits with EHS before proceeding. [7] is_small_dilute->sewer_disposal Yes hazardous_waste Treat as Hazardous Waste. Collect in a sealed, labeled container. is_small_dilute->hazardous_waste No final_disposal Arrange for pickup by a licensed waste disposal service. [1, 19] sewer_disposal->final_disposal hazardous_waste->final_disposal end End: Waste Disposed final_disposal->end

This compound Disposal Decision Flowchart

Step 4: Final Disposal

  • Professional Disposal: The standard and safest method for disposal is through a licensed and approved waste management facility.[3][5] Your institution's Environmental Health & Safety (EHS) office will coordinate this.

  • Drain Disposal Caution: While some regulations may permit small, diluted quantities of iron compounds to be disposed of down the drain, this must be verified with your local authorities and EHS department first.[9][10] this compound is not readily biodegradable and can be harmful to aquatic organisms.[3][4] Do not let the product enter drains or waterways without explicit permission.[2][6]

Step 5: Contaminated Container Disposal

Empty containers may still retain product residue.[3] They should be triple-rinsed, with the rinsate collected as hazardous waste. Once decontaminated, puncture the container to prevent reuse and dispose of it according to your facility's guidelines for solid waste or recycling.[8]

Quantitative Toxicity Data

The following data is derived from Safety Data Sheets and provides a technical summary of this compound's toxicological profile.

Toxicity Metric Species Value Reference(s)
Acute Oral LD50 Rat>2,000 mg/kg[3]
Acute Dermal LD50 Rat>2,000 mg/kg[3]
Acute Inhalation LC50 Rat>2.75 mg/L (4h)[3]
Aquatic Toxicity (Fish) LC50 Fish>100 mg/L (86h)[3]
Aquatic Toxicity (Daphnia) EC50 Daphnia100.9 mg/L (48h)[3]

Disclaimer: This guide provides general procedures. Always prioritize your institution's specific protocols and consult with your EHS department to ensure full compliance with all local, state, and federal regulations.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric-EDTA
Reactant of Route 2
Reactant of Route 2
Ferric-EDTA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.